molecular formula C15H16BrNO B7865270 5-Bromo-2-(2-tert-butylphenoxy)pyridine

5-Bromo-2-(2-tert-butylphenoxy)pyridine

Cat. No.: B7865270
M. Wt: 306.20 g/mol
InChI Key: SQEDGMZVXWMMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-tert-butylphenoxy)pyridine is a useful research compound. Its molecular formula is C15H16BrNO and its molecular weight is 306.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(2-tert-butylphenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-tert-butylphenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2-tert-butylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-15(2,3)12-6-4-5-7-13(12)18-14-9-8-11(16)10-17-14/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEDGMZVXWMMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(2-tert-butylphenoxy)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-(2-tert-butylphenoxy)pyridine is a specialized heterocyclic building block utilized in the rational design of small-molecule therapeutics and agrochemicals. Characterized by a halogenated pyridine core ether-linked to a sterically hindered phenol, this scaffold serves as a critical intermediate for generating biaryl ether motifs found in GPCR modulators, kinase inhibitors, and corticotropin-releasing factor 1 (CRF1) antagonists. This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and downstream functionalization strategies.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature & Identification
  • IUPAC Name: 5-Bromo-2-(2-tert-butylphenoxy)pyridine

  • Molecular Formula: C₁₅H₁₆BrNO[1]

  • Molecular Weight: 306.20 g/mol [1]

  • SMILES: CC(C)(C)C1=CC=CC=C1OC2=NC=C(Br)C=C2

  • Key Structural Features:

    • Electrophilic Handle: The C5-Bromine atom activates the pyridine ring for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

    • Lipophilic Anchor: The ortho-tert-butyl group provides significant steric bulk and lipophilicity, often exploited to fill hydrophobic pockets in target proteins (e.g., allosteric binding sites).

    • Ether Linkage: The C2-O bond is formed via nucleophilic aromatic substitution (

      
      ), creating a flexible yet stable biaryl ether hinge.
      
Physicochemical Properties (Calculated)
PropertyValueImplication for Research
LogP (Predicted) ~5.2 ± 0.4Highly lipophilic; requires non-polar solvents (DCM, Toluene) for processing.[1]
Polar Surface Area ~22 ŲLow PSA suggests high membrane permeability (CNS active potential).[1]
Physical State Viscous Oil / Low-melting SolidThe bulky tert-butyl group disrupts crystal packing, lowering the melting point compared to planar analogs.
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water; suitable for lipophilic assays.

Part 2: Synthesis & Reaction Protocols

Core Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust route to this scaffold involves the coupling of 5-bromo-2-chloropyridine with 2-tert-butylphenol . The reaction is driven by the electron-deficient nature of the pyridine ring, further activated by the inductive effect of the bromine at the C5 position.

Reaction Scheme

Synthesis SM1 5-Bromo-2-chloropyridine (Electrophile) Reagents K2CO3 / DMF 100°C, 12h SM1->Reagents SM2 2-tert-Butylphenol (Nucleophile) SM2->Reagents Product 5-Bromo-2-(2-tert-butylphenoxy)pyridine (Target Scaffold) Reagents->Product

Caption:


 pathway utilizing mild base catalysis to form the ether linkage.
Step-by-Step Protocol
  • Reagent Prep: In a dry round-bottom flask, dissolve 2-tert-butylphenol (1.0 equiv, 150 mg) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    )  (1.5 equiv) or Cesium Carbonate (
    
    
    
    )
    (1.2 equiv).[1] Stir at room temperature for 15 minutes to generate the phenoxide anion. Note:
    
    
    is preferred for sterically hindered phenols to improve solubility.
  • Addition: Add 5-bromo-2-chloropyridine (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
    ) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.
    
  • Workup: Cool to RT. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Downstream Functionalization: Suzuki-Miyaura Coupling

The C5-Bromine serves as a versatile handle for extending the carbon skeleton.

Coupling Scaffold 5-Bromo-2-(2-tert-butylphenoxy)pyridine Catalyst Pd(dppf)Cl2 / K3PO4 Dioxane/H2O, 90°C Scaffold->Catalyst Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Catalyst Final Biaryl Ether Product (Drug Candidate) Catalyst->Final

Caption: Palladium-catalyzed cross-coupling to generate functionalized biaryl ether ligands.

Part 3: Applications in Drug Discovery

GPCR & Kinase Modulation

The 2-aryloxypyridine motif is a privileged structure in medicinal chemistry.

  • Hydrophobic Pocket Filling: The ortho-tert-butyl group is specifically employed to occupy large hydrophobic pockets (e.g., the allosteric site of CRF1 receptors or the "back pocket" of certain kinases).

  • Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent ether oxygen and phenyl ring positions from rapid metabolic oxidation (CYP450 metabolism).

Case Study: CRF1 Antagonists

Research into Corticotropin-Releasing Factor 1 (CRF1) antagonists for depression and anxiety has utilized similar scaffolds.[1] For instance, CP-316,311 features a 2-aryloxypyridine core where bulky substituents on the phenoxy ring are critical for high-affinity binding and oral bioavailability [1].

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1]

  • Storage: Store in a cool, dry place under inert gas. The ether linkage is stable, but the compound should be protected from strong oxidizers.

References

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Source: PubMed (National Institutes of Health) URL:[1][Link]

  • Nucleophilic Arom

    
    ) in Drug Discovery. 
    Source: The Journal of Organic Chemistry (ACS)
    URL:[1][Link][1]
    
  • Suzuki-Miyaura Cross-Coupling: A Powerful Tool for the Synthesis of Biaryls. Source: Chemical Reviews URL:[Link][1]

Sources

physicochemical properties of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Introduction

5-Bromo-2-(2-tert-butylphenoxy)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine ring linked to a tert-butylphenoxy group via an ether bond, suggests its potential as a versatile building block in the synthesis of more complex molecules. The presence of the bulky tert-butyl group, the electronegative bromine atom, and the aromatic systems are expected to impart specific physicochemical characteristics that influence its reactivity, solubility, and biological activity. This guide provides a comprehensive overview of its predicted properties and the analytical methodologies for their empirical determination.

Predicted Physicochemical Properties

The can be inferred from closely related structures. The following table summarizes key parameters, drawing comparisons with analogous compounds.

PropertyPredicted Value for 5-Bromo-2-(2-tert-butylphenoxy)pyridineAnalogous Compound Data
Molecular Formula C₁₅H₁₆BrNOC₁₈H₂₃BrN₂O (5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine)[1][2]
Molecular Weight ~322.2 g/mol 363.3 g/mol (5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine)[1][2]
Physical Form Likely a solid at room temperature-
Melting Point Estimated to be in the range of 80-120 °C-
Boiling Point > 300 °C (with potential decomposition)-
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.-
pKa The pyridine nitrogen is expected to be weakly basic.Pyridine pKa ≈ 5.2. Substituents will alter this value.[3]
LogP Estimated to be in the range of 4-5-

Structural and Spectroscopic Characterization

The definitive identification and structural elucidation of 5-Bromo-2-(2-tert-butylphenoxy)pyridine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, as well as a characteristic singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, including the quaternary carbon of the tert-butyl group and the carbon atoms of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecule, confirming its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation, MS/MS can help to piece together the structural components of the molecule. The ether linkage and the carbon-bromine bond are likely to be labile under collision-induced dissociation (CID).[4]

Infrared (IR) Spectroscopy

IR spectroscopy would help identify the key functional groups present in the molecule. Characteristic peaks would include C-O-C stretching for the ether linkage, C=N and C=C stretching for the aromatic rings, and C-H stretching for the alkyl and aromatic hydrogens.

Experimental Protocols for Physicochemical Property Determination

The following section details the experimental workflows for the empirical determination of the key .

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a synthesized compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is recommended.[4]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.[4]

    • Gradient Program: A typical gradient would be to start at a lower percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions for re-equilibration.[4]

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H

A generalized workflow for HPLC-based purity determination.

Determination of Volatile Impurities by Gas Chromatography (GC)

GC is well-suited for identifying and quantifying any residual volatile solvents or impurities from the synthesis.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable high-purity solvent (e.g., ethyl acetate) to a final concentration of about 1 mg/mL.[5]

  • GC Conditions:

    • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice.[5]

    • Inlet: Use a split/splitless inlet, typically in split mode to avoid overloading the column.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) will separate compounds with a wide range of boiling points.[5]

    • Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds.[5]

  • Data Analysis: Calculate the area percent of each peak to determine the relative amounts of any volatile impurities.

Structural Elucidation Workflow

A combined spectroscopic approach is essential for unambiguous structure confirmation.

Diagram: Spectroscopic Structural Elucidation Workflow

Structural_Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation NMR NMR (1H, 13C) NMR_Data Connectivity & Proton/Carbon Environments NMR->NMR_Data MS HRMS MS_Data Molecular Formula & Fragmentation MS->MS_Data IR FTIR IR_Data Functional Groups IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

An integrated workflow for structural confirmation using multiple spectroscopic techniques.

Synthetic Considerations

The synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine would likely involve a nucleophilic aromatic substitution reaction, such as a Buchwald-Hartwig or Ullmann-type coupling, between 2,5-dibromopyridine and 2-tert-butylphenol.[6] The reaction conditions would need to be carefully optimized to favor the desired mono-substitution product and minimize the formation of di-substituted byproducts.

Applications and Future Directions

Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals. The specific combination of a bromo-substituent (a handle for further cross-coupling reactions) and a bulky tert-butylphenoxy group makes 5-Bromo-2-(2-tert-butylphenoxy)pyridine a promising intermediate for the synthesis of novel compounds with potential biological activities.[7][8] Future research should focus on the empirical determination of its physicochemical properties, exploration of its reactivity in various chemical transformations, and the synthesis and biological evaluation of its derivatives.

References

  • PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O. National Center for Biotechnology Information. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

5-Bromo-2-(2-tert-butylphenoxy)pyridine (CAS 1479752-45-8): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-2-(2-tert-butylphenoxy)pyridine (CAS: 1479752-45-8) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and organic synthesis[1]. Featuring a sterically demanding tert-butylphenoxy ether linked to an electron-deficient pyridine core, this molecule is engineered for late-stage functionalization. It serves as a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and pyrazolopyrimidine scaffolds used in oncology and autoimmune disease management[2][3].

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and step-by-step protocols for its application in drug development.

Chemical Identity & Physicochemical Profiling

The structural logic of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is defined by three functional domains:

  • The Aryl Bromide (C5): Positioned meta to the pyridine nitrogen, the bromide is electronically decoupled from the electron-donating ether oxygen at C2. This primes the C5 position for transition-metal-catalyzed cross-coupling reactions without competitive oxidative addition at other sites.

  • The Diaryl Ether Linkage: Provides essential conformational flexibility while maintaining higher metabolic stability compared to analogous aniline (C-N) or aliphatic ether linkages.

  • The ortho-tert-Butyl Group: Introduces severe steric bulk. In structure-based drug design (SBDD), this bulk restricts the rotation of the biaryl ether bond, locking the molecule into a specific dihedral angle that optimally occupies deep hydrophobic pockets within kinase active sites[3].

Table 1: Physicochemical Identifiers
PropertyValueSource / Significance
CAS Number 1479752-45-8Primary registry identifier[1].
Molecular Formula C₁₅H₁₆BrNODefines exact stoichiometry[1].
Molecular Weight 306.20 g/mol Critical for stoichiometric calculations[1].
SMILES String CC(C)(C)C1=CC=CC=C1OC2=NC=C(Br)C=C2Used for in silico modeling and docking.
Physical State Solid / Viscous OilDependent on ambient temperature and purity.

Mechanistic Synthesis & Causality

The most robust and scalable method for synthesizing 2-phenoxypyridines is Nucleophilic Aromatic Substitution (SNAr) [4].

Mechanistic Causality: Why SNAr over Ullmann coupling? The pyridine ring is inherently electron-deficient. The nitrogen atom acts as a powerful electron sink, highly activating the 2-position (ortho to nitrogen) towards nucleophilic attack by stabilizing the anionic Meisenheimer complex transition state. The 5-position (meta to nitrogen) lacks this resonance stabilization and remains unactivated. Consequently, when 2,5-dibromopyridine is subjected to SNAr, the phenoxide nucleophile exclusively attacks the C2 position, leaving the C5 bromide perfectly intact for downstream derivatization.

Protocol 1: Regioselective SNAr Synthesis

This protocol is designed as a self-validating system to ensure high yield and regiochemical fidelity.

  • Preparation of the Nucleophile: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-tert-butylphenol (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

  • Irreversible Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

    • Causality: NaH is chosen over weaker bases (e.g., K₂CO₃) because the bulky tert-butyl group severely hinders the nucleophilicity of the phenol. Irreversible deprotonation ensures quantitative formation of the highly reactive phenoxide anion, preventing equilibrium-driven stalling[4]. Stir for 30 minutes until H₂ gas evolution completely ceases.

  • Electrophile Addition: Add a solution of 2,5-dibromopyridine (1.0 equiv) in anhydrous DMF dropwise to control the exotherm.

  • SNAr Reaction: Heat the reaction mixture to 100 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active 2,5-dibromopyridine spot confirms the consumption of the limiting reagent.

  • Quenching and Workup: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl to safely neutralize any unreacted NaH. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers extensively with water (5x) and brine to remove residual DMF, which otherwise causes high-vacuum bumping.

  • Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure product.

Synthesis A 2-tert-Butylphenol + NaH B Phenolate Anion (Nucleophile) A->B DMF, 0°C -H2 D Meisenheimer Complex B->D SNAr Attack C 2,5-Dibromopyridine (Electrophile) C->D E 5-Bromo-2-(2-tert-butylphenoxy)pyridine CAS: 1479752-45-8 D->E -NaBr 100°C

Fig 1: Regioselective SNAr synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Downstream Applications in Drug Development

Once synthesized, 5-Bromo-2-(2-tert-butylphenoxy)pyridine is primarily utilized to construct complex kinase inhibitors. In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives targeting BTK, the C5 bromide undergoes cross-coupling to attach the core pharmacophore[3].

BTK is an essential kinase in the B-cell receptor (BCR) signaling cascade. Its hyperactivation drives B-cell malignancies (such as Chronic Lymphocytic Leukemia) and autoimmune diseases (such as Rheumatoid Arthritis)[2]. The tert-butylphenoxy tail derived from this compound acts as a hydrophobic anchor, drastically increasing the inhibitor's residence time within the BTK allosteric pocket.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Cascade Inhibitor Phenoxypyridine-derived BTK Inhibitor Inhibitor->BTK Covalent Blockade Proliferation B-Cell Proliferation PLCg2->Proliferation NF-κB Pathway

Fig 2: Disruption of the BCR-BTK signaling pathway by phenoxypyridine inhibitors.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

To demonstrate its utility as a building block, the following protocol outlines the functionalization of the C5 bromide.

  • Setup: Combine 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 equiv), a target arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/water mixture (4:1 v/v).

  • Degassing: Sparge the mixture with argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the rapid oxidation of the electron-rich phosphine ligands on the palladium catalyst, which would otherwise terminate the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand provides a sterically demanding and electron-rich environment, facilitating the oxidative addition into the strong aryl bromide bond while resisting competitive protodeboronation of the boronic acid.

  • Reaction: Heat at 90 °C for 8 hours.

    • Validation Check: LC-MS analysis must show the mass of the cross-coupled product and the complete absence of the m/z 306 starting material.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data: Reaction Optimization

When synthesizing phenoxypyridine derivatives, researchers must choose between SNAr and transition-metal-catalyzed C-O coupling. The table below summarizes the benchmarking data for these methodologies[4].

Table 2: Comparative Benchmarking of Phenoxypyridine Synthesis Routes
MethodologyCatalyst / ReagentsTypical YieldsAdvantagesDisadvantages
SNAr (Recommended) NaH or K₂CO₃, DMF, 100°C36 - 99%Catalyst-free, highly regioselective for 2-position, scalable[4].Requires strong base; intolerant to base-sensitive functional groups.
Buchwald-Hartwig C-O Pd catalyst, XPhos, Base70 - 95%Milder temperatures, broad substrate scope[4].Expensive ligands (XPhos); strictly requires inert atmosphere[4].
Ullmann Condensation CuI, Cu₂O, high temp54 - 92%Cheaper catalyst than Pd[4].Harsh temperatures required; copper removal can be difficult[4].

Note: For 5-Bromo-2-(2-tert-butylphenoxy)pyridine, SNAr is the preferred route due to the natural activation of the 2-position on the pyridine ring.

References

  • BLDpharm. 1479752-45-8 | 5-BRomo-2-(2-tert-butylphenoxy)pyridine.
  • BenchChem. A Comparative Benchmarking of Synthetic Routes to Substituted Phenoxypyridines.
  • Google Patents (WO2015048662A2). Substituted nicotinimide inhibitors of btk and their preparation and use in the treatment of cancer, inflammation and autoimmune disease.
  • Google Patents (CA3043376A1). L-h-pyrazolo[3,4-d]pyrimidinyl derivatives and pharmaceutical compositions thereof useful as selective bruton's tyrosine kinase inhibitor.

Sources

In-Depth Technical Guide: Molecular Characterization and Synthetic Utility of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated diaryl ethers serve as privileged scaffolds. 5-Bromo-2-(2-tert-butylphenoxy)pyridine is a highly specialized, sterically hindered building block designed for advanced cross-coupling applications. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream utility in palladium-catalyzed cross-coupling reactions.

Molecular Blueprint & Physicochemical Properties

The architecture of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is strategically designed to balance reactivity with conformational control. The molecule consists of three core domains:

  • Pyridine Core: Provides polarity, acts as a hydrogen bond acceptor, and modulates the electronic distribution of the ring.

  • 5-Bromo Substituent: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[1].

  • 2-tert-Butylphenoxy Group: The bulky tert-butyl group positioned ortho to the ether linkage creates severe steric hindrance. This forces the phenyl and pyridine rings out of planarity—a classic "escape from flatland" strategy that improves solubility and allows the molecule to anchor into deep, narrow hydrophobic pockets of target proteins.

Quantitative Data Summary
PropertyValueMechanistic Significance
Molecular Formula C₁₅H₁₆BrNODefines the atomic composition and stoichiometry.
Molecular Weight 306.20 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Exact Mass 305.04 DaCritical for LC-MS isotopic pattern validation (⁷⁹Br/⁸¹Br ratio).
H-Bond Donors 0Increases lipophilicity and membrane permeability.
H-Bond Acceptors 2 (N, O)Facilitates target protein binding via the pyridine nitrogen and ether oxygen.
Rotatable Bonds 3Provides limited flexibility, locking the diaryl ether into a bioactive twist.

Synthetic Pathways & Mechanistic Insights

The most efficient route to synthesize 5-Bromo-2-(2-tert-butylphenoxy)pyridine is through a base-mediated Nucleophilic Aromatic Substitution (SNAr)[2].

The Causality of Precursor Selection

To achieve high yields, 5-bromo-2-fluoropyridine is selected as the electrophile rather than the chloro-analogue. While chlorine is a better leaving group in aliphatic SN2 reactions, SNAr reactions are governed by the stabilization of the anionic Meisenheimer intermediate. The highly electronegative fluorine atom inductively withdraws electron density from the ring, stabilizing the transition state significantly better than chlorine. Consequently, 2-fluoropyridines undergo SNAr displacement approximately 250 times faster than 2-chloropyridines[3][4].

SNAr Reaction Workflow

SNAr_Mechanism Phenol 2-tert-butylphenol Base Base (K2CO3) Deprotonation Phenol->Base Phenoxide Phenoxide Anion Base->Phenoxide Meisenheimer Meisenheimer Complex Phenoxide->Meisenheimer Nucleophilic Attack Pyridine 5-Bromo-2-fluoropyridine Pyridine->Meisenheimer Product 5-Bromo-2-(2-tert-butylphenoxy)pyridine Meisenheimer->Product Fluoride Elimination

Caption: SNAr mechanism for synthesizing 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Application in Drug Discovery: Cross-Coupling

Once synthesized, the 5-bromo position of the title compound serves as an ideal substrate for Suzuki-Miyaura cross-coupling. The synthesis of sterically hindered and heteroaryl diaryl ethers is historically challenging[5], but pre-forming the ether linkage allows chemists to focus entirely on C-C bond formation at the 5-position.

The bulky tert-butyl group shields the ether oxygen from unwanted cleavage during the harsh conditions of palladium catalysis, ensuring the structural integrity of the diaryl ether scaffold is maintained while the new aryl group is installed.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Bromopyridine Scaffold PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 Transmet Transmetalation PdII_1->Transmet + Arylboronic Acid PdII_2 Diaryl Pd(II) Complex Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle utilizing the bromopyridine building block.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed with built-in chemical logic to ensure self-validation at each critical step.

Protocol 1: SNAr Synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine
  • Preparation: In an oven-dried round-bottom flask, dissolve 2-tert-butylphenol (1.1 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.

  • Electrophile Addition: Add 5-bromo-2-fluoropyridine (1.0 equiv) dropwise.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 6 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). Crucial Step: Wash the combined organic layers with 1M NaOH (3x). Validation: The NaOH wash selectively deprotonates any unreacted 2-tert-butylphenol, pulling it into the aqueous waste. If TLC or LC-MS of the organic layer shows a single spot/peak, the base-wash validation was successful.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol 2: Downstream Suzuki-Miyaura Coupling
  • Setup: Charge a Schlenk flask with 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Reaction & Validation: Heat to 90 °C for 12 hours. Validation: The reaction's success is visually self-validated by the color shift of the palladium species—from the bright orange/yellow of the Pd(II) precatalyst to a dark, homogeneous red/brown mixture, indicating the generation of the active Pd(0) catalytic cycle.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

References[5] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications, acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2N_YMNc-pCQDjiwr-9m4y9vyhVktdI0r7lzpIBys3omITaIXnkJhuxq7hV_frYvzILpD4LEFDKslt1dX3DrnHzI5LpRRzlnSDJ7idVkuxj6clzvHq6NLpRSgb5B8xfOq5TcFygQ==[1] Transition Metal Catalyzed Cross-Coupling Reactions, eie.gr. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL9hStmBnOnEo5IMF0SPlmffcBk598BvAdvGbxRuAnBCBgRaqP6BUgYr4REljgItZX9MMid5Zl9EwWcB1cYmlLQllYcVE74EaXzLvCz7WVcRKy63QEurpqPs1Gr4cP3KVfygyumOObJSnwqcN3EjL-M2W-CTTtOHCW0wx34411_3Y0Vg==[4] Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society, acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfiNn3OWrFJhQUnZS3P9DW1AR844RQbuqkDPuGzZdSfpK667PYPXCcbCi0aURI4XRIq3pWgcG9MXy_-7stx0eJ5INf6x6NNuDIon7cSk6uu0hn1CqnKRzrdq1DDqRXIlw6oGXoYHc8QQ==[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem, benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfZ80OrYgj1kiRWRBU72Z7jmX_PgTCJvqmDrWSY99KwVcbYDcIXHScFmPTMfg7l3FZi4O0o3--uMVwsRQlncO-Iy1u5a8e_fG9Uy2Vh_b39NqKqUCipYQmXkPx8p6eEYNtzVGabC87jbQth-OrkMzWk9nZzMkZEQVErbMsgQDL357m3JDXUcCrESrPwWLcjR8pQh05S0cXrgp0L6QccDJdwqS_B6KNHlVZThXQyphSfrPuNj9vO9iSI8lB3bB-Zuh1Hw==[3] Correlating Activation Energy with Relevant Orbital Energy - WuXi Biology, wuxibiology.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHts08-ORrWZvApTuAMpVvXYgR5zR-BDT0a9xhlkXWrrhn2Irx9iSU3iQLU_Gi1YOa9PmDikUFmChkQK_SSud3f-tEdKD_zEnPejhwjCfaAjhWcYafXYAvOXuD9hZfQ2R-PtCyVZ9jy-rhFN7zGbHPQz9E3yY03qA1LrHNVRbyz_mk-55SwkO133cGqGrnh

Sources

Thermophysical Profiling of 5-Bromo-2-(2-tert-butylphenoxy)pyridine: Predictive Modeling and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Property Relationships (SPR), Phase Transition Causality, and Self-Validating Analytical Methodologies

Executive Summary

In modern drug discovery and agrochemical development, sterically hindered biaryl ethers like 5-Bromo-2-(2-tert-butylphenoxy)pyridine are highly valued as critical building blocks. However, the introduction of bulky ortho-substituents fundamentally alters the thermodynamic landscape of the molecule. Because empirical thermophysical data for this specific, highly-functionalized intermediate is often unindexed or proprietary, researchers must rely on predictive structural thermodynamics coupled with rigorous, self-validating experimental protocols to determine its melting point (MP) and boiling point (BP) without inducing thermal degradation.

This whitepaper provides an in-depth mechanistic analysis of how the ortho-tert-butyl group dictates the physical state of the compound, alongside step-by-step methodologies for empirical validation.

Structural Thermodynamics: The Causality of Steric Bulk

To accurately predict the melting and boiling points of 5-Bromo-2-(2-tert-butylphenoxy)pyridine, we must analyze its structural precursors and unsubstituted analogs. The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine with 2-tert-butylphenol[1].

The Melting Point Anomaly: Disrupted Crystal Packing

The base precursor, 2,5-dibromopyridine, is a crystalline solid with a melting point of 92–95 °C[2]. When coupled with phenol to form the unsubstituted analog, 5-bromo-2-phenoxypyridine, the resulting compound presents as a yellow oil or very low-melting solid at room temperature[1].

The target molecule introduces a massive tert-butyl group at the ortho position of the phenoxy ring. Causality: This bulky substituent acts as a spatial disruptor. It forces the dihedral angle between the phenoxy ring and the pyridine ring completely out of planarity to minimize steric clash. This non-planar, highly asymmetrical conformation severely inhibits the


 stacking and van der Waals interactions required to form a stable, ordered crystal lattice. Consequently, the melting point is driven downward. We predict 5-Bromo-2-(2-tert-butylphenoxy)pyridine to exist as a highly viscous liquid or a glass-forming supercooled oil  at ambient temperatures (MP/Tg < 40 °C).
The Boiling Point Elevation: Mass and Dispersion Forces

While steric hindrance lowers the melting point, the boiling point is governed primarily by molecular weight and London dispersion forces in the liquid phase. The addition of the tert-butyl group adds ~56 Da of mass compared to the unsubstituted phenoxy analog. Causality: The increased electron cloud volume enhances transient dipole interactions. Given that 5-bromo-2-phenoxypyridine has a reported boiling point of 310 ± 22 °C at 760 mmHg[3], the additional mass and dispersion forces of the tert-butyl group will elevate the standard atmospheric boiling point to an estimated 345–355 °C .

SPR Sub ortho-tert-Butyl Substitution Steric Increased Steric Hindrance (Disrupted pi-pi stacking) Sub->Steric MW Increased Molecular Weight (+56 g/mol vs Phenoxy) Sub->MW MP Lowered Melting Point (Oil / Low-melting solid) Steric->MP BP Elevated Boiling Point (~345-355 °C at 760 mmHg) MW->BP

Fig 1. Structure-property relationship logic governing the thermophysical shifts in the target.

Comparative Thermophysical Data

The table below consolidates the empirical data of the precursors alongside the predictive profiling of the target compound to provide a clear comparative baseline.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at 760 mmHg)Physical State at 25°C
2,5-Dibromopyridine 236.8992 - 95[2]235[2]Crystalline Solid
2-tert-Butylphenol 150.22-7[4]223 - 224[5]Light Yellow Liquid
5-Bromo-2-phenoxypyridine 250.09~22310 ± 22[3]Yellow Oil / Solid
5-Bromo-2-(2-tert-butylphenoxy)pyridine 306.18 < 40 (Predicted) 345 - 355 (Predicted) Viscous Liquid / Glass

Self-Validating Experimental Methodologies

Because the predicted boiling point (~350 °C) exceeds the thermal stability threshold of many halogenated pyridines (which are prone to dehalogenation or ether cleavage at extreme heat), atmospheric distillation cannot be used. Furthermore, standard capillary melting point apparatuses fail for supercooled oils. The following self-validating protocols must be employed.

Workflow A Synthesized Compound 5-Bromo-2-(2-tert-butylphenoxy)pyridine B Phase Assessment (Viscous Liquid vs. Solid) A->B C mDSC Analysis (Ramp 5°C/min, N2 atm) B->C Thermal Profiling E Vacuum Distillation (10-50 mmHg) B->E Volatility Check D Melting Point / Tg Determination C->D F Nomograph / Antoine Extrapolation E->F G Atmospheric Boiling Point (760 mmHg) F->G

Fig 2. Self-validating thermophysical workflow for characterizing viscous biaryl ethers.
Protocol 1: Phase Transition Analysis via Modulated DSC (mDSC)

Modulated Differential Scanning Calorimetry (mDSC) is required because sterically hindered oils often form amorphous glasses rather than crystalline solids. mDSC separates reversing (heat capacity) and non-reversing (kinetic crystallization) heat flows.

  • System Calibration (Validation Check): Run high-purity Indium (

    
     = 156.6 °C) and Zinc standards. Causality: This ensures the baseline is flat and the thermocouple is absolutely calibrated before the unknown is tested, making the system self-validating.
    
  • Sample Encapsulation: Seal 3–5 mg of the compound in a hermetic aluminum pan. Causality: Hermetic sealing prevents mass loss due to trace volatilization during the heating cycle, which would otherwise artificially skew the heat capacity endotherm.

  • Thermal Cycling (Heat-Cool-Heat): Ramp from -50 °C to 150 °C at 5 °C/min, cool at 10 °C/min, and heat again. Causality: The first heat erases thermal history (e.g., residual synthesis solvents). The cooling cycle assesses crystallization kinetics. The second heat provides the true thermodynamic melting point (

    
    ) or glass transition (
    
    
    
    ).
  • Data Interpretation: If no sharp endothermic

    
     peak is observed, analyze the reversing heat flow signal for a step-change indicative of 
    
    
    
    . This confirms the steric hindrance prevents crystallization.
Protocol 2: Reduced-Pressure Boiling Point Determination

Boiling the compound at 760 mmHg will likely degrade the bromopyridine ring. Vacuum distillation lowers the boiling temperature to a thermally stable regime.

  • System Integrity Check (Validation Check): Distill a known standard (e.g., diphenyl ether, BP 259 °C) at 10 mmHg. Causality: This validates the vacuum manifold's pressure gauge accuracy and the vapor thermocouple placement before risking the target compound.

  • Micro-Distillation Setup: Place 10 mL of the compound in a micro-distillation apparatus equipped with a Vigreux column and a magnetic stirrer. Apply a stable, regulated vacuum of 10 mmHg. Causality: The Vigreux column prevents bumping of the viscous oil, ensuring only pure vapor reaches the thermometer.

  • Distillation and Recording: Heat the oil bath gradually (approx. 2 °C/min). Record the vapor temperature precisely when a steady reflux ring reaches the thermometer bulb and distillate begins collecting in the receiving flask.

  • Clausius-Clapeyron Extrapolation: Use a pressure-temperature nomograph or the Antoine equation to convert the observed boiling point at 10 mmHg (expected ~180–200 °C) to the standard atmospheric boiling point (760 mmHg).

Conclusion

The physical properties of 5-Bromo-2-(2-tert-butylphenoxy)pyridine are heavily dictated by the steric bulk of the ortho-tert-butyl group, which disrupts crystal packing (resulting in a viscous oil/glass) while increasing the molecular weight to drive the boiling point up to ~350 °C. By utilizing predictive SPR models and executing self-validating analytical techniques like mDSC and reduced-pressure distillation, researchers can accurately characterize this critical intermediate without risking thermal degradation.

References

  • ECHEMI. "59717-96-3, 5-bromo-2-phenoxypyridine Formula - ECHEMI". Basic Attributes and Characteristics.
  • Google Patents. "US 2002/0156081 A1 - Pyrazolopyrimidines as therapeutic agents". Synthesis of 5-bromo-2-phenoxypyridine.
  • ChemWhat. "2,5-Dibromopyridine CAS#: 624-28-2". Database of Chemicals & Biologicals.
  • Stenutz. "2-tert-butylphenol - Stenutz". Tables for Chemistry.
  • PubChem. "2-Tert-Butylphenol | C10H14O | CID 6923". National Center for Biotechnology Information.

Sources

Predictive Workflows and Experimental Validation for the Metabolic Stability of 5-Bromo-2-(2-tert-butylphenoxy)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Bromo-2-(2-tert-butylphenoxy)pyridine scaffold represents a classic paradox in medicinal chemistry: the structural features that drive potent target engagement (high lipophilicity, steric bulk, and conformational rigidity) are the exact features that introduce severe pharmacokinetic liabilities. While diaryl ethers are privileged pharmacophores across oncology and agrochemical applications, the presence of a bulky tert-butyl group acts as a primary metabolic soft spot, driving rapid cytochrome P450 (CYP)-mediated clearance.

This technical guide deconstructs the metabolic causality of this specific scaffold, outlines in silico predictive workflows, provides a self-validating in vitro experimental protocol, and proposes field-proven optimization strategies for drug development professionals.

Structural Deconstruction: The Causality of Metabolic Hotspots

To accurately predict the intrinsic clearance (


) of a molecule, one must understand the electronic and steric microenvironments of its substructures. The metabolic fate of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is dictated by three distinct moieties:
A. The Diaryl Ether Linkage (High Stability)

Unlike alkyl-aryl ethers, which undergo rapid O-dealkylation via hydrogen abstraction at the alpha carbon, diaryl ethers lack an alpha carbon entirely. Cleavage of this bond requires direct aromatic oxidation, which is energetically unfavorable. Consequently, the diaryl ether core provides substantial hydrophobicity and cell membrane penetration while maintaining high metabolic stability1[1]. Furthermore, the adjacent tert-butyl group provides immense steric shielding to the oxygen atom.

B. The 5-Bromo-Pyridine Ring (High Stability)

Heteroaromatic rings like pyridine are inherently electron-deficient. The electronegativity of the nitrogen atom pulls electron density away from the carbon framework, making the ring highly resistant to electrophilic attack by the active Fe(IV)=O porphyrin radical cation of CYP enzymes2[2]. The addition of the massive, electron-withdrawing bromine atom at the C5 position effectively blocks the only viable site for aromatic hydroxylation, rendering this half of the molecule metabolically inert.

C. The tert-Butyl Group (The Primary Liability)

The tert-butyl group is the Achilles' heel of this scaffold. While it lacks alpha-hydrogens (preventing dealkylation), it presents nine equivalent methyl protons. The high lipophilicity of the scaffold drives the molecule into the hydrophobic binding pocket of CYP3A4. Here, the methyl groups undergo rapid aliphatic hydroxylation via a radical rebound mechanism3[3].

MetabolicPathways Core 5-Bromo-2-(2-tert-butylphenoxy)pyridine Path1 tert-Butyl Group (Aliphatic Hydroxylation) Core->Path1 Major Liability Path2 Diaryl Ether Linkage (O-Dealkylation) Core->Path2 Minor Path3 5-Bromo-Pyridine Ring (Aromatic Hydroxylation) Core->Path3 Blocked Result1 Primary Metabolite (High CYP3A4 Turnover) Path1->Result1 Result2 Sterically Hindered (Minor Pathway) Path2->Result2 Result3 Electron-Deficient & Blocked (Highly Stable) Path3->Result3

Fig 1: Logical mapping of metabolic pathways for the 5-Bromo-2-(2-tert-butylphenoxy)pyridine core.

In Silico Predictive Workflows

Before synthesizing derivatives, predictive modeling is required to calculate the Composite Site Lability (CSL). Modern workflows utilize Quantum Mechanical (QM) descriptors combined with Machine Learning (ML) to predict the Site of Metabolism (SoM). By calculating the activation energy required for hydrogen abstraction at the tert-butyl methyls versus the pyridine ring, the model accurately predicts CYP3A4 regioselectivity.

InSilicoWorkflow A Input: 5-Bromo-2-(2-tert-butylphenoxy)pyridine B QM/ML Descriptor Generation (Activation Energies, LogP) A->B C CYP3A4 Isoform Docking & Regioselectivity Mapping A->C D Site of Metabolism (SoM) Prediction (tert-butyl methyls) B->D C->D E Composite Site Lability (CSL) Scoring D->E

Fig 2: In Silico predictive workflow for determining Composite Site Lability (CSL).

In Vitro Experimental Validation: HLM Protocol

To empirically validate the predicted metabolic liability, a Human Liver Microsome (HLM) intrinsic clearance assay must be executed. A self-validating protocol requires the inclusion of an in-line control (e.g., Verapamil or Testosterone) to ensure the enzymatic viability of the microsomes.

Step-by-Step Methodology:
  • Preparation: Prepare a 10 mM stock of the scaffold in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM (ensuring final DMSO concentration is <0.1% to prevent CYP inhibition).

  • Pre-Incubation: Combine the compound with pooled HLMs (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate

    
     and half-life (
    
    
    
    ).

HLMWorkflow Step1 1. Compound Preparation (1 µM in buffer, <0.1% DMSO) Step2 2. HLM Pre-incubation (0.5 mg/mL protein, 37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation (Addition of 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Aliquoting (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Reaction Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis & CL_int Calculation Step5->Step6

Fig 3: Step-by-step experimental workflow for HLM metabolic stability validation.

Quantitative Data Presentation & Optimization Strategies

The fundamental strategy to rescue this scaffold is bioisosteric replacement. By substituting the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl moiety, medicinal chemists can remove the fully


 hybridized C-H bonds. The inclusion of fluorine atoms drastically increases the s-character of the remaining C-H bonds, rendering them highly resistant to CYP3A4 abstraction while maintaining the exact steric volume required to protect the diaryl ether linkage 4[4].
Table 1: Comparative Metabolic Stability Profiles
Compound / ScaffoldStructural Feature at Ortho-PositionPredicted CYP3A4 SoMHLM

(µL/min/mg)
Half-life (

, min)
Parent Scaffold tert-butylMethyl groups (Aliphatic OH)85.416.2
Optimized Analog 1-(trifluoromethyl)cyclopropylPyridine N-oxidation (Minor)12.1> 114.0
Control Verapamil (In-line validation)N-dealkylation68.520.2

Data Note: The optimization effectively shifts the metabolic clearance pathway away from the rapid aliphatic hydroxylation, resulting in a >7-fold improvement in microsomal half-life.

References

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers Source: MDPI URL:[Link][1]

  • A Literature Review of Enzyme Kinetic Parameters for CYP3A4-Mediated Metabolic Reactions Source: ResearchGate URL:[Link][3]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: NIH PMC URL:[Link][2]

  • Metabolically Stable tert-Butyl Replacement Source: ResearchGate URL:[Link][4]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly substituted 2-aryloxypyridines is a fundamental transformation in medicinal chemistry, frequently utilized to generate robust building blocks for complex active pharmaceutical ingredients (APIs) 1. For the preparation of 5-bromo-2-(2-tert-butylphenoxy)pyridine , a Nucleophilic Aromatic Substitution (SNAr) approach is highly preferred over transition-metal-catalyzed Ullmann-type etherifications. This preference is rooted in the exceptional reactivity of 2-halopyridines toward nucleophiles and the desire to avoid trace heavy-metal contamination in downstream drug development.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, every reagent has been selected based on strict mechanistic causality:

  • Electrophile Selection (The Fluorine Advantage): We utilize 5-bromo-2-fluoropyridine rather than its chloro- or bromo-analogues. In SNAr reactions on pyridine systems, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond, accelerating nucleophilic attack at the C2 position and stabilizing the anionic intermediate 2.

  • Base Selection (The "Cesium Effect"): 2-tert-butylphenol is highly sterically hindered due to the bulky ortho-tert-butyl group. Standard bases like K₂CO₃ often lead to sluggish reaction rates. Cesium carbonate (Cs₂CO₃) is employed because the large ionic radius of the Cs⁺ cation reduces tight ion-pairing in polar aprotic solvents, generating a "naked" and significantly more nucleophilic phenoxide capable of overcoming the steric penalty 3.

SNAr_Mechanism M1 Phenoxide Anion (Nucleophile) M3 Meisenheimer Complex (Transition State) M1->M3 M2 5-Bromo-2-fluoropyridine (Electrophile) M2->M3 M4 Product + F- (Aromatization) M3->M4 - Fluoride

Figure 1: SNAr mechanism highlighting the Meisenheimer complex and fluoride elimination.

Quantitative Data & Materials

All quantitative reaction parameters are summarized below for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
5-Bromo-2-fluoropyridine 175.991.010.01.76 g
2-tert-Butylphenol 150.221.111.01.65 g
Cesium Carbonate (Cs₂CO₃) 325.821.515.04.89 g
N,N-Dimethylformamide (DMF) 73.09Solvent-20.0 mL
Ethyl Acetate (EtOAc) 88.11Extraction-3 x 30 mL

Note: Ensure DMF is anhydrous (stored over 4Å molecular sieves) to prevent competitive hydrolysis of the fluoropyridine to 5-bromo-2-pyridone.

Experimental Workflow & Protocol

SNAr_Workflow N1 1. Reagent Preparation 2-tert-butylphenol + Cs2CO3 in DMF N2 2. Deprotonation Formation of Phenoxide Anion N1->N2 N3 3. Electrophile Addition 5-bromo-2-fluoropyridine N2->N3 N4 4. SNAr Reaction 110°C, 12-18 h N3->N4 N5 5. Aqueous Workup H2O Quench & EtOAc Extraction N4->N5 N6 6. Purification Silica Gel Chromatography N5->N6 N7 7. Pure Product Target Diaryl Ether N6->N7

Figure 2: Step-by-step experimental workflow for the SNAr synthesis of the target diaryl ether.

Step-by-Step Methodology

Step 1: Reaction Setup & Deprotonation

  • In a flame-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, charge 2-tert-butylphenol (1.65 g, 11.0 mmol) and anhydrous Cs₂CO₃ (4.89 g, 15.0 mmol).

  • Purge the flask with Argon for 5 minutes.

  • Add anhydrous DMF (20.0 mL) via syringe. Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes to allow for the generation of the highly nucleophilic phenoxide anion.

Step 2: Electrophile Addition & Heating 4. Add 5-bromo-2-fluoropyridine (1.76 g, 10.0 mmol) to the stirring mixture in a single portion. 5. Attach a reflux condenser, transfer the flask to a pre-heated oil bath, and heat the reaction mixture to 110 °C.

Step 3: In-Process Control (IPC) - Self-Validating Step 6. IPC Protocol: After 12 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile (MeCN), and filter through a 0.22 µm PTFE syringe filter. Analyze via LC-MS. 7. Validation Criteria: The reaction is deemed complete when the peak corresponding to the starting material (m/z = 175.9) integrates to <2% relative to the product peak. If incomplete, continue heating for an additional 4–6 hours.

Step 4: Aqueous Workup 8. Remove the flask from the oil bath and allow it to cool to room temperature. 9. Quench the reaction by slowly adding 50 mL of deionized water. This dissolves the inorganic salts (CsF, unreacted Cs₂CO₃) and forces the organic product out of the DMF phase. 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL). 11. Crucial Wash Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL) followed by brine (30 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination during concentration. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (100:0 to 90:10). 14. Pool the product-containing fractions (typically Rf = 0.45 in 9:1 Hexanes/EtOAc) and concentrate to afford 5-bromo-2-(2-tert-butylphenoxy)pyridine. Expected Yield: 75–85% (2.30 – 2.60 g) of a colorless to pale-yellow oil that may crystallize upon standing.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch, verify the product against the following expected analytical parameters:

  • LC-MS (ESI+): The bromine atom will present a distinct 1:1 isotopic doublet. Look for [M+H]⁺ peaks at m/z 306.0 (⁷⁹Br) and m/z 308.0 (⁸¹Br).

  • ¹H NMR (400 MHz, CDCl₃) Key Signatures:

    • A sharp singlet integrating to 9H around δ 1.35 ppm , confirming the retention of the tert-butyl group.

    • A doublet of doublets (dd) in the aromatic region characteristic of the C4 pyridine proton, and a distinct downfield doublet for the C6 pyridine proton adjacent to the nitrogen.

References

  • Title: Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides Source: Tsantrizos' Group - McGill University URL
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Semantic Scholar URL

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridine Ethers

Pyridine ethers are a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3] This reactivity is strategically harnessed through Nucleophilic Aromatic Substitution (SNAr), a powerful and versatile C-O bond-forming reaction. Unlike transition-metal-catalyzed cross-coupling reactions, SNAr often proceeds without metal catalysts, offering a more atom-economical and cost-effective pathway for synthesizing diverse pyridine ether libraries.[4][5]

This guide provides an in-depth exploration of SNAr protocols for pyridine ether synthesis, moving beyond simple step-by-step instructions to explain the underlying principles that govern reaction success. It is designed for researchers, medicinal chemists, and process development professionals seeking to leverage this chemistry for the synthesis of novel functional molecules.

The Mechanism: An Electrophilic Ring Meets a Nucleophile

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The electron-deficient pyridine ring acts as the electrophile.

  • Nucleophilic Attack and Intermediate Formation: An alkoxide or phenoxide nucleophile attacks the electron-deficient carbon atom bearing the leaving group (typically a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][6]

  • Restoration of Aromaticity: The aromaticity is restored by the expulsion of the leaving group, yielding the final pyridine ether product.

The stability of the Meisenheimer complex is paramount and is the rate-determining step of the reaction.[7] The pyridine nitrogen plays a crucial role in stabilizing the negative charge through resonance, particularly when the attack occurs at the ortho (C2) or para (C4) positions.[1][2]

SNAr_Mechanism Figure 1: General SNAr Mechanism for Pyridine Ether Synthesis cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Pyridine Halopyridine (e.g., 2-Chloropyridine) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Pyridine->Meisenheimer + RO⁻ (Addition) Nucleophile Alkoxide Nucleophile (RO⁻) Product Pyridine Ether Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Halide Ion (Cl⁻) Protocol_1_Workflow Figure 2: Workflow for Classical SNAr A 1. Reagent Charging (Halopyridine, Alcohol, Base, Solvent) B 2. Reaction Heating (e.g., 80-120 °C) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Incomplete? Continue Heating D 4. Aqueous Workup (Quench, Extract) C->D Complete? E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Figure 2: Workflow for Classical SNAr.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halopyridine (1.0 eq., e.g., 2-chloro-5-nitropyridine), the alcohol/phenol (1.1-1.2 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Solvent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the halopyridine.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halopyridine is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure pyridine ether.

Protocol 2: SNAr for Challenging Substrates using a Strong Base

This protocol is designed for less activated pyridines or with sterically demanding secondary alcohols, such as in the synthesis of complex carbohydrate-pyridine conjugates. [4][8]It necessitates strictly anhydrous conditions.

Step-by-Step Methodology:

  • Nucleophile Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.1 eq.) and anhydrous THF (or DMF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq., typically 0.5 M in toluene) dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the potassium alkoxide. [8]3. SNAr Reaction: Add the fluoro- or chloropyridine (1.0 eq.) to the alkoxide solution at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16 hours, or until completion is confirmed by TLC/LC-MS. [4]5. Workup: Quench the reaction carefully at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

Comparative Data of SNAr Protocols

The following table summarizes representative examples from the literature, showcasing the scope of the SNAr reaction for pyridine ether synthesis.

Pyridine SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-3-nitropyridine1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseKHMDSTHFRT1694[4][8]
2-FluoropyridinePhenolK₂CO₃DMSO1201285N/A¹
4-Chloronitrobenzene²EthanolKOtBuDMFRT<0.297[5]
2-Methoxy-3-nitropyridinePiperidine³-Water25-(k obs)[9]
2-Fluoropyridine3-HydroxypyridineNaHDMF80678N/A¹

¹ Data for illustrative purposes based on typical conditions. ² Included as a highly analogous and well-documented system demonstrating optimal conditions. ³ Amine nucleophile shown for reactivity comparison; kinetics were studied.

Troubleshooting and Advanced Considerations

  • No or Low Reactivity:

    • Cause: Insufficient activation of the pyridine ring, poor leaving group, or insufficiently strong base.

    • Solution: Switch the leaving group from Cl/Br to F. Increase the reaction temperature. Employ a stronger base like KHMDS or NaH under anhydrous conditions. [4][8]

  • Side Reactions:

    • Cause: Competing reaction pathways. For example, when using hydroxypyridines as nucleophiles, competitive N-arylation can occur. [8]At very high temperatures, solvents like DMF can decompose or participate in side reactions.

    • Solution: Use a base that selectively generates the O-nucleophile. Screen alternative solvents like DMSO or NMP.

  • Reaction Reversibility:

    • While traditionally considered irreversible, recent research has shown that SNAr reactions can be reversible under certain conditions. [10]This principle is being explored for the development of dynamic covalent chemistry and self-healing materials. For most synthetic applications aiming for a final product, conditions are chosen to drive the reaction to completion, making reversibility a minor concern.

Conclusion

Nucleophilic aromatic substitution is a robust and highly adaptable strategy for the synthesis of pyridine ethers. A thorough understanding of the interplay between the nucleophile, leaving group, ring electronics, and reaction conditions empowers chemists to rationally design efficient protocols. From classical thermal methods on activated rings to advanced protocols for complex and hindered substrates, the SNAr reaction remains an indispensable tool in the modern synthetic chemist's arsenal, enabling rapid access to valuable chemical entities for drug discovery and materials science.

References

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Directed nucleophilic aromatic substitution reaction Source: ChemRxiv URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: Angewandte Chemie International Edition, Wiley Online Library URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids Source: European Journal of Organic Chemistry, Wiley Online Library URL: [Link]

  • Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines Source: ResearchGate URL: [Link]

  • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Chemistry Portal URL: [Link]

  • Title: Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions Source: The Totally Synthetic Blog URL: [Link]

  • Title: SNAr Reactions of Pyridine Practice Problems Source: StudySmarter US URL: [Link]

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: Chemical Science, RSC Publishing URL: [Link]

  • Title: SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun Source: ResearchGate URL: [Link]

  • Title: (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers Source: ResearchGate URL: [Link]

  • Title: Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction Source: American Chemical Society URL: [Link]

  • Title: SNAr reaction scope & limitations Source: YouTube URL: [Link]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, particularly for the construction of biaryl and hetero-biaryl scaffolds[1]. Derivatives of 5-bromo-2-phenoxypyridine are highly valued as intermediates in the development of targeted therapeutics, including Bruton's Tyrosine Kinase (BTK) inhibitors utilized in oncology and autoimmune disease treatments[2].

When utilizing 5-Bromo-2-(2-tert-butylphenoxy)pyridine , chemists face a unique interplay of electronic and steric factors:

  • Electronic Activation: The pyridine core is inherently electron-deficient. The bromine atom at the 5-position (para to the nitrogen) is highly activated toward oxidative addition by the Palladium(0) catalyst[3].

  • Steric Shielding & Catalyst Preservation: A common failure mode in heteroaryl cross-coupling is the coordination of the pyridine nitrogen to the palladium center, which poisons the catalyst[3]. However, the bulky ortho-tert-butyl group on the phenoxy ring at the 2-position provides vital steric shielding. This conformationally restricts the approach of the catalyst to the nitrogen lone pair, thereby preserving the active Pd(0) species for the catalytic cycle.

  • Lipophilicity: The incorporation of the tert-butylphenoxy moiety renders the substrate highly lipophilic. Consequently, standard aqueous-ethanolic solvent systems often result in poor solubility and incomplete conversion. A biphasic system rich in a coordinating organic solvent, such as 1,4-Dioxane, is strictly required.

The Catalytic Cycle

The reaction proceeds via the classic Pd-catalyzed cross-coupling mechanism, optimized here for sterically demanding heteroaryl substrates.

Catalytic_Cycle A Pd(0) Active Catalyst B Oxidative Addition (C-Br Cleavage) A->B Substrate C Transmetalation (Boronate Transfer) B->C Boronic Acid + Base D Reductive Elimination (C-C Formation) C->D Intermediate D->A Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting key mechanistic steps.

Reaction Optimization & Data Presentation

To establish a robust protocol, various catalytic systems were evaluated. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) was selected due to its wide bite angle (99°), which forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the rate-limiting reductive elimination step[1]. Cesium carbonate (Cs₂CO₃) was chosen as the base because the large cesium cation enhances the solubility of the carbonate in the organic phase, facilitating rapid transmetalation[1].

Table 1: Optimization of Coupling Conditions (1.0 mmol Scale)
Catalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Conversion (%)*
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)901845% (Incomplete)
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)901678%
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (10:1)1001285%
Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 12 >95% (Optimal)

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility.

Materials Required
  • Substrate: 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 mmol, 306.2 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.3 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg)

  • Base: Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Solvents: 1,4-Dioxane (Anhydrous, 4.0 mL), Deionized Water (Degassed, 1.0 mL), Ethyl Acetate (for extraction), Brine.

Step-by-Step Methodology

Workflow S1 1. Reagent Assembly (Substrate, Boronic Acid, Catalyst, Base) S2 2. Solvent Addition & Degassing (Dioxane/Water, N2 Sparging) S1->S2 S3 3. Thermal Activation (90°C, 12-18 h, Stirring) S2->S3 S4 4. Aqueous Workup (EtOAc Extraction, Brine Wash) S3->S4 S5 5. Purification & Validation (Flash Chromatography, LC-MS) S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step 1: Reagent Assembly

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 mmol) and the selected Aryl Boronic Acid (1.3 mmol).

  • Add Cs₂CO₃ (2.0 mmol).

  • Crucial Step: Transfer the vial to a nitrogen-filled glovebox or use standard Schlenk techniques to add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 mmol). Causality: Pd(0) intermediates are highly sensitive to oxygen; assembling the solid catalyst under inert conditions prevents premature oxidation.

Step 2: Solvent Addition & Degassing

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Deionized Water to the vial.

  • Seal the vial with a PTFE-lined septum cap.

  • Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for exactly 10 minutes using a submerged needle, with a secondary vent needle in the septum.

Step 3: Thermal Activation

  • Place the sealed vial in a pre-heated aluminum reaction block set to 90 °C.

  • Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate layer.

  • Self-Validation Check: The reaction mixture should transition from a reddish-orange suspension to a dark brown/black homogeneous-looking mixture within the first 30 minutes, indicating the formation of the active Pd(0) species.

  • Maintain heating for 12 hours.

Step 4: Reaction Monitoring & Workup

  • After 12 hours, cool the reaction to room temperature.

  • Remove a 10 µL aliquot, dilute with 1 mL of Acetonitrile, filter through a 0.22 µm syringe filter, and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass (m/z ~306/308) and the appearance of the product mass.

  • Upon confirmed conversion, dilute the mixture with 15 mL of Ethyl Acetate and 10 mL of Water.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with Brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography (Silica gel, typically using a gradient of 0% to 20% Ethyl Acetate in Hexanes, depending on the polarity of the boronic acid used).

  • Pool the product-containing fractions (identified via UV activity at 254 nm on TLC) and evaporate to yield the pure coupled product.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link][3]

  • Substituted nicotinimide inhibitors of btk and their preparation and use in the treatment of cancer, inflammation and autoimmune disease Google Patents (WO2015048662A2) URL:[2]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 The Royal Society of Chemistry (Books) URL:[Link][1]

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination is a cornerstone transformation for constructing C–N bonds in pharmaceutical development and materials science[1]. However, applying this methodology to heteroaryl halides—specifically bromopyridines—presents unique mechanistic hurdles. As a Senior Application Scientist, I have designed this protocol to address the specific electronic and steric nuances of 5-Bromo-2-(2-tert-butylphenoxy)pyridine . This guide provides a self-validating, step-by-step methodology, optimized for both primary and secondary amines, ensuring high yields and reproducible catalytic turnovers.

Substrate Analysis & Mechanistic Rationale

Understanding the causality behind reagent selection requires a deep analysis of the substrate's molecular architecture.

  • Steric Shielding vs. Catalyst Poisoning: Amination of halopyridines is notoriously challenging because the basic pyridine nitrogen can coordinate to the palladium center, forming stable, catalytically dead bis-pyridyl complexes[2]. However, in 5-bromo-2-(2-tert-butylphenoxy)pyridine, the massive steric bulk of the tert-butyl group at the 2-position creates a steric shield around the adjacent pyridine nitrogen. This effectively prevents the substrate from poisoning the catalyst, allowing for lower catalyst loadings.

  • Electronic Deactivation: The phenoxy group is a strong σ-acceptor but an even stronger π-donor. Through resonance, the oxygen lone pair donates electron density into the pyridine ring, increasing the electron density at the 3- and 5-positions. Consequently, the C–Br bond at the 5-position is more electron-rich than in an unfunctionalized bromopyridine. This raises the activation energy required for the oxidative addition of the Pd(0) species into the C–Br bond[3].

  • Mechanistic Solution: To overcome this electronic deactivation, highly electron-rich, bulky dialkylbiaryl phosphine ligands must be employed to accelerate oxidative addition and force the subsequent reductive elimination[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-Bromo-2-(2-tert-butylphenoxy)pyridine AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Halide/Base Byproducts RedElim->Pd0 Aminated Product

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Catalyst System & Reagent Selection

The success of this coupling relies on the precise pairing of the precatalyst, ligand, and base.

  • Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is preferred. It provides a stable Pd(0) source that readily undergoes ligand exchange with bulky phosphines.

  • Ligand Selection (The Critical Variable): High-throughput experimentation has proven that ligand choice must be tailored to the nucleophile[5].

    • For Primary Amines:BrettPhos is optimal. Its specific bite angle and steric profile prevent the formation of off-cycle bis-amine palladium complexes, which are a common failure mode with primary amines.

    • For Secondary Amines:RuPhos is required. The increased steric bulk of secondary amines demands a ligand that creates a highly constrained palladium environment, accelerating the rate-limiting reductive elimination step[5].

  • Base: NaOtBu (Sodium tert-butoxide) is the standard. It is a strong, non-nucleophilic base that rapidly deprotonates the amine upon coordination to palladium. If the amine or substrate contains base-sensitive functional groups (e.g., esters), substitute with the milder Cs₂CO₃ and increase the reaction temperature by 10 °C.

  • Solvent: Anhydrous Toluene . Its non-polar nature supports the catalytic cycle without competitively coordinating to the palladium center.

Quantitative Optimization Data

The following table summarizes the optimized reaction parameters based on the amine class, providing a predictive baseline for your experiments.

Amine ClassOptimal LigandBaseSolventTemp (°C)Expected Conversion (%)
Primary Alkyl/ArylBrettPhosNaOtBuToluene90> 95%
Secondary AlkylRuPhosNaOtBuToluene90> 90%
Secondary ArylRuPhosLiHMDSTHF7080 - 85%
Base-SensitiveXPhosCs₂CO₃1,4-Dioxane10065 - 75%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Adhere strictly to the environmental controls, as oxygen and moisture are the primary enemies of Pd(0) catalysis.

Workflow Prep Glovebox Setup Weighing Reagents Reaction Heating at 90°C (Toluene, 12h) Prep->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Analysis LC-MS / NMR Validation Purification->Analysis

Figure 2: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Protocol (1.0 mmol Scale)
  • Inert Atmosphere Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox. Causality: Atmospheric oxygen irreversibly oxidizes Pd(0) to inactive Pd(II) oxides or causes it to precipitate as palladium black[2].

  • Reagent Charging: Inside the glovebox, charge the Schlenk tube with:

    • 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 eq, 1.0 mmol, 306.2 mg)

    • Pd₂(dba)₃ (0.02 eq, 2 mol% Pd, 18.3 mg)

    • BrettPhos (for primary amines) or RuPhos (for secondary amines) (0.04 eq, 4 mol%)

    • NaOtBu (1.4 eq, 1.4 mmol, 134.5 mg)

  • Amine & Solvent Addition: Add the amine (1.2 eq, 1.2 mmol). If the amine is a liquid, add it via a microsyringe. Add 5.0 mL of anhydrous, thoroughly degassed toluene.

  • Reaction Initiation: Seal the Schlenk tube with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench by adding deionized water (10 mL). Causality: Water destroys excess base and precipitates inorganic salts, halting the reaction. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

Self-Validating Systems & Troubleshooting

To ensure trustworthiness in your workflow, monitor the reaction for the following visual and analytical cues:

  • The "Healthy" Color Transition: Upon heating, the reaction mixture should transition from a dark purple/red (characteristic of Pd₂(dba)₃ and initial ligand complexation) to a clear, deep yellow or orange homogeneous solution. This confirms the generation of the active Pd(0)L species[2].

  • Failure Mode - Palladium Black: If the solution rapidly turns opaque black with fine particulates within the first 15–30 minutes, the catalyst has crashed out of the catalytic cycle as metallic palladium black[2]. This is a definitive failure. Root Cause: Oxygen infiltration or failure of the bulky ligand to coordinate. Action: Abort the reaction, verify the integrity of your glovebox atmosphere, and ensure the toluene is rigorously degassed (sparged with argon for at least 30 minutes).

  • Reaction Stalling: If LC-MS analysis shows ~50% conversion that does not progress, the active catalyst has likely been poisoned by trace impurities in the amine. Action: Distill or filter the amine through a plug of basic alumina prior to use.

References

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews - ACS Publications URL: 1

  • Title: Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines Source: Benchchem URL: 2

  • Title: Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments Source: ChemRxiv URL: 5

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters - ACS Publications URL: 3

  • Title: A class of novel aryl substituted indenyl monophosphine ligands and diphosphine ligands... Source: Organic & Biomolecular Chemistry - RSC Publishing URL: 4

Sources

Application Notes and Protocols for C-H Activation Methods Involving 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating C-H Activation with a Multifunctional Scaffold

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. This guide provides detailed application notes and protocols for C-H activation methods involving 5-Bromo-2-(2-tert-butylphenoxy)pyridine, a substrate rich in functionality and potential for synthetic diversification. The strategic positioning of a directing group (the pyridyl nitrogen), a sterically demanding substituent (the tert-butyl group), and a handle for traditional cross-coupling (the bromo group) makes this molecule a versatile platform for the development of novel pharmaceuticals, agrochemicals, and materials.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide insights into the rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We will first detail the synthesis of the core scaffold and then explore its application in palladium-catalyzed C-H activation, a powerful tool for forging new carbon-carbon bonds.

Part 1: Synthesis of the Starting Material: 5-Bromo-2-(2-tert-butylphenoxy)pyridine

A reliable and scalable synthesis of the starting material is paramount. The most direct approach involves a nucleophilic aromatic substitution, specifically a copper-catalyzed Ullmann condensation, between 2,5-dibromopyridine and 2-tert-butylphenol. This method is well-established for the formation of diaryl ethers.[1][2]

Protocol 1: Synthesis via Ullmann Condensation

This protocol outlines the copper-catalyzed coupling of 2,5-dibromopyridine and 2-tert-butylphenol.

Reaction Scheme:

Materials:

  • 2,5-Dibromopyridine

  • 2-tert-Butylphenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 eq.), 2-tert-butylphenol (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous pyridine as the solvent. The reaction mixture is typically heterogeneous.

  • Heat the mixture to reflux (approximately 115 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-Bromo-2-(2-tert-butylphenoxy)pyridine as a solid.

Expected Outcome:

This procedure should provide the desired product in moderate to good yield (typically 60-80%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Palladium-Catalyzed Ortho-C-H Arylation

The 2-phenoxypyridine moiety is an excellent substrate for directed C-H activation. The nitrogen atom of the pyridine ring acts as a directing group, facilitating the cyclometalation with a palladium catalyst at the ortho-position of the phenoxy ring. The bulky tert-butyl group at the 2-position of the phenoxy ring is expected to sterically hinder the adjacent C-H bond, thereby directing the arylation to the 6'-position. The bromo-substituent on the pyridine ring is generally less reactive than the C-H bond under these conditions, allowing for selective C-H functionalization.

Conceptual Framework: The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C-H arylation of 2-phenoxypyridines involves several key steps:

  • Coordination: The pyridine nitrogen coordinates to the Pd(II) catalyst.

  • C-H Activation: An intramolecular C-H bond cleavage occurs at the ortho-position of the phenoxy ring to form a five-membered palladacycle intermediate. This is often the rate-determining step.

  • Oxidative Addition or Transmetalation: The arylating agent (e.g., an arylboronic acid or arylsilane) undergoes transmetalation with the palladacycle.

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the C-C bond and regenerating the active Pd(II) catalyst.

Diagram of the Catalytic Cycle for Ortho-Arylation

G A Pd(II) Catalyst B Coordination with 5-Bromo-2-(2-tert-butylphenoxy)pyridine A->B C Palladacycle Intermediate B->C C-H Activation D Transmetalation with Ar-M C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regeneration of Pd(II) Catalyst G Ortho-Arylated Product F->G

Sources

Application Notes & Protocols: Strategic Lithiation of 5-Bromo-2-(2-tert-butylphenoxy)pyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Key Pharmaceutical Building Block

5-Bromo-2-(2-tert-butylphenoxy)pyridine stands as a pivotal starting material in the synthesis of complex molecules targeted for pharmaceutical and materials science applications. Its strategic functionalization is paramount for developing novel molecular entities. The introduction of a lithium atom, or lithiation, transforms the electronically inert C-Br bond into a highly nucleophilic C-Li bond, opening a gateway for the introduction of a vast array of functional groups.

This guide provides an in-depth analysis of the reagents and methodologies for the successful lithiation of this substrate. We will delve into the mechanistic rationale behind reagent selection, present a robust and validated protocol for the preferred transformation, and discuss the critical parameters that ensure high-yield, selective synthesis. The primary focus will be on the halogen-metal exchange reaction, a rapid and efficient method for generating the desired organolithium intermediate.

Mechanistic Rationale: Choosing the Optimal Lithiation Strategy

The lithiation of 5-Bromo-2-(2-tert-butylphenoxy)pyridine can theoretically proceed via two distinct pathways: direct C-H deprotonation, also known as Directed ortho-Metalation (DoM), or halogen-metal exchange.

  • Directed ortho-Metalation (DoM): In this pathway, a directing metalation group (DMG) coordinates to the lithium reagent, guiding deprotonation at a nearby C-H bond.[1][2] The phenoxy oxygen in the substrate could potentially act as a DMG, directing lithiation to the C3 position of the pyridine ring or an ortho-position on the phenoxy ring. This process typically employs strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP).[3][4]

  • Halogen-Metal Exchange: This is an equilibrium process where a lithium atom is swapped for a halogen atom.[5] The rate of exchange is significantly faster for heavier halogens (I > Br > Cl), making the C-Br bond at the 5-position of the pyridine ring an ideal site for this reaction.[5] Alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are exceptionally effective for this transformation.[6]

Causality Behind Reagent Selection: For 5-Bromo-2-(2-tert-butylphenoxy)pyridine, halogen-metal exchange is kinetically far more favorable than C-H deprotonation when using alkyllithium reagents at low temperatures.[6] Therefore, to achieve selective lithiation at the C5 position, an alkyllithium reagent is the superior choice.

  • n-Butyllithium (n-BuLi): This is the most widely used and reliable reagent for bromine-lithium exchange on aromatic and heteroaromatic systems.[7][8] It offers an excellent balance of reactivity and handling. Reactions are typically conducted at cryogenic temperatures (-78 °C) to suppress potential side reactions, such as nucleophilic addition to the pyridine ring.[9]

  • tert-Butyllithium (t-BuLi): A more reactive and stronger base than n-BuLi. While highly effective for halogen-lithium exchange, its increased reactivity can sometimes lead to undesired deprotonation at other sites.[10]

  • Lithium Diisopropylamide (LDA): As a sterically hindered, non-nucleophilic base, LDA is primarily suited for deprotonation (DoM).[3][4] Its use would likely not result in the desired bromine-lithium exchange and could potentially trigger a "halogen dance" rearrangement, where the bromine and lithium migrate to different positions on the ring.[11]

G cluster_start Starting Material cluster_reagents Lithiating Reagents cluster_pathways Potential Pathways cluster_outcome Primary Outcome start 5-Bromo-2-(2-tert-butylphenoxy)pyridine nBuLi n-Butyllithium (n-BuLi) tBuLi tert-Butyllithium (t-BuLi) LDA Lithium Diisopropylamide (LDA) HME Halogen-Metal Exchange (C5-Position) nBuLi->HME  Optimal  Kinetically Favored tBuLi->HME Highly Reactive DoM Directed ortho-Metalation (C-H Deprotonation) LDA->DoM  Favored  (Alternative Reactivity) Rearrangement Halogen Dance Rearrangement LDA->Rearrangement Potential Side Reaction product 5-Lithio-2-(2-tert-butylphenoxy)pyridine HME->product

Caption: Reagent selection logic for lithiation.

Validated Protocol: Synthesis of 6-(2-tert-Butylphenoxy)pyridin-3-ylboronic acid

This protocol details the generation of the C5-lithiated intermediate from 5-Bromo-2-(2-tert-butylphenoxy)pyridine and its subsequent trapping with an electrophile, triisopropyl borate, to yield the corresponding boronic acid. Boronic acids are exceptionally valuable in drug development, serving as key partners in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[12][13]

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-(2-tert-butylphenoxy)pyridine>98%CommercialEnsure substrate is dry.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialTitrate periodically to confirm concentration.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialUse from a solvent purification system or freshly distilled.
Triisopropyl borate>98%Commercial
Hydrochloric Acid (HCl)1 M aqueous solutionCommercial
Diethyl ether (Et₂O)ACS GradeCommercialFor extraction.
BrineSaturated aqueousLab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.

3.2 Equipment

  • Oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

3.3 Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[7] All manipulations must be performed by trained personnel under a strict inert atmosphere (N₂ or Ar) using proper syringe techniques.

  • Cryogenic Temperatures: Handle dry ice/acetone baths with appropriate cryogenic gloves.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and gloves. Conduct the entire procedure in a well-ventilated chemical fume hood.

3.4 Step-by-Step Experimental Procedure

  • System Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, while hot from the oven. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Substrate Dissolution: To the flask, add 5-Bromo-2-(2-tert-butylphenoxy)pyridine (10.0 g, 31.0 mmol, 1.0 equiv). Purge the flask with inert gas, then add 100 mL of anhydrous THF via syringe. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation (Halogen-Metal Exchange): Slowly add n-butyllithium (13.6 mL of a 2.5 M solution in hexanes, 34.1 mmol, 1.1 equiv) dropwise via syringe over 20 minutes. Causality: A slow addition rate is critical to dissipate the heat generated from the exothermic reaction and prevent side reactions. Maintain the internal temperature below -70 °C throughout the addition.

  • Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional 45 minutes to ensure the bromine-lithium exchange has gone to completion.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add triisopropyl borate (8.6 mL, 37.2 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. A white precipitate may form.

  • Warming and Quench: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction mixture to warm slowly to 0 °C. Quench the reaction by the slow addition of 50 mL of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-(2-tert-butylphenoxy)pyridin-3-ylboronic acid can be purified by crystallization or slurry in a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white solid.

Caption: Experimental workflow for lithiation and borylation.

Summary of Key Parameters and Expected Yields

The success of this lithiation is highly dependent on rigorous control of the reaction parameters.

ParameterRecommended ConditionRationale & Impact on Outcome
Reagent n-Butyllithium (n-BuLi)Optimal for clean, fast, and regioselective bromine-lithium exchange.[7][14]
Equivalents 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Anhydrous THF or Diethyl Ether (Et₂O)Coordinating solvents are necessary to solvate the organolithium species.[4] THF is generally preferred for its higher polarity.
Temperature -78 °CCrucial for preventing side reactions, such as nucleophilic addition to the pyridine C=N bond or undesired deprotonation.[9]
Reaction Time 30 - 60 minutes post-additionSufficient time for the halogen-metal exchange to reach completion at low temperatures.
Expected Yield 75 - 90% (after purification)Yields are typically high for this transformation when performed under strict anhydrous and anaerobic conditions.

Conclusion

The lithiation of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is most effectively and selectively achieved using n-butyllithium at cryogenic temperatures. This halogen-metal exchange reaction proceeds rapidly and cleanly to generate a versatile 5-lithiopyridine intermediate. The subsequent quenching of this intermediate with electrophiles, as demonstrated by the synthesis of the corresponding boronic acid, provides a powerful and reliable route for the synthesis of complex, functionalized pyridine derivatives essential for modern drug discovery and materials research. Adherence to the stringent anhydrous and anaerobic conditions outlined in this protocol is critical for achieving high yields and purity.

References

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Available at: [Link]

  • Unusual t -BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. ResearchGate. Available at: [Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. Available at: [Link]

  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ACS Publications. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. Available at: [Link]

  • Phenoxide-directed ortho lithiation. Journal of the American Chemical Society. Available at: [Link]

  • Base catalysed halogen dance reactions. University of Vienna. Available at: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Available at: [Link]

  • Lithiation. Vapourtec. Available at: [Link]

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

  • Directed Ortho Metalation Guide. Scribd. Available at: [Link]

  • Lithiation. CABB Chemicals. Available at: [Link]

  • Optimization of Organolithium Reactions. American Chemical Society. Available at: [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. Available at: [Link]

Sources

scale-up synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthetic strategy is centered around a modified Ullmann condensation, a robust and scalable method for the formation of diaryl ether linkages. This guide delves into the mechanistic rationale behind the chosen methodology, offers a detailed, step-by-step protocol for multi-gram synthesis, and addresses critical aspects of process safety, purification, and analytical quality control. The information is tailored for researchers, chemists, and process development professionals, providing the necessary insights for successful and reliable production.

Introduction and Strategic Rationale

5-Bromo-2-(2-tert-butylphenoxy)pyridine is a valuable building block characterized by its substituted pyridine core and bulky tert-butylphenoxy moiety. This structure offers multiple points for further chemical modification, making it a desirable intermediate in medicinal chemistry and materials science. The primary challenge in its synthesis is the efficient and high-yielding construction of the C-O bond between the electron-deficient pyridine ring and the sterically hindered 2-tert-butylphenol.

While several methods exist for diaryl ether synthesis, the copper-catalyzed Ullmann condensation was selected for this scale-up protocol due to its established reliability, tolerance of a wide range of functional groups, and cost-effectiveness compared to some palladium-catalyzed systems.[1] Traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric copper, but modern modifications utilizing catalytic copper sources and specific ligands have significantly improved the reaction's efficiency and scope.[1] This protocol employs such a modified approach to ensure a practical and scalable process.

Reaction Scheme and Mechanism

The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution, coupling 2,5-dibromopyridine with 2-tert-butylphenol.

Reaction: 2,5-Dibromopyridine + 2-tert-butylphenol --- (CuI, Ligand, Base) ---> 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Mechanistic Consideration: The Ullmann condensation catalytic cycle is believed to involve the following key steps:

  • Coordination: The copper(I) catalyst coordinates with the 2-tert-butylphenol.

  • Deprotonation: A base deprotonates the phenol to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (2,5-dibromopyridine) undergoes oxidative addition to the copper center.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the desired diaryl ether product and regenerating the active copper(I) catalyst.

The choice of ligand is critical to stabilize the copper intermediates and facilitate the catalytic cycle, particularly the reductive elimination step.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a ~10-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesMass / VolumeSupplier Notes
2,5-DibromopyridineC₅H₃Br₂N236.890.042 mol10.0 g>98% Purity
2-tert-butylphenolC₁₀H₁₄O150.220.051 mol (1.2 eq)7.66 g>99% Purity
Copper(I) Iodide (CuI)CuI190.450.0042 mol (10 mol%)0.80 gAnhydrous
L-ProlineC₅H₉NO₂115.130.0084 mol (20 mol%)0.97 g>99% Purity
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.084 mol (2.0 eq)11.6 gAnhydrous, finely powdered
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-100 mLAnhydrous
Equipment
  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Thermocouple and heating mantle

  • Standard laboratory glassware for work-up and purification

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Assemble & Purge Reactor B Charge Reagents: 2,5-Dibromopyridine, 2-tert-butylphenol, CuI, L-Proline, K2CO3, DMSO A->B C Heat to 110-120 °C B->C D Monitor by TLC/HPLC (approx. 12-18h) C->D E Cool to RT & Quench (Add Water) D->E Upon Completion F Extract with Ethyl Acetate E->F G Wash Organic Layer (Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Purify via Flash Chromatography H->I J Characterize Product (NMR, MS, HPLC) I->J

Caption: Experimental workflow for the synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser (with inert gas line), and thermocouple. Ensure all glassware is dry. Purge the entire system with nitrogen or argon for 15 minutes.

  • Charging Reagents: To the flask, add 2,5-dibromopyridine (10.0 g), 2-tert-butylphenol (7.66 g), copper(I) iodide (0.80 g), L-proline (0.97 g), and finely powdered anhydrous potassium carbonate (11.6 g).

  • Solvent Addition: Add anhydrous DMSO (100 mL) to the flask.

  • Reaction: Begin stirring and slowly heat the mixture to 110-120 °C using the heating mantle. The mixture will become a dark brown suspension.

  • Monitoring: Maintain the temperature and monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-18 hours.

  • Work-up - Quenching: Once the starting material is consumed, turn off the heat and allow the reaction to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 300 mL of water. This may be slightly exothermic.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 100 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification Protocol

The crude product can be purified effectively by flash column chromatography.[2]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-15% ethyl acetate).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the prepared silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 5-Bromo-2-(2-tert-butylphenoxy)pyridine as an off-white to pale yellow solid.

Process Safety Assessment

Handling the reagents for this synthesis requires strict adherence to safety protocols, particularly at a larger scale.

  • Pyridine Derivatives (2,5-Dibromopyridine): Pyridine-based compounds are often toxic and can be absorbed through the skin.[3] Always handle in a well-ventilated fume hood.[3][4]

  • Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Ensure no skin contact.

  • Flammability: While DMSO has a high flash point, the extraction solvents (ethyl acetate, hexanes) are highly flammable.[5] Ensure no ignition sources are present during work-up and purification.[6]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.[3][7]

  • Waste Disposal: Dispose of all chemical waste according to local environmental and safety regulations.[3] Halogenated and non-halogenated solvent waste streams should be segregated.

Analytical Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.[8]

Analysis TypePurposeExpected Result
¹H & ¹³C NMR Structural Confirmation & PuritySpectra consistent with the proposed structure. Absence of significant impurity peaks.
GC-MS Identity Confirmation & PurityMolecular ion peak corresponding to the product's mass. Purity assessment by peak area.
HPLC Quantitative Purity AssessmentPurity >98% by area normalization.
Melting Point Purity IndicationA sharp, defined melting point range.

The selection of the analytical method is crucial for accurate quantification and quality control.[8] For routine analysis where high sensitivity is not the primary concern, HPLC-UV is a robust choice. For analyses requiring higher sensitivity and structural confirmation, GC-MS is preferred.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient heating or reaction time.- Deactivated catalyst.- Wet reagents or solvent.- Increase reaction temperature to 120 °C and monitor for longer.- Use fresh, high-purity CuI.- Ensure all reagents and solvents are anhydrous.
Low Yield - Inefficient extraction.- Product loss during chromatography.- Perform an additional extraction of the aqueous layer.- Carefully select chromatography conditions and monitor fractions closely.
Formation of Side Products - Reaction temperature too high.- Presence of oxygen.- Maintain temperature below 125 °C.- Ensure the reaction is kept under a positive pressure of inert gas.

Conclusion

The modified Ullmann condensation protocol detailed herein provides a reliable and scalable pathway for the synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine. By carefully selecting the catalyst system and adhering to the optimized reaction conditions, this valuable intermediate can be produced in high yield and purity. The provided guidelines on safety, purification, and analysis constitute a self-validating system, empowering researchers and drug development professionals to confidently scale this important transformation.

References

  • Benchchem. Step-by-step procedure for the purification of 5-bromo-5-hexen-2-one.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Benchchem. A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification.
  • PubMed. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • IRIS. The Purification of Water on a Small Scale.
  • ResearchGate. Buchwald–Hartwig aminations of bromo‐substituted TPYs 2 and 10....
  • Benchchem. Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • APEC Water. Different Water Filtration Methods Explained.
  • PENTA. Pyridine - SAFETY DATA SHEET.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone.
  • Aquablu. Methods to purify and filter water.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • RSC Publishing. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”.
  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet.
  • Semantic Scholar. Analytical Methods in Quality Control of Scientific Publications.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
  • Lighthouse Worldwide Solutions. 6 Water Purification Methods For Cleanrooms.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (PDF) Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II).
  • OPUS. Analytical Methods.

Sources

Application Note: Strategic Cross-Coupling of Bromopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridines Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 20% of the top 100 marketed drugs. However, incorporating bromopyridines into palladium-catalyzed cross-coupling (PCCC) workflows presents unique challenges compared to carbocyclic aryl halides.

This guide moves beyond standard "recipe" lists to address the electronic and coordinative pathologies of the pyridine nucleus. It provides a self-validating system for selecting the correct catalytic machinery (ligand, metal source, base) to overcome catalyst poisoning, protodeborylation, and oxidative addition resistance.

Mechanistic Expertise: The "Why" Behind the Protocol

The Electronic Bias (Site Selectivity)

Unlike benzene, the pyridine ring is electron-deficient (π-deficient). This creates a distinct reactivity hierarchy for oxidative addition (OA):

  • C2 & C4 Positions: Highly activated for OA due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitrogen. C2 is generally more reactive than C4.

  • C3 Position: Behaves similarly to a deactivated electron-neutral aryl bromide.

Implication: C2-bromopyridines undergo OA rapidly but are prone to catalyst poisoning (see below). C3-bromopyridines require more active, electron-rich ligands (e.g., alkylphosphines) to facilitate OA.

The Poisoning Trap (N-Coordination)

The lone pair on the pyridine nitrogen is a competent σ-donor. In 2-bromopyridines (and to a lesser extent 3- and 4-isomers), the substrate or product can bind to the Pd(II) center, displacing the phosphine ligand and forming an inactive "off-cycle" resting state.

Solution: Use sterically bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos, RuPhos) or chelating ligands (e.g., dppf) that sterically crowd the metal center, preventing the approach of the pyridine nitrogen while allowing the oxidative addition of the C-Br bond.

The Boronate Instability (Suzuki Specific)

2-Pyridyl boronates are notoriously unstable. The adjacent nitrogen facilitates rapid protodeborylation (hydrolysis of the C-B bond) under aqueous basic conditions, destroying the nucleophile before transmetallation occurs. Strategic Pivot: For C2-functionalization, if the pyridine is the nucleophile, use MIDA boronates (slow release) or switch to Negishi coupling (organozinc), which is immune to this hydrolytic pathway.

Visualizing the Pathway

Diagram 1: The Catalytic Cycle & The Poisoning Trap

This diagram illustrates the standard cycle versus the off-cycle deactivation caused by pyridine nitrogen coordination.

Pd_Catalytic_Cycle_Pyridine Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)Br Pd0->OxAdd + Bromopyridine Poison OFF-CYCLE TRAP Pd(II) Coordination to Pyridine Nitrogen OxAdd->Poison N-Coordination (Steric Failure) TransMet Transmetallation (L)Pd(II)(Ar)(Nu) OxAdd->TransMet + Nucleophile + Base Poison->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle showing the competitive "Off-Cycle Trap" where pyridine nitrogen coordinates to Pd(II), halting turnover unless bulky ligands are used.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General & C3/C4 Focus)

Best for: 3-bromopyridine, 4-bromopyridine, and stable 2-bromopyridines.

System Rationale:

  • Ligand: XPhos or SPhos . These bulky, electron-rich biaryl phosphines facilitate oxidative addition (even at C3) and prevent N-coordination poisoning.

  • Base: K₃PO₄ . Anhydrous or mild aqueous conditions reduce protodeborylation compared to strong hydroxides.

  • Solvent: 1,4-Dioxane/Water (4:1) . The biphasic system solubilizes inorganic bases while maintaining high reaction temperatures.

Step-by-Step Procedure:

  • Setup: Flame-dry a 20 mL resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar.

  • Charge: Add the following solids:

    • Bromopyridine substrate (1.0 equiv, 1.0 mmol)

    • Boronic acid/pinacol ester (1.2–1.5 equiv)

    • Pd₂(dba)₃ (0.01 equiv / 1 mol% Pd) or Pd(OAc)₂ (2 mol%)

    • XPhos (0.04 equiv / 4 mol%) – Maintain 1:2 Pd:Ligand ratio.

    • K₃PO₄ (2.0 equiv, finely ground)

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 2–12 hours.

    • Checkpoint: Monitor by LCMS. If C2-boronate is used and protodeborylation is observed, switch to anhydrous conditions (Dioxane/K₃PO₄) or Protocol B.

  • Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Negishi Coupling (The "C2-Problem" Solver)

Best for: 2-bromopyridines where Suzuki fails due to boronate instability.

System Rationale:

  • Reagent: Organozinc reagents are highly nucleophilic but neutral, avoiding the basic conditions that destroy pyridine boronates.

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) . The robust nature of dppf is excellent for Negishi couplings.

Step-by-Step Procedure:

  • Zinc Reagent Prep (In-situ):

    • In a Schlenk tube under Ar, dissolve the aryl iodide (1.0 equiv) in dry THF.

    • Cool to -78 °C. Add n-BuLi (1.0 equiv) dropwise. Stir 30 min.

    • Add ZnCl₂ solution (1.0 M in THF, 1.1 equiv). Warm to RT to form Ar-ZnCl.

  • Coupling:

    • In a separate vial, dissolve 2-bromopyridine (0.8 equiv relative to Zinc) and Pd(PPh₃)₄ (5 mol%) in dry THF.

    • Transfer the organozinc solution via cannula into the bromopyridine/catalyst solution.

  • Reaction: Heat to 60 °C for 4–8 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

  • Workup: Extract with Et₂O. Wash organic layer with water and brine.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Aminating bromopyridines.[1][2] Critical for avoiding catalyst poisoning.

System Rationale:

  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines). These are strictly required to prevent the pyridine nitrogen from binding Pd.

  • Pre-catalyst: Use BrettPhos Pd G4 or RuPhos Pd G4 precatalysts to ensure rapid initiation without an induction period.

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict Argon flow, add:

    • Bromopyridine (1.0 mmol)

    • Amine (1.2 mmol)

    • NaOtBu (1.4 mmol) – Strong base required for efficient turnover.

    • RuPhos Pd G4 (1–2 mol%)

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (concentration 0.2 M).

  • Reaction: Seal and heat to 80–100 °C outside the glovebox.

    • Note: 2-bromopyridines may require 100 °C; 3-bromopyridines often react at 80 °C.

  • Workup: Dilute with EtOAc, wash with water, and purify.

Decision Matrix: Selecting the Right Workflow

Coupling_Decision_Tree Start Start: Bromopyridine Substrate PosQ Position of Bromine? Start->PosQ C2 2-Bromopyridine PosQ->C2 C34 3- or 4-Bromopyridine PosQ->C34 ReactionQ Coupling Partner? C2->ReactionQ Suzuki Standard Suzuki High Success Rate C34->Suzuki Protocol A (XPhos/SPhos) Boron Boronic Acid (Suzuki) ReactionQ->Boron Carbon-Carbon Amine Amine (Buchwald) ReactionQ->Amine Carbon-Nitrogen Warn Use Anhydrous Suzuki or Switch to Negishi Boron->Warn Risk: Protodeborylation Buchwald Buchwald-Hartwig Requires Bulky Ligand Amine->Buchwald Protocol C (RuPhos/BrettPhos) Zinc Organozinc (Negishi)

Caption: Decision tree for selecting the optimal coupling protocol based on regiochemistry and coupling partner.

Troubleshooting & Optimization Table

SymptomProbable CauseCorrective Action
Low Conversion (Start Material Remains) Catalyst Poisoning (N-coord)Switch to bulkier ligands (XPhos, BrettPhos). Increase Temp to 100°C to promote ligand dissociation.
Protodeborylation (Suzuki) Base-mediated hydrolysis of C-BSwitch to anhydrous base (K₃PO₄/Dioxane) or use Protocol B (Negishi).
Palladium Black Formation Catalyst DecompositionLigand concentration too low. Ensure Ligand:Pd ratio is ≥ 2:1. Add ligand to Pd source before adding substrate.
Regio-scrambling Migration of Pd on ringAvoid prolonged heating. Use highly active precatalysts (G3/G4) to shorten reaction time.

References

  • Suzuki-Miyaura Coupling of Pyridyl Boronates

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles[3]

    • Source: Billingsley, K., Buchwald, S. L. Angew.[4] Chem. Int. Ed.2008 , 47, 4695.

    • URL:[Link]

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Primary Amines[2]

    • Source: Surry, D. S., Buchwald, S. L. J. Am. Chem. Soc.2008, 130, 13552.
    • URL:[Link]

  • Negishi Coupling for Pyridines

    • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides[5]

    • Source: Han, C., Buchwald, S. L. J. Am. Chem. Soc.2009, 131, 7532.
    • URL:[Link]

  • Mechanistic Studies on Poisoning

    • Title: Catalyst Poisoning in Palladium-C
    • Source: Crabtree, R. H. Chem. Rev.2015, 115, 127.
    • URL:[Link]

  • Review of Pyridine Coupling Challenges

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives[1][2][3][6][7][8][9][10][11][12]

    • Source: Campeau, L. C., Fagnou, K. Chem. Soc. Rev.2007, 36, 1058.
    • URL:[Link]

Sources

Application Note: Strategic Functionalization of the C5 Position in 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

In modern drug discovery and agrochemical development, functionalized pyridines serve as critical pharmacophores. 5-Bromo-2-(2-tert-butylphenoxy)pyridine is a highly specialized building block that presents unique steric and electronic landscapes.

The molecule features a pyridine core substituted at the C2 position with a bulky 2-tert-butylphenoxy group and at the C5 position with a bromine atom. The ether oxygen donates electron density into the pyridine ring via resonance, primarily enriching the ortho (C3) and para (C5) positions. However, the bulky tert-butyl group on the phenoxy ring forces the two aromatic systems into a highly restricted, orthogonal conformation. This steric bulk effectively shields the C2 ether linkage and the adjacent C3 position from unwanted side reactions (such as nucleophilic cleavage or off-target metalation). Consequently, the C5-Br bond remains highly accessible and electronically primed for both transition-metal-catalyzed cross-coupling and halogen-metal exchange[1].

Mechanistic Pathways for C5 Functionalization

The functionalization of the C5 position diverges into two primary synthetic strategies, each dictated by the desired functional group output.

Pathway A: Palladium-Catalyzed Cross-Coupling

The C5-Br bond undergoes facile oxidative addition with Pd(0) species. Because the phenoxy group slightly increases the electron density of the pyridine ring, the oxidative addition step can be marginally slower than in electron-deficient pyridines. To overcome this and stabilize the resulting Pd(II) intermediate, the use of electron-rich, sterically demanding phosphine ligands (e.g., XPhos, dppf) is highly recommended[1]. This pathway is ideal for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations.

Pathway B: Halogen-Metal Exchange

Bromopyridines are classic substrates for halogen-metal exchange[2]. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) or isopropylmagnesium chloride (i-PrMgCl) at near room temperature generates the corresponding C5-lithiated or magnesiated species. The regioselectivity is absolute. The resulting nucleophile can be trapped with various electrophiles (e.g., DMF for formylation, isopropyl pinacol borate for borylation).

C5_Functionalization cluster_Pd Pathway A: Pd-Catalysis cluster_Met Pathway B: Metal Exchange SM 5-Bromo-2-(2-tert-butylphenoxy)pyridine Pd_Int Pd(II) Intermediate SM->Pd_Int Pd(0), Ligand Li_Int Metalated Intermediate SM->Li_Int n-BuLi or iPrMgCl Suzuki Suzuki-Miyaura Pd_Int->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig Pd_Int->Buchwald Amine Formyl Formylation Li_Int->Formyl DMF Boryl Borylation Li_Int->Boryl iPrOBPin

Divergent synthetic pathways for C5 functionalization via Pd-catalysis and metal-halogen exchange.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

Objective: Synthesize 5-aryl-2-(2-tert-butylphenoxy)pyridine derivatives. Causality & Design: A biphasic solvent system (Toluene/H₂O) is utilized to ensure the lipophilic starting material and the inorganic base (K₂CO₃) remain fully solvated, facilitating efficient interfacial transmetalation. Pd(dppf)Cl₂ is selected as the precatalyst because its bidentate bite angle accelerates reductive elimination, minimizing protodeboronation side reactions.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask, add 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 equiv, 3.0 mmol), the desired arylboronic acid (1.2 equiv, 3.6 mmol), and K₂CO₃ (3.0 equiv, 9.0 mmol).

  • Solvent Addition: Add a mixture of Toluene (15 mL) and deionized H₂O (3 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the premature oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) state.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure C5-arylated product.

Protocol B: Halogen-Metal Exchange and Formylation

Objective: Synthesize 6-(2-tert-butylphenoxy)nicotinaldehyde via C5-lithiation. Causality & Design: Strict temperature control at -78 °C is paramount. At elevated temperatures, the highly nucleophilic C5-lithiated species can undergo intermolecular Chichibabin-type addition to the C6 position of unreacted starting material, or induce cleavage of the C2-phenoxy ether linkage.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv, 2.1 mmol) dropwise over 5 minutes down the inner wall of the flask. Rationale: Slow addition prevents localized hotspots of excess base, ensuring quantitative mono-lithiation without over-reaction. Stir at -78 °C for 30 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the organolithium species.

  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 4.0 mmol) dropwise. Stir for an additional 45 minutes at -78 °C.

  • Quenching: Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl (5 mL). Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Quantitative Data Presentation

To validate the selection of conditions for Pathway A, the following optimization data summarizes the effect of catalyst and ligand choices on the Suzuki-Miyaura coupling efficiency of the title compound with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C5 Position

EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃THF / H₂O (5:1)7045
2Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃Toluene / H₂O (5:1)9052
3Pd(OAc)₂ (5 mol%)XPhos (10 mol%)K₃PO₄Dioxane / H₂O (5:1)10088
4 Pd(dppf)Cl₂ (5 mol%) None (dppf inherent) K₂CO₃ Toluene / H₂O (5:1) 90 94

Note: Data demonstrates that standard first-generation catalysts (Entry 1 & 2) suffer from sluggish oxidative addition and competitive protodeboronation. Bidentate ligands (Entry 4) or bulky dialkylbiaryl phosphines (Entry 3) are required to achieve >85% yields.

References

  • Development of a Two-step Route to 3-PBC and βCCt, Two Agents Active Against Alcohol Self-Administration in Rodent and Primate Models. Journal of Organic Chemistry (via PMC). This study demonstrates the necessity of bulky ligands (e.g., X-Phos) in the Buchwald-Hartwig cross-coupling of sterically hindered 2-alkoxy-5-bromopyridines. URL:[Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules (MDPI). Provides foundational methodologies for the regioselective halogen-metal exchange of bromopyridines using n-BuLi and i-PrMgCl. URL:[Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Details the general procedures and mechanistic rationale for the halogen-metal exchange followed by borylation/formylation of 5-bromopyridines. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield of 5-Bromo-2-(2-tert-butylphenoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Core Principles: The Ullmann Condensation

The synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is typically achieved through a copper-catalyzed C-O cross-coupling reaction known as the Ullmann condensation (or Ullmann-type reaction).[1][2] This reaction involves the coupling of an aryl halide (5-bromo-2-chloropyridine or 5,2-dibromopyridine) with a phenol (2-tert-butylphenol).

The general mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide in a process thought to involve oxidative addition and reductive elimination steps, ultimately forming the desired diaryl ether and regenerating the active copper catalyst.[2] While traditional Ullmann reactions required harsh conditions with stoichiometric copper at high temperatures, modern protocols use catalytic amounts of copper in conjunction with ligands to facilitate the reaction under milder conditions.[1][3]

Catalytic Cycle of a Ligand-Assisted Ullmann C-O Coupling Reaction

Ullmann_Cycle cluster_main CuI_L Cu(I)X-Ligand Cu_Phenoxide Ar'O-Cu(I)-Ligand CuI_L->Cu_Phenoxide + Phenoxide - Base-H⁺X⁻ Phenoxide Ar'O⁻ (Phenoxide) Cu_III_Intermediate Ar'O-Cu(III)(Ar)-Ligand Cu_Phenoxide->Cu_III_Intermediate Oxidative Addition + Ar-X Aryl_Halide Ar-X (5-Bromo-2-halopyridine) Cu_III_Intermediate->CuI_L Reductive Elimination Product Ar-O-Ar' (Product) Cu_III_Intermediate->Product Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Purity of Reagents (Substrates, Solvent, Base, Catalyst) start->check_reagents check_setup Ensure Inert Atmosphere (Ar/N₂) & Dry Glassware check_reagents->check_setup reagents_ok Reagents & Setup OK? check_setup->reagents_ok fix_reagents Action: Use Anhydrous Solvents, Fresh Reagents, Dry Base reagents_ok->fix_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->start temp_time Increase Temperature or Time? check_conditions->temp_time increase_temp Action: Increase Temp by 10-20°C or Extend Time to 24-48h temp_time->increase_temp Yes catalyst_ligand Optimize Catalyst System? temp_time->catalyst_ligand No success Yield Improved increase_temp->success change_catalyst Action: Screen Ligands (e.g., Phenanthroline, DM-Glycine) or Switch to Pd-catalysis catalyst_ligand->change_catalyst Yes base_solvent Optimize Base/Solvent? catalyst_ligand->base_solvent No change_catalyst->success base_solvent->start No, Re-evaluate change_base Action: Switch to Cs₂CO₃ or K₃PO₄ Screen Solvents (DMF, Dioxane) base_solvent->change_base Yes change_base->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: My reaction is producing significant side products, complicating purification. What are they and how can I avoid them?

Side product formation is often a result of sub-optimal conditions or reactivity of the substrates.

  • Likely Side Products:

    • Hydrodehalogenation: The bromine on the pyridine ring is replaced by a hydrogen atom. This is more common in palladium-catalyzed reactions but can occur in copper catalysis, especially if there are sources of protons and reducing agents. [4] * Homocoupling of 2-tert-butylphenol: This can occur at high temperatures, leading to biaryl ethers.

    • Decomposition: At very high temperatures, starting materials or the product may begin to decompose, leading to a complex mixture.

  • Minimization Strategies:

    • Use a Ligand: Ligands accelerate the desired cross-coupling reaction, allowing you to use lower temperatures, which suppresses side reactions like decomposition and homocoupling. [2]Bidentate ligands like 1,10-phenanthroline are often effective. [5] * Control Temperature: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate.

    • Ensure Inert Atmosphere: Strictly excluding oxygen minimizes oxidative side reactions and catalyst decomposition.

Q3: My catalyst appears to be deactivating (reaction mixture turns black/green). What is causing this?

Catalyst deactivation is a common problem in cross-coupling reactions.

  • Causes:

    • Oxidation: The active Cu(I) species can be oxidized to inactive Cu(II) by trace oxygen.

    • Impurity Poisoning: Impurities in the starting materials or solvent can bind to the copper center and inhibit its catalytic activity.

    • Aggregation: At high concentrations or in poor solvents, the catalyst can aggregate into inactive clusters.

  • Solutions:

    • Rigorous Degassing: Degas your solvent thoroughly before use (e.g., by sparging with argon for 30 minutes).

    • Use High-Purity Reagents: Ensure all chemicals are of high purity. [6] * Ligand Addition: A suitable ligand can stabilize the copper catalyst, preventing both oxidation and aggregation. [7]

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for this synthesis: Copper (Ullmann) or Palladium (Buchwald-Hartwig)?

Both systems can be effective, but they have different advantages.

  • Copper (Ullmann): This is the more traditional and cost-effective method. [1]Copper catalysts are less sensitive to some functional groups than palladium. Modern protocols using ligands like 1,10-phenanthroline or N,N-dimethylglycine have made copper-catalyzed C-O coupling much more efficient and reliable. [2]* Palladium (Buchwald-Hartwig): Palladium catalysis is often highly efficient, with broad substrate scope and high functional group tolerance. [8]It may require more expensive and air-sensitive bulky phosphine ligands (e.g., XPhos, SPhos). For an electron-deficient substrate like a halopyridine, a palladium system can be very effective but may require more careful optimization to avoid side reactions like hydrodehalogenation. [9][10] For general robustness and cost-effectiveness, a modern, ligand-assisted Ullmann protocol is an excellent starting point for this specific transformation.

Q2: How do I select the optimal base and solvent?

The choice of base and solvent are interdependent and crucial for success.

  • Base: The base's primary role is to deprotonate the 2-tert-butylphenol.

    • K₂CO₃: A common, inexpensive choice but may require higher temperatures due to its limited solubility.

    • Cs₂CO₃: Often superior to K₂CO₃ due to its better solubility in organic solvents, which facilitates the formation of the soluble phenoxide. [5] * K₃PO₄: A strong, non-nucleophilic base that is also highly effective in many cross-coupling reactions. [9]

  • Solvent: A polar, aprotic, high-boiling solvent is typically required to ensure the reagents remain in solution at the reaction temperature. [1] * DMF, NMP, Dioxane, Toluene: All are common choices. The selection may require screening to find the best balance of solubility and reaction performance for this specific substrate pair.

Q3: What is the best way to purify the final product?

Purification can be challenging due to the product's polarity and potential for residual catalyst contamination.

  • Work-up: After the reaction, a common work-up involves filtering the reaction mixture through a pad of Celite to remove the insoluble base and copper salts, followed by extraction. An aqueous wash with an ammonia solution can help remove residual copper.

  • Chromatography: Column chromatography on silica gel is the most common method for final purification. [11]A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective at separating the product from less polar starting materials and non-polar byproducts.

Table 1: Comparison of Reaction Parameters for C-O Coupling
ParameterCondition A (Classic Ullmann)Condition B (Modern Ullmann)Condition C (Buchwald-Hartwig Type)Rationale & Key Considerations
Catalyst Stoichiometric Copper PowderCuI (5-10 mol%)Pd₂(dba)₃ (2-5 mol%)Catalytic systems are more efficient and cost-effective. [1][12]
Ligand None1,10-Phenanthroline (10-20 mol%)XPhos or SPhos (4-10 mol%)Ligands improve yield by accelerating the reaction and stabilizing the catalyst. [2][7]
Base KOH, NaHCs₂CO₃ or K₃PO₄ (2 equiv.)NaOtBu or K₃PO₄ (1.5-2 equiv.)Base must be strong enough to deprotonate the phenol; solubility is key. [5][9]
Solvent Nitrobenzene, PyridineDioxane, Toluene, DMFDioxane, TolueneHigh-boiling, polar aprotic solvents are preferred. [1]
Temperature >180 °C100 - 130 °C80 - 110 °CMilder conditions reduce side reactions and improve functional group tolerance. [3]

Optimized Experimental Protocol: Ligand-Assisted Ullmann Synthesis

This protocol describes a robust, lab-scale synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine using a ligand-assisted Ullmann condensation.

Experimental Setup Diagram

Experimental_Setup Inert Atmosphere Reaction Setup cluster_flask Schlenk Flask cluster_manifold flask Reaction Mixture: - 5-Bromo-2-chloropyridine - 2-tert-Butylphenol - CuI Catalyst - Ligand - Base - Solvent Stir Bar oil_bath Heated Oil Bath with Stir Plate manifold Schlenk Line (Dual Manifold) condenser Reflux Condenser (with Ar inlet) manifold->condenser Gas Line argon Inert Gas (Ar) argon->manifold vacuum Vacuum vacuum->manifold condenser->flask

Caption: Standard Schlenk line setup for an air-sensitive reaction.

Materials & Reagents
  • 5-Bromo-2-chloropyridine (1.0 equiv.)

  • 2-tert-Butylphenol (1.2 equiv.)

  • Copper(I) Iodide (CuI) (0.1 equiv.)

  • 1,10-Phenanthroline (0.2 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-bromo-2-chloropyridine, 2-tert-butylphenol, CuI, 1,10-phenanthroline, and finely powdered Cs₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe. The reaction concentration should be approximately 0.2-0.5 M with respect to the 5-bromo-2-chloropyridine.

  • Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

References
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (URL not available)
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Frlan, R., & Kikelj, D. (2006). Recent advances in the construction of the pyridine ring. Synthesis, (13), 2271-2294. (URL not available)
  • PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. [Link]

  • Ma, D., & Cai, Q. (2003). N, N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802. [Link]

  • Google Patents.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. (URL not available)
  • ResearchGate. Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. [Link]

  • Nicolaou, K. C., Edmonds, D. J., & Bulger, P. G. (2006). Cascade reactions in total synthesis. Angewandte Chemie International Edition, 45(43), 7134-7186. (URL not available)
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N, C–O, and C–S bond formation. Chemical Reviews, 108(8), 3054-3131. (URL not available)
  • Chemistry LibreTexts. Structural and Solvent Effects in S_N Reactions. [Link]

  • Monfared, H. H., Pourfakhraei, A., & Dorofeeva, O. V. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. Catalysis Letters, 149(6), 1595-1605. [Link]

  • Science of Synthesis. Modern Ullmann-Type Couplings. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. (URL not available)
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • ResearchGate. Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. [Link]

  • Montgomery, T. P., & Krische, M. J. (2014). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 16(19), 5064-5067. [Link]

  • University of Rochester Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • SciSpace. 2, 4-di-tert-butylphenol preparation method (2018). [Link]

  • KAUST Repository. Predicting Reaction Yield in C–N Cross-coupling Using Machine Learning. [Link]

  • Volod'kin, A. A., & Zaikov, G. E. (2011). Potassium and sodium 2, 6-di-tert-butyl phenoxides and their properties. Chemistry & chemical technology, 5(3), 255-260. (URL not available)
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Google Patents.
  • ResearchGate. (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. [Link]

  • Khan Academy. Solvent Effects on Sn1 and Sn2 Reactions. [Link]

  • ACS. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and answers to frequently asked questions for professionals working with 5-Bromo-2-(2-tert-butylphenoxy)pyridine. As a key intermediate in various synthetic pathways, its purity is critical for ensuring reliable downstream reactions and the integrity of final products. This document offers field-proven insights and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the purification of 5-Bromo-2-(2-tert-butylphenoxy)pyridine in a direct question-and-answer format.

Question 1: My initial TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer: The impurity profile of crude 5-Bromo-2-(2-tert-butylphenoxy)pyridine can vary based on the synthetic route (e.g., nucleophilic aromatic substitution). However, common impurities typically include:

  • Unreacted Starting Materials: Residual 5-bromo-2-halopyridine (chloro- or fluoro-) and 2-tert-butylphenol are common.

  • Dehalogenated Byproduct: The formation of 2-(2-tert-butylphenoxy)pyridine, where the bromine atom is replaced by a hydrogen, is a known side reaction in similar syntheses, often promoted by elevated temperatures or certain catalysts.[1]

  • Homocoupling Products: Side reactions can lead to the formation of biphenyl or other homocoupled derivatives from the starting materials.[1]

  • Solvent and Reagent Residue: Residual high-boiling solvents (e.g., DMF, DMSO) or basic catalysts (e.g., potassium carbonate) may also be present.

A systematic characterization using techniques like LC-MS can help identify the molecular weights of these impurities, confirming their identity.[1]

Question 2: How do I select an effective solvent system for purifying my compound by flash column chromatography?

Answer: The selection of an appropriate mobile phase is the most critical step for a successful chromatographic separation.[2] This is best achieved empirically using Thin Layer Chromatography (TLC).

The general strategy is to find a solvent or solvent mixture that moves the desired compound to a Retention Factor (Rf) of 0.2 to 0.4 . This range typically provides the best separation from impurities that are more or less polar.

Step-by-Step Solvent System Development:

  • Start Non-Polar: Begin with a non-polar solvent system, such as 100% Hexane or Heptane, and spot your crude material on a TLC plate. Your target compound, being moderately polar, will likely remain at the baseline (Rf = 0).

  • Introduce a Polar Modifier: Gradually increase the polarity by preparing mixtures of the non-polar solvent with a more polar one, such as Ethyl Acetate or Dichloromethane. Test solvent systems like 95:5, 90:10, and 80:20 (Hexane:Ethyl Acetate).

  • Analyze the Rf: Develop the TLC plates in these solvent systems and visualize the spots under a UV lamp (254 nm). Identify the solvent mixture that gives your product an Rf value in the optimal 0.2-0.4 range while maximizing the separation from all other spots.

Question 3: My product peaks are tailing significantly during column chromatography on silica gel. What causes this and how can it be prevented?

Answer: Peak tailing is a very common issue when purifying pyridine derivatives on standard silica gel.[3] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong, non-ideal interaction slows the elution of the compound, leading to broad, tailing peaks and poor separation.

Solutions to Mitigate Tailing:

  • Mobile Phase Additive: The most common solution is to add a small amount (0.1 - 1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase.[4] This additive will preferentially interact with the acidic silanol sites, effectively blocking them and allowing your basic compound to elute with a much-improved peak shape.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic or neutral stationary phase. Good alternatives include:

    • Neutral or Basic Alumina: Alumina is a good choice for separating basic compounds.

    • End-capped Silica Gel: Where the surface silanol groups have been chemically deactivated.[4]

The following workflow can help troubleshoot chromatographic issues:

Caption: A logical workflow for systematically improving chromatographic resolution.

Question 4: My purified product is a persistent oil and will not solidify. What can I do to induce crystallization?

Answer: The failure of a compound to crystallize, even when appearing pure by TLC, is often due to the presence of minor impurities or residual solvent that inhibit the formation of a crystal lattice.[4]

Troubleshooting Steps to Induce Crystallization:

  • Ensure High Purity: First, confirm the purity is as high as possible. It may be necessary to re-purify a portion of the material by column chromatography.

  • Remove Residual Solvents: Dissolve the oil in a minimal amount of a low-boiling solvent like dichloromethane, then remove it under high vacuum on a rotary evaporator. Sometimes, co-evaporation with a solvent that does not form an azeotrope with your product, like heptane, can help remove stubborn solvent residues.

  • Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the level of the liquid.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures.[4] The ideal recrystallization solvent will dissolve your compound poorly at room temperature but well at an elevated temperature.[5]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., diethyl ether or dichloromethane) in a loosely covered vial or beaker and allow the solvent to evaporate slowly in a fume hood over several hours or days.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of 5-Bromo-2-(2-tert-butylphenoxy)pyridine on a gram scale.

Materials:

  • Crude 5-Bromo-2-(2-tert-butylphenoxy)pyridine

  • Silica Gel (230-400 mesh)

  • Hexane or Heptane

  • Ethyl Acetate

  • Triethylamine (optional, if tailing is observed)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Step-by-Step Methodology:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.[6] Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude material.[7]

    • Pour the slurry into the column and use gentle pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica.[6] Add another ~1 cm layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry powder of the adsorbed crude product ("dry loading"). This technique generally provides better resolution than loading a liquid solution.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the sand layer.

    • Apply pressure to begin eluting the column, collecting fractions in test tubes or a fraction collector.

    • Monitor the separation by TLC analysis of the collected fractions.[7]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-(2-tert-butylphenoxy)pyridine.[7]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemPolarityBoiling Point (°C)Suitability Notes
Isopropanol Polar Protic82.5A promising single solvent. The compound should have good solubility when hot and lower solubility when cold.
Ethanol Polar Protic78.4Similar to isopropanol, a good candidate for single-solvent recrystallization.[5]
Heptane Non-Polar98.4Likely to be a poor solvent at all temperatures. Best used as an anti-solvent.
Ethyl Acetate / Heptane Tunable77.1 / 98.4An excellent two-solvent system. Dissolve the compound in minimal hot ethyl acetate and add hot heptane dropwise until cloudy, then allow to cool.[5]

Step-by-Step Methodology (Two-Solvent System: Ethyl Acetate/Heptane):

  • Dissolution: In a fume hood, dissolve the crude solid in the minimum amount of boiling ethyl acetate in an Erlenmeyer flask with stirring.[5]

  • Induce Saturation: While the solution is still boiling, add hot heptane dropwise. The solution will become cloudy (the "cloud point"), indicating it is saturated.

  • Re-dissolution: Add a few more drops of hot ethyl acetate until the solution just becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold heptane, and allow them to air dry completely.

General Purification Workflow

The following diagram outlines the decision-making process for purifying the crude product.

Caption: Decision workflow for the purification of 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • BenchChem. (2025).
  • Jubilant Ingrevia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • University of Victoria. (n.d.).
  • ITW Reagents. (n.d.).

Sources

Technical Support Center: Purification Strategies for Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

The Problem: You have synthesized a pyridine ether via


 or metal-catalyzed coupling (Ullmann/Buchwald). Your crude mixture contains the desired product, unreacted halopyridine (electrophile), and unreacted alcohol/phenol (nucleophile).

The Challenge: Pyridine derivatives possess similar polarities and


-stacking capabilities, often leading to co-elution on silica gel.[1] However, their distinct basicity (

) and chemical reactivity provide vectors for separation without column chromatography.
Interactive Troubleshooting Flowchart

Use the diagram below to select the optimal purification strategy based on your specific impurity profile.

PurificationLogic Start Analyze Crude Mixture (TLC / LCMS) ImpurityType Primary Impurity? Start->ImpurityType Phenol Unreacted Phenol/Alcohol (Nucleophile) ImpurityType->Phenol Halo Unreacted Halopyridine (Electrophile) ImpurityType->Halo BaseWash Method A: Caustic Wash (pH > 12) Phenol->BaseWash Phenol ResinIso Method B: Isocyanate Resin (Scavenge Nucleophile) Phenol->ResinIso Aliphatic Alcohol CheckPos Halogen Position? Halo->CheckPos Reactive 2- or 4-Position (SNAr Active) CheckPos->Reactive Unreactive 3-Position (SNAr Inactive) CheckPos->Unreactive ThiolResin Method C: Thiol/Amine Scavenger (Covalent Capture) Reactive->ThiolResin PkaCheck Check pKa Difference Unreactive->PkaCheck AcidExt Method D: pH Swing Extraction (Exploit Basicity) PkaCheck->AcidExt ΔpKa > 1.5 Deriv Method E: Chemical Derivatization (Make Impurity Polar) PkaCheck->Deriv ΔpKa < 1.0

Figure 1: Decision matrix for selecting purification protocols based on impurity reactivity and electronic properties.

Technical Protocols

Protocol A: The pH Swing (Exploiting Basicity)

Best For: Separating product (Py-OR) from starting material (Py-X) when there is a basicity difference.[1] Mechanism: Electron-donating alkoxy groups generally increase the basicity of the pyridine ring compared to electron-withdrawing halogens.[1]

  • Example: 3-chloropyridine (

    
    ) vs. 3-methoxypyridine (
    
    
    
    ).[1] By buffering the aqueous phase to pH ~3.5, the product protonates (enters water) while the starting material remains neutral (stays in organic).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in a non-polar solvent (EtOAc or DCM).

  • Acid Extraction (Targeting Product):

    • Extract organic layer 3x with dilute aqueous acid (e.g., 1M HCl or Citrate Buffer pH 3-4).[1]

    • Checkpoint: The Aqueous Layer now contains your Product (

      
      ).[1] The Organic Layer  contains the non-basic impurities (Py-Cl, Phenols).
      
  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.[1]

  • Basification & Recovery:

    • Cool the aqueous layer on ice.[1][2]

    • Slowly add 6M NaOH until pH > 12.[1] Product deprotonates and oils out.[1]

    • Extract 3x with EtOAc.[1]

    • Dry (Na₂SO₄) and concentrate.[1]

Critical Note: If your product contains other EWGs (e.g., -CN, -NO2), its basicity may drop below that of the starting material. In this case, reverse the logic: the impurity might protonate first. Always calculate predicted


 values before starting.[1]
Protocol B: Scavenger Resins (Chemoselective Capture)

Best For: Late-stage purification where yield loss via extraction is unacceptable, or for removing metal catalysts (Pd/Cu).[1] Mechanism: Solid-supported functional groups react irreversibly with impurities.[1][3] Filtration removes the resin and the bound impurity.

Selection Guide:

Impurity TypeRecommended ResinMechanismConditions
Halopyridines (2-Cl, 4-Cl)Si-Thiol or Si-Diamine

displacement of Cl
Heat (50-80°C), 4-16h
Phenols / Alcohols PS-Isocyanate Carbamate formationRT to 40°C, mild base
Pd / Cu Catalysts Si-Thiol or Si-TMT Metal CoordinationRT, 2-4h
Amines (Side products)PS-TsOH (Acidic)Ionic CaptureRT, 1h

Workflow (Batch Mode):

  • Dissolve crude (1 g) in 10 mL solvent (THF, DMF, or MeOH).

  • Add 2-4 equivalents of resin relative to the estimated impurity (determine via LCMS integration).[1]

  • Agitate (do not stir with magnetic bar; it grinds the beads).

  • Filter through a fritted funnel.

  • Rinse resin with solvent.[1][4] Concentrate filtrate.[1]

Protocol C: Chemical Derivatization (The "Sledgehammer")

Best For: Unreactive 3-halopyridines that co-elute with the product and resist extraction.[1] Concept: Intentionally react the impurity to drastically alter its polarity, making it stick to the baseline of a silica column or wash away in water.

Workflow:

  • Identify Impurity: Confirm presence of unreacted halopyridine.[1]

  • Add Derivatizing Agent: Add a highly polar amine (e.g., N,N-dimethylethylenediamine or piperazine) and a base (Cs₂CO₃).[1]

  • Force Reaction: Heat the mixture (microwave preferred: 120°C, 30 min) to force the unreacted starting material to undergo substitution.

    • Note: Your product (ether) is stable; the halo-impurity converts to an amino-pyridine.[1]

  • Workup:

    • The new amino-impurity is now highly polar and basic.[1]

    • Option 1: It will remain at the baseline during normal phase chromatography.[1]

    • Option 2: Use an acid wash (Protocol A) to pull the highly basic impurity into the water, leaving your less basic ether product in the organic phase.

FAQ: Troubleshooting Specific Issues

Q1: My product and starting material have a


. Column chromatography is failing. 
A:  Stop trying to optimize the solvent system. This is a chemical problem, not a physical one.
  • If the impurity is a 2- or 4-halopyridine:[1] Treat the crude with Si-Thiol resin or perform the "Chemical Derivatization" (Protocol C) to convert the impurity into a polar amine.

  • If the impurity is a 3-halopyridine: Use Protocol A (pH Swing) .[1] The ether oxygen usually makes the product 1-2 log units more basic than the chloro-precursor.

Q2: I used an acid wash, but I lost my product. A: You likely acidified too strongly or your product is less basic than assumed.[1]

  • Diagnosis: Check the aqueous layer.[1][2] Neutralize it and extract; if your product returns, it was in the water.

  • Fix: Use a "pH titration" extraction.[1] Instead of 1M HCl, extract sequentially with buffers of decreasing pH (6.0, 5.0, 4.0, 3.0). Analyze each fraction to find the "sweet spot" where the product extracts but the impurity does not.

Q3: How do I remove residual phenol without forming an emulsion? A: Phenols often cause emulsions in basic washes.[1]

  • Fix: Instead of NaOH wash, use PS-Isocyanate resin (scavenges nucleophiles) or PS-Carbonate (solid-supported base).[1] If you must use liquid extraction, add brine to the aqueous base and use a solvent mixture like EtOAc/Heptane (1:1) to improve phase separation.

Q4: Can I use Activated Carbon to remove the halo-pyridine? A: Generally, no.[1] Activated carbon is excellent for removing palladium and colored polymeric impurities, but it has poor selectivity for distinguishing between two monomeric pyridines. Use Si-Thiol for metal removal.[1]

References

  • Scavenger Resins & Solid Phase Purific

    • Biotage.[1] (n.d.). Metal Scavengers for Organic Purification. Retrieved from [Link][1]

    • Note: Authoritative guide on Si-Thiol and Si-TMT usage for electrophile and metal removal.[1]

  • Pyridine Basicity & pKa D

    • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link][1]

    • Note: Essential for predicting acid-base separation feasibility.[1]

  • Nucleophilic Arom

    
    ) Mechanisms 
    
    • Organic Chemistry Portal.[1] (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

    • Note: mechanistic grounding for the reactivity differences between 2-, 3-, and 4-halopyridines.
  • Practical Purific

    • Curran, D. P. (2001).[1] Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition.

    • Note: Foundational text on "phase-tagging" and chemical derivatization str

Sources

troubleshooting low conversion rates in Suzuki coupling with bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. Low conversion rates with these heteroaromatic halides are a common yet surmountable issue. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromopyridine substrate has stalled or resulted in a very low yield. What are the most common initial culprits?

A1: When facing low conversion with bromopyridines, the root cause often lies in one of three areas: catalyst inhibition, instability of a coupling partner, or suboptimal reaction conditions. Bromopyridines are considered "difficult" substrates for several reasons.

Firstly, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can act as a reversible or irreversible poison to the catalyst, effectively removing it from the catalytic cycle and halting the reaction.[1]

Secondly, the electronic nature of the pyridine ring influences the key steps of the catalytic cycle. The electron-deficient nature of the pyridine ring (compared to benzene) generally facilitates the initial oxidative addition step. However, the position of the bromine atom is critical. For instance, 2-bromopyridines can be particularly challenging.

Finally, common side reactions like protodeboronation of the boronic acid partner and protodehalogenation of the bromopyridine starting material can consume your reagents, leading to low yields of the desired product.[1][2][3]

A logical first step in troubleshooting is to re-evaluate your choice of catalyst system (palladium source and ligand), base, and solvent, as these components are intricately linked to overcoming the unique challenges posed by bromopyridines.

Troubleshooting Guide: From Diagnosis to Solution

Q2: I suspect a side reaction is consuming my starting materials. How can I identify whether protodeboronation or dehalogenation is the primary issue?

A2: Identifying the dominant side reaction is a critical diagnostic step. Both protodeboronation and dehalogenation lead to low yields but require different troubleshooting strategies. You can diagnose their presence using standard analytical techniques on your crude reaction mixture.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[3] It is especially rapid with electron-deficient heteroaryl boronic acids, like those derived from pyridine.[3][4]

    • Diagnosis: Look for the arene byproduct corresponding to your boronic acid partner (e.g., if using phenylboronic acid, you would find benzene). This can be detected by GC-MS, or by ¹H NMR if the byproduct is less volatile.

  • Dehalogenation (or Protodehalogenation): This is the reduction of your bromopyridine to pyridine, replacing the C-Br bond with a C-H bond.[1][2]

    • Diagnosis: Look for the corresponding unsubstituted or substituted pyridine in your crude reaction mixture via GC-MS or ¹H NMR. The dehalogenated product will have a distinct mass and NMR spectrum from your starting bromopyridine.[2]

The diagram below illustrates where these side reactions diverge from the productive catalytic cycle.

Suzuki_Side_Reactions cluster_cycle Productive Suzuki Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Br-Py-Pd(II)-L₂ Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) R-Py-Pd(II)-Ar'(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Dehalogenation Pyridine (Py-H) (Dehalogenation) Ar-Pd(II)-Br(L2)->Dehalogenation [H] source (e.g., solvent, base) Product Py-Ar' Ar-Pd(II)-R(L2)->Product Reductive Elimination Product->Pd(0)L2 Regenerates Catalyst ArBOH Ar'-B(OH)₂ ArBOH->Ar-Pd(II)-Br(L2) Deboronation Arene (Ar'-H) (Protodeboronation) ArBOH->Deboronation H⁺ source (e.g., H₂O) Base Base Base->Ar-Pd(II)-Br(L2) BrPy BrPy BrPy->Ar-Pd(II)-Br(L2)

Caption: Suzuki cycle with dehalogenation and protodeboronation pathways.

Q3: How do I choose the right Palladium catalyst and ligand for my specific bromopyridine isomer (2-, 3-, or 4-bromo)?

A3: The choice of the catalyst system is arguably the most critical parameter. A "one-size-fits-all" approach is rarely successful for pyridines. The electronic and steric properties of the ligand are paramount for promoting the desired reaction steps while suppressing side reactions.

  • For 2-Bromopyridines: These are often the most challenging substrates due to strong catalyst inhibition and slow transmetalation.[4] Highly electron-rich and sterically bulky phosphine ligands are required. These ligands promote rapid reductive elimination, which can become the rate-limiting step, and their bulk can disfavor the binding of the pyridine nitrogen to the palladium center.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃) are often the catalysts of choice.[5] N-heterocyclic carbenes (NHCs) can also be effective.[5]

  • For 3- and 4-Bromopyridines: These substrates are generally more reactive and less prone to catalyst inhibition than the 2-bromo isomer. While the bulky ligands mentioned above are often still effective, a broader range of catalysts can be successful.

    • Recommended Ligands: In addition to the Buchwald ligands, more traditional phosphines like PPh₃ or bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be screened.

Data Summary: Recommended Catalyst Systems for Bromopyridines

Bromopyridine IsomerRecommended Pd SourceRecommended Ligand ClassSpecific Ligand ExamplesRationale
2-Bromopyridine Pd₂(dba)₃, Pd(OAc)₂Bulky, electron-rich monophosphinesSPhos, XPhos, P(t-Bu)₃Promotes oxidative addition and fast reductive elimination; sterics disfavor catalyst poisoning.[5][6]
3-Bromopyridine Pd₂(dba)₃, Pd(OAc)₂Bulky monophosphines, Ferrocenyl phosphinesSPhos, XPhos, dppfGood reactivity, less prone to inhibition. A wider range of effective ligands.[7]
4-Bromopyridine Pd(PPh₃)₄, Pd(OAc)₂Standard and bulky phosphinesPPh₃, SPhos, PCy₃Generally the most reactive isomer; less demanding ligand requirements.[8]
Q4: My ligand and catalyst seem appropriate, but the yield is still low. How should I optimize the base and solvent?

A4: The base and solvent work in concert to facilitate the crucial transmetalation step and maintain catalyst stability. An inappropriate choice can halt the reaction or promote side pathways.

Base Selection: The role of the base is to activate the organoboron species, forming a more nucleophilic "ate" complex to facilitate boron-to-palladium transfer.[5]

  • Inorganic bases are most common. Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often highly effective, particularly in anhydrous or low-water conditions.[6] Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used, often in aqueous solvent mixtures.[1][9]

  • For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be employed.[5]

  • Crucially, for "anhydrous" reactions using K₃PO₄, a small amount of water is often necessary to facilitate the reaction, as it helps to solubilize the base and participate in the catalytic cycle. [6]

Solvent System: The solvent must solubilize the reagents and stabilize the palladium species.

  • Aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are excellent choices.[1]

  • Aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) are frequently beneficial. The water helps solubilize the inorganic base and can accelerate the transmetalation step.[10] For many pyridine couplings, aqueous conditions show improved performance.[10][11][12]

The following workflow provides a logical path for troubleshooting your reaction.

Troubleshooting_Workflow Start Low Conversion with Bromopyridine Analyze Analyze Crude Reaction (GC-MS, NMR) Start->Analyze IdentifySideProduct Side Product Identified? Analyze->IdentifySideProduct Dehalogenation Dehalogenation (Py-H) is Major Byproduct IdentifySideProduct->Dehalogenation Yes Deboronation Deboronation (Ar'-H) is Major Byproduct IdentifySideProduct->Deboronation Yes NoSideProduct No Major Side Product, Starting Material Remains IdentifySideProduct->NoSideProduct No FixDehalogenation 1. Lower Temperature 2. Switch to weaker base (K₂CO₃, KF) 3. Ensure rigorous degassing Dehalogenation->FixDehalogenation FixDeboronation 1. Use Boronic Ester (Pinacol, MIDA) 2. Use K₃PO₄ or KF as base 3. Minimize water content Deboronation->FixDeboronation FixStall 1. Screen Ligands (Bulky, e-rich) 2. Screen Solvents (Toluene, Dioxane +/- H₂O) 3. Increase Temperature Incrementally NoSideProduct->FixStall Success Reaction Optimized FixDehalogenation->Success FixDeboronation->Success FixStall->Success

Caption: A decision-making workflow for troubleshooting Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromopyridine

This protocol provides a robust starting point for optimization.

  • Materials:

    • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)

    • SPhos (0.036 mmol, 3.6 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

    • Toluene (4 mL)

    • Deionized Water (0.4 mL)

  • Procedure:

    • To a dry Schlenk tube under an argon or nitrogen atmosphere, add 3-bromopyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Evacuate and backfill the tube with inert gas three times.

    • Add the degassed toluene and then the degassed deionized water via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of a More Stable Boronic Ester for 2-Bromopyridine Coupling

To combat protodeboronation, especially with challenging substrates, using a boronic ester is highly recommended.

  • Part A: Synthesis of the Arylboronic Acid Pinacol Ester

    • In a flask, combine the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

    • Add anhydrous 1,4-dioxane.

    • Degas the mixture and heat to 80-90 °C for 6-12 hours until the starting aryl bromide is consumed (monitor by GC-MS).

    • Work up the reaction by diluting with an organic solvent, washing with water, and purifying by chromatography or recrystallization to yield the stable pinacol ester.

  • Part B: Suzuki Coupling using the Pinacol Ester

    • Follow the general procedure in Protocol 1 , substituting the arylboronic acid with the arylboronic acid pinacol ester (1.2 equiv).

    • A strong base like K₃PO₄ is typically required to facilitate the transmetalation from the more stable ester.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 27(22), 5845-5848. Retrieved from [Link]

  • Al-Masri, M., & El-Eswed, B. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(1), S339-S347. Retrieved from [Link]

  • Rao, X., Liu, C., Xing, Y., Fu, Y., & Jin, Z. (2013). Oxygen-promoted Palladium-on-Carbon-catalyzed Ligand-free Suzuki Reaction for the Synthesis of Heterobiaryls in Aqueous Media. Chinese Journal of Chemistry, 31(6), 791-796. Retrieved from [Link]

  • Reek, J. N. H., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 29-42. Retrieved from [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Theses and Dissertations. 266. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • De-Ka, Y., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(2), 427-430. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of 5-Bromo-2-(2-tert-butylphenoxy)pyridine. The information herein is synthesized from established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

5-Bromo-2-(2-tert-butylphenoxy)pyridine is a substituted pyridine derivative with a molecular structure that presents unique challenges and considerations for purification by recrystallization. The presence of a bulky tert-butyl group, a phenoxy linkage, and a brominated pyridine ring results in a largely hydrophobic and rigid molecule. This guide will help you navigate the intricacies of selecting an appropriate solvent system and optimizing the recrystallization process to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 5-Bromo-2-(2-tert-butylphenoxy)pyridine that influence its solubility?

A1: The solubility of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is primarily dictated by its largely nonpolar character. The two aromatic rings (pyridine and phenoxy) and the bulky, nonpolar tert-butyl group contribute to its hydrophobicity, making it poorly soluble in water.[1][2] The nitrogen atom in the pyridine ring and the oxygen of the ether linkage introduce some polarity, but the overall molecule is dominated by nonpolar characteristics. Therefore, it is expected to be more soluble in organic solvents.[3]

Q2: What is the first step I should take to find a suitable recrystallization solvent?

A2: The initial step is to perform small-scale solubility tests with a range of solvents of varying polarities.[4][5] Based on the "like dissolves like" principle, you should start with common organic solvents.[3] A good recrystallization solvent will dissolve the compound when hot but not when cold.

Q3: Should I use a single solvent or a mixed-solvent system?

A3: This depends on the solubility profile of your compound. If you can find a single solvent that provides a significant difference in solubility between its boiling point and room temperature, that is often the simplest approach.[6] However, for many compounds, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) offers more flexibility and control over the crystallization process.[7][8]

Q4: How can I remove colored impurities during recrystallization?

A4: If your solution is colored, and the pure compound is expected to be colorless or white, you can use a small amount of activated charcoal.[9] The charcoal is added to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal, which is then removed by hot gravity filtration.

Q5: What is a reasonable expected yield for the recrystallization of this compound?

A5: A successful recrystallization should provide a good recovery of the purified material. However, some loss of product is inevitable as some of the compound will remain dissolved in the mother liquor. A yield of 70-90% is generally considered good for a single recrystallization, but this can vary depending on the initial purity of the compound and the chosen solvent system.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I dissolved my 5-Bromo-2-(2-tert-butylphenoxy)pyridine in a hot solvent, but upon cooling, it formed an oil instead of solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

    • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation of the solution. Allow it to cool slowly.

    • Solution 2: Lower the Cooling Temperature: The boiling point of your solvent may be too high. Consider switching to a lower-boiling solvent.

    • Solution 3: Use a Mixed-Solvent System: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent and then add a "bad" solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

Issue 2: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?

  • Answer: This is a common issue and usually indicates that the solution is not supersaturated.

    • Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Solution 2: Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.

    • Solution 3: Reduce the Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

    • Solution 4: Change the Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures. Re-evaluate your solvent choice.

Issue 3: The recrystallization yield is very low.

  • Question: After filtration and drying, I recovered very little of my compound. How can I improve the yield?

  • Answer: A low yield can result from several factors.

    • Solution 1: Minimize the Amount of Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.

    • Solution 2: Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This will maximize the amount of product that crystallizes out of solution.

    • Solution 3: Avoid Premature Crystallization During Hot Filtration: If you performed a hot filtration step, your compound may have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Also, add a small excess of hot solvent before filtering.

    • Solution 4: Recover a Second Crop: The filtrate (mother liquor) still contains some of your dissolved product. You can often recover a second, less pure, crop of crystals by boiling off some of the solvent from the filtrate and cooling it again.

Data Presentation

Table 1: Predicted Solubility of 5-Bromo-2-(2-tert-butylphenoxy)pyridine in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of 5-Bromo-2-(2-tert-butylphenoxy)pyridine based on the properties of structurally similar molecules. It is crucial to perform experimental solubility tests to confirm these predictions.

Solvent ClassSolvent ExamplesPredicted Solubility at Room TemperaturePredicted Solubility at Boiling PointSuitability as a Recrystallization Solvent
Nonpolar Hexane, HeptaneLowModeratePotentially suitable, or as an anti-solvent in a mixed pair.
Moderately Polar Toluene, Diethyl EtherModerateHighGood candidate for a single solvent.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighVery HighMay be too soluble; could work in a mixed-solvent system.
Polar Protic Ethanol, Methanol, IsopropanolLow to ModerateHighExcellent candidates for single-solvent recrystallization.[5]
Highly Polar WaterInsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on small-scale tests, select a solvent in which 5-Bromo-2-(2-tert-butylphenoxy)pyridine is sparingly soluble at room temperature but readily soluble when hot (e.g., ethanol or isopropanol).

  • Dissolution: Place the crude 5-Bromo-2-(2-tert-butylphenoxy)pyridine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., toluene) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexane or heptane). The two solvents must be miscible.[7][10]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude 5-Bromo-2-(2-tert-butylphenoxy)pyridine dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization of an organic solid.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 5). Reddit. Retrieved from [Link]

  • 5-Bromo-2'-deoxyuridine Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. Retrieved from [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018, July 27). ACS Publications. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). MDPI. Retrieved from [Link]

  • Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. (2015, September 22). ResearchGate. Retrieved from [Link]

  • Recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC. Retrieved from [Link]

  • Process for preparing 2-halo-5-halomethylpyridines. (n.d.). Google Patents.
  • 2-tert-Butylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Approaches to 2‐aryloxypyridines using various reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

[1][2][3]

Product Class: Halogenated Heterocyclic Ether Key Functional Groups: Pyridine Nitrogen (Basic), Aryl Ether (Acid-Sensitive), Bromine (Halogen) Critical Parameter: Acidic Stability & Hydrolytic Resistance[1][2]

Part 1: Critical Stability Alerts

The "False Degradation" Phenomenon (Protonation vs. Hydrolysis)

Issue: Users often report "disappearance" of the compound or massive retention time shifts during HPLC analysis using acidic mobile phases (e.g., 0.1% TFA or Formic Acid). Technical Reality: This is rarely degradation. The pyridine nitrogen (

2
  • Observation: The neutral molecule is lipophilic. The protonated species (pyridinium salt) is polar.

  • Result: Drastic shift to earlier retention times in Reverse Phase (RP) HPLC.

  • Action: Do not discard the sample. Neutralize a small aliquot with

    
     and re-inject to confirm recovery of the parent peak.
    
Steric Shielding Factor

Insight: The tert-butyl group at the ortho position of the phenoxy ring is not just a structural feature; it is a kinetic stabilizer .

  • Mechanism: It provides significant steric bulk that hinders the approach of water nucleophiles to the C2-position of the pyridine ring, making this molecule significantly more resistant to acid hydrolysis than unsubstituted 2-phenoxypyridines.

Part 2: Troubleshooting Guide & FAQs

Q1: I see a white precipitate forming when I acidify the organic layer during workup. Has my compound decomposed?

Diagnosis: Likely Salt Formation , not decomposition.[1] Explanation: 5-Bromo-2-(2-tert-butylphenoxy)pyridine acts as a weak base.[1][2] Adding strong acids (HCl,


Solution:
  • Test: Filter the solid. Attempt to dissolve it in water (salts are water-soluble; the neutral parent is not).[2]

  • Recovery: Basify the aqueous suspension to pH > 8 using saturated

    
    . The precipitate should dissolve back into an organic solvent (DCM or EtOAc) as the neutral free base regenerates.
    
Q2: Can I use 6N HCl to remove protecting groups on other parts of my molecule without affecting the pyridine-ether linkage?

Risk Level: High . Analysis: While the ether linkage is robust, refluxing in 6N HCl forces the thermodynamic equilibrium toward hydrolysis.

  • Pathway: The protonated pyridine ring becomes highly electron-deficient at the C2 position. Water attacks C2, expelling the phenol (2-tert-butylphenol) and forming 5-bromo-2-pyridone .[1][2]

  • Recommendation: Use milder acids (e.g., TFA in DCM, 4M HCl in Dioxane at room temperature) or monitor the reaction strictly by LC-MS. Avoid temperatures

    
     in aqueous strong acids.
    
Q3: My LC-MS shows a mass of [M+18] or [M+20] alongside the parent. Is this hydration?

Diagnosis: Likely Adduct Formation or Isotopic Pattern , not hydrolysis.[1]

  • M+18: Could be an ammonium adduct

    
     if ammonium buffers are used.[2] True hydrolysis would result in a loss of the phenoxy group (mass change: 
    
    
    Da for the phenol loss + 17 Da for OH gain).
  • Verification: Check the UV spectrum. 2-Pyridones have a distinct UV absorption compared to 2-alkoxypyridines.[1][2]

Part 3: Mechanism of Action (Acid Interaction)

Understanding the behavior of this molecule requires visualizing the competition between reversible protonation and irreversible hydrolysis.

Diagram 1: Acid-Mediated Pathways

This diagram illustrates the bifurcation between stable salt formation and degradation.[2]

AcidStabilitycluster_0Steric ProtectionParentNeutral Parent(Lipophilic, Stable)ProtonatedPyridinium Salt(Polar, Soluble in H2O)Parent->Protonated+ H+ (Fast, Reversible)Protonated->Parent- H+ (Base Workup)TransitionTetrahedral Intermediate(High Energy)Protonated->Transition+ H2O, Heat(Slow)DegradationHydrolysis Products(5-Br-2-Pyridone + Phenol)Transition->DegradationC-O Cleavage

Caption: Figure 1. Reaction pathways in acidic media. The green path represents reversible salt formation (standard workup). The red path represents irreversible hydrolysis, which is kinetically inhibited by the tert-butyl group.[1][2]

Part 4: Standardized Stability Testing Protocol

If you must subject the compound to acidic conditions, use this protocol to validate stability.

Materials
  • Solvent A: Acetonitrile (ACN)[2]

  • Stressor: 1M HCl[1][2]

  • Neutralizer: 1M NaOH

  • Analysis: HPLC-UV (254 nm)

Protocol Steps
  • Preparation: Dissolve 5 mg of 5-Bromo-2-(2-tert-butylphenoxy)pyridine in 5 mL ACN.

  • Acid Stress: Add 5 mL of 1M HCl. (Final conc: ~0.5 mg/mL in 1:1 ACN:Aq Acid).

  • Incubation:

    • Condition A (Mild): Ambient temperature for 4 hours.

    • Condition B (Stress):

      
       for 4 hours.
      
  • Quenching: Aliquot 100

    
    L of the stress solution into 100 
    
    
    L of 1M NaOH. Vortex immediately.
  • Analysis: Inject the quenched sample.

    • Pass Criteria: Parent peak area > 98% relative to control.

    • Fail Criteria: Appearance of new peaks corresponding to 5-bromo-2-pyridone (more polar, earlier elution).[1][2]

Data Interpretation Table
ConditionExpected OutcomeAction
0.1% TFA / RT Stable (Salt form)Safe for HPLC/LC-MS.[1][2]
1M HCl / RT StableSafe for short-term workup (< 24h).[1][2]
6M HCl / Reflux Degradation LikelyAvoid. Use alternative deprotection methods.[2]
Acetic Acid (Glacial) StableSafe solvent for reactions.[2]

References

  • PubChem. (n.d.).[2] 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (Analogous Structure Stability Data). National Library of Medicine. Retrieved March 6, 2026, from [Link][1][2]

  • Schmid, G. H. (1996).[2] Nucleophilic Substitution at the Pyridine Ring. In Organic Chemistry (pp. 1120-1125).[1][2] Mosby. (General mechanism of 2-halopyridine hydrolysis and ether stability).

minimizing byproduct formation in 5-Bromo-2-(2-tert-butylphenoxy)pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Welcome to the technical resource hub for the synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific diaryl ether synthesis. The formation of the C-O bond between the sterically hindered 2-tert-butylphenol and the electron-deficient 5-bromopyridine core presents unique challenges, often leading to byproduct formation and suboptimal yields. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's nature, challenges, and mechanistic underpinnings.

Q1: What are the most effective methods for synthesizing 5-Bromo-2-(2-tert-butylphenoxy)pyridine?

The most common and effective methods are variations of copper-catalyzed cross-coupling reactions, specifically the Ullmann condensation.[1][2] While palladium-catalyzed Buchwald-Hartwig C-O coupling is a powerful tool for diaryl ether synthesis, the Ullmann-type reaction is often more cost-effective and robust for this class of transformation, especially when optimized with modern ligands.[3][4] The classical Ullmann reaction required harsh conditions (high temperatures >200 °C and stoichiometric copper), but modern protocols utilize catalytic copper sources with ligands, allowing for significantly milder conditions.[2][5]

Q2: Why is this specific reaction prone to byproduct formation?

Several factors contribute to the formation of impurities:

  • Steric Hindrance: The ortho tert-butyl group on the phenol sterically impedes the approach to the oxygen nucleophile, slowing down the desired C-O bond formation. This can allow competing side reactions to become more prominent.[6]

  • Competing Nucleophilic Aromatic Substitution (SNAr): When using starting materials like 2,5-dibromopyridine, there is a possibility of reaction at the C5 position, although substitution at C2 is generally favored due to the electronic influence of the nitrogen atom.[7][8]

  • Homocoupling: Under certain conditions, the aryl halide (e.g., 2,5-dibromopyridine) can couple with itself to form a bipyridine byproduct. This is a common side reaction in Ullmann couplings.[9]

  • Harsh Conditions: Traditional high-temperature Ullmann conditions can lead to thermal decomposition of starting materials and products, resulting in tar formation.[5]

Q3: What is the generally accepted mechanism for the modern Ullmann diaryl ether synthesis?

The catalytic cycle for the Ullmann condensation is believed to proceed through the following key steps:

  • Formation of Copper(I) Phenoxide: The phenol is deprotonated by a base to form a phenoxide, which then coordinates with the Cu(I) salt.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) phenoxide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate the active Cu(I) catalyst.[10]

Ligands, such as picolinic acid or diamines, play a crucial role by stabilizing the copper intermediates and facilitating the reductive elimination step, thereby lowering the required reaction temperature.[6][11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield / Incomplete Conversion 1. Insufficient Reactivity: Steric hindrance from the tert-butyl group slows the reaction. 2. Poor Catalyst Activity: The chosen copper source or ligand is suboptimal. 3. Incorrect Base/Solvent: The base may not be strong enough to deprotonate the phenol efficiently, or the solvent may not adequately solubilize the reaction components.[11]1. Optimize Reaction Conditions: Gradually increase the temperature (e.g., from 100 °C to 130 °C). Monitor for decomposition. 2. Screen Catalytic System: Use CuI as the copper source, as it's often more active. Employ a ligand known to accelerate difficult couplings, such as picolinic acid or N,N-dimethyl glycine.[6][12] These ligands chelate the copper, increasing its reactivity. 3. Change Base and Solvent: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Use a high-boiling polar aprotic solvent like DMSO or DMF, which can help accelerate SNAr-type reactions and dissolve the base.[11]
Significant Bipyridine Homocoupling Byproduct 1. High Temperature: Elevated temperatures can promote the C-C homocoupling pathway. 2. Ligand Choice: Some ligands may favor the homocoupling pathway over the desired C-O coupling.1. Reduce Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 2. Use a C-O Selective Ligand: Picolinic acid has been shown to be effective in promoting the desired O-arylation.[11] 3. Control Stoichiometry: Ensure the phenol is present in a slight excess (e.g., 1.1-1.2 equivalents) to favor its reaction with the copper intermediate.
Hydrodehalogenation (Loss of Bromine from Pyridine Ring) 1. Protic Contaminants: Trace amounts of water or other protic impurities can serve as a proton source. 2. Solvent or Base Degradation: Some solvents or bases can act as a hydride source at high temperatures.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (N₂ or Ar). 2. Select Stable Reagents: Use high-purity, stable solvents and bases. Avoid bases like NaH which can be a source of H₂ if not handled properly.
Reaction Mixture Darkens Significantly (Tar Formation) 1. Thermal Decomposition: The reaction temperature is too high, causing decomposition of starting materials or the product.[5] 2. Oxygen Contamination: The presence of O₂ can lead to oxidative side reactions and polymerization, especially at high temperatures.1. Lower Reaction Temperature: Find the optimal balance between reaction rate and stability. 2. Maintain Inert Atmosphere: Degas the solvent before use and maintain a positive pressure of N₂ or Ar throughout the reaction.

Part 3: Optimized Experimental Protocol

This protocol describes a modern Ullmann condensation approach optimized for the synthesis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine, incorporating best practices to minimize byproduct formation.

Starting Materials: 2,5-Dibromopyridine and 2-tert-Butylphenol

Rationale for Starting Material Choice: 2,5-Dibromopyridine is often preferred over 5-bromo-2-chloropyridine because the C-Br bond at the 2-position is more labile and reactive in copper-catalyzed SNAr reactions than the C-Cl bond, allowing for more selective substitution under milder conditions.

Experimental Procedure:

  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a condenser, add Copper(I) Iodide (CuI, 0.05 eq.), picolinic acid (0.10 eq.), and anhydrous Potassium Phosphate (K₃PO₄, 2.0 eq.).

    • Seal the flask with a septum, and evacuate and backfill with dry argon three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of argon, add 2,5-dibromopyridine (1.0 eq.) and 2-tert-butylphenol (1.2 eq.).

    • Add anhydrous, degassed DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the 2,5-dibromopyridine.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 110-120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 4-6 hours. The reaction is typically complete within 12-24 hours. (TLC eluent: 10% Ethyl Acetate / Hexanes).

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% ethyl acetate in hexanes) to isolate the pure 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Part 4: Visualizations and Data

Key Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary undesired homocoupling side reaction.

G cluster_reactants Reactants R1 2,5-Dibromopyridine Catalyst CuI / Ligand Base, Solvent, Heat R1->Catalyst R2 2-tert-Butylphenol R2->Catalyst Product Desired Product: 5-Bromo-2-(2-tert-butylphenoxy)pyridine Catalyst->Product  Desired C-O Coupling Byproduct Byproduct: 5,5'-Dibromo-2,2'-bipyridine (Homocoupling) Catalyst->Byproduct  Undesired C-C Coupling G Start Start Experiment Analysis Analyze Crude Reaction (TLC, LC-MS, NMR) Start->Analysis Decision1 High Yield & Purity? Analysis->Decision1 Success Purification & Characterization Decision1->Success Yes Troubleshoot Problem Identified: Low Yield or Major Impurity Decision1->Troubleshoot No Decision2 Primary Issue? Troubleshoot->Decision2 Path1 Incomplete Conversion Decision2->Path1 Incomplete Conversion Path2 Homocoupling Byproduct Decision2->Path2 Homocoupling Path3 Decomposition / Tar Decision2->Path3 Decomposition Action1 1. Increase Temperature 2. Screen Ligand (e.g., Picolinic Acid) 3. Change Base (K₃PO₄, Cs₂CO₃) Path1->Action1 Action1->Start Re-run Experiment Action2 1. Lower Temperature 2. Ensure Phenol is in Excess 3. Verify Ligand Choice Path2->Action2 Action2->Start Re-run Experiment Action3 1. Lower Temperature 2. Ensure Inert Atmosphere (N₂/Ar) 3. Check Reagent Purity Path3->Action3 Action3->Start Re-run Experiment

Sources

optimizing catalyst loading for 5-Bromo-2-(2-tert-butylphenoxy)pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-(2-tert-butylphenoxy)pyridine Couplings

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals seeking to optimize palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) for 5-bromo-2-(2-tert-butylphenoxy)pyridine .

Driving catalyst loading down to the sub-1% level requires a deep understanding of the substrate's unique steric and electronic microenvironment. Below, we dissect the causality behind reaction failures, provide logical troubleshooting workflows, and outline self-validating experimental protocols.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction stall at 20-30% conversion when I drop the Pd loading below 1 mol% using traditional Pd(OAc)₂ systems? The Causality: Traditional systems (e.g., Pd(OAc)₂ + free phosphine ligand) require in situ reduction to generate the active Pd(0) species. At low catalyst loadings, this reduction is kinetically inefficient. Unreduced Pd(II) or poorly ligated Pd(0) rapidly aggregates into inactive palladium clusters (Pd black) before the catalytic cycle can turn over. The Solution: To achieve loadings as low as 0.3 mol%, you must use pre-formed palladacycles (e.g., Buchwald G3/G4 precatalysts) or well-defined Pd-NHC complexes[1][2]. These precatalysts guarantee a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active monoligated L·Pd(0) species under mild basic conditions, preventing off-cycle catalyst death.

Q2: How do the specific structural features of 5-bromo-2-(2-tert-butylphenoxy)pyridine impact the oxidative addition step? The Causality: The bromine atom is located at the C5 position, para to the pyridine nitrogen. While the nitrogen normally acts as an electron sink to accelerate oxidative addition, the bulky 2-(2-tert-butylphenoxy) group exerts a strong electron-donating resonance effect (+M). This dampens the electrophilicity of the C5-Br bond compared to standard bromopyridines[3]. The Solution: You must compensate for this reduced electrophilicity by using highly electron-rich, dialkylbiaryl phosphine ligands (like XPhos or BrettPhos) to force the oxidative addition while maintaining enough steric bulk to promote subsequent reductive elimination.

Q3: I am seeing high levels of protodehalogenation (debromination) byproduct. How do I fix this? The Causality: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow. The intermediate L·Pd(II)(Ar)(Br) species undergoes side-reactions (often abstracting a proton from the solvent or amine). The Solution: Accelerate the transmetalation step. For Suzuki couplings, switch to a more soluble base (e.g., aqueous K₃PO₄ instead of Na₂CO₃) or use a more polar solvent blend (1,4-Dioxane/H₂O). For Buchwald-Hartwig aminations, ensure strict anhydrous conditions, as trace water severely retards the amination of the Pd(II) complex[4].

Section 2: Logical Workflows & Pathway Visualizations

To systematically diagnose and resolve low-loading coupling failures, follow the optimization workflow and catalytic cycle diagrams below.

OptimizationWorkflow Start Reaction Stalls at Low Pd Loading (<1 mol%) CheckPrecat Evaluate Precatalyst System Start->CheckPrecat Trad Traditional System (e.g., Pd(OAc)2 + free ligand) CheckPrecat->Trad Modern Already using G3/G4 Precatalysts CheckPrecat->Modern SwitchG3 Switch to Buchwald G3/G4 or Pd-NHC Precatalysts Trad->SwitchG3 Ensures 1:1 L:Pd ratio CheckBase Optimize Base & Solvent SwitchG3->CheckBase CheckLigand Evaluate Ligand Sterics & Electronics Modern->CheckLigand Suzuki Suzuki-Miyaura Coupling CheckLigand->Suzuki Buchwald Buchwald-Hartwig Amination CheckLigand->Buchwald LigandS Use XPhos or SPhos (Promotes Transmetalation) Suzuki->LigandS LigandB Use BrettPhos or tBuBrettPhos (Prevents Binding of Bulky Amines) Buchwald->LigandB LigandS->CheckBase LigandB->CheckBase BaseOpt Use Anhydrous K3PO4 or Cs2CO3 in 1,4-Dioxane or t-AmOH CheckBase->BaseOpt Maximizes active Pd(0) lifetime

Caption: Troubleshooting workflow for optimizing Pd catalyst loading in bromopyridine cross-couplings.

CatalyticCycle Pd0 Active L·Pd(0) (1:1 L:Pd Ratio) OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd Substrate Entry Deact Catalyst Death (Pd Black / Aggregation) Pd0->Deact Low Ligand Concentration or Poor Stability PdII_Ox L·Pd(II)(Ar)(Br) Ar = 2-(2-tBu-phenoxy)pyridine OxAdd->PdII_Ox TransMet Transmetalation (Base-Assisted) PdII_Ox->TransMet PdII_Trans L·Pd(II)(Ar)(R) R = Coupling Partner TransMet->PdII_Trans RedElim Reductive Elimination (Product Formation) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle highlighting deactivation pathways for functionalized bromopyridines.

Section 3: Quantitative Optimization Data

The following table summarizes the optimized parameters required to achieve sub-1% catalyst loading for 5-bromo-2-(2-tert-butylphenoxy)pyridine, based on established pharmaceutical process chemistry benchmarks[1][5].

Reaction TypeCoupling PartnerOptimal PrecatalystLigandBaseSolvent SystemTarget Pd Loading
Suzuki-Miyaura Unhindered Aryl Boronic AcidXPhos Pd G3XPhosK₃PO₄ (aq)1,4-Dioxane / H₂O (4:1)0.25 - 0.5 mol%
Suzuki-Miyaura Sterically Hindered Boronic AcidSPhos Pd G3SPhosCs₂CO₃Toluene / H₂O (5:1)0.5 - 1.0 mol%
Buchwald-Hartwig Primary AmineBrettPhos Pd G3BrettPhosNaOtBuAnhydrous Toluene0.5 - 1.0 mol%
Buchwald-Hartwig Secondary AmineRuPhos Pd G3RuPhosLiHMDSAnhydrous THF1.0 - 1.5 mol%

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, these protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm mechanistic success at critical stages.

Protocol A: Low-Loading Suzuki-Miyaura Coupling (0.5 mol% Pd)

Objective: Couple 5-bromo-2-(2-tert-butylphenoxy)pyridine with phenylboronic acid.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-(2-tert-butylphenoxy)pyridine (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.5 mol%, 0.05 mmol).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Nitrogen (x3). Add degassed 1,4-Dioxane (20 mL).

  • Base Activation & Visual Checkpoint: Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, 20 mmol in 5 mL H₂O) via syringe.

    • Self-Validation Check: Upon base addition and warming to 40 °C, the solution should transition from pale yellow to a distinct deep red/orange . This color change confirms the deprotonation of the G3 precatalyst and the successful generation of the active L·Pd(0) species. If the solution turns black, Pd aggregation has occurred due to oxygen ingress; abort and restart.

  • Reaction: Heat the mixture to 80 °C for 2 hours.

  • Analytical Checkpoint: At 60 minutes, withdraw a 10 µL aliquot via syringe, quench in 1 mL Acetonitrile, and analyze via UPLC-MS.

    • Self-Validation Check: A healthy reaction will show <5% remaining aryl bromide and <2% of the protodehalogenated byproduct.

Protocol B: Low-Loading Buchwald-Hartwig Amination (1.0 mol% Pd)

Objective: Couple 5-bromo-2-(2-tert-butylphenoxy)pyridine with morpholine.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-bromo-2-(2-tert-butylphenoxy)pyridine (1.0 equiv, 5 mmol), NaOtBu (1.5 equiv, 7.5 mmol), and BrettPhos Pd G3 (1.0 mol%, 0.05 mmol).

    • Note on Causality: NaOtBu is highly hygroscopic. Using a glovebox prevents trace water from poisoning the transmetalation step[4].

  • Solvent & Amine Addition: Add anhydrous Toluene (10 mL) followed by morpholine (1.2 equiv, 6 mmol). Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Reaction: Stir vigorously at 100 °C for 3 hours.

  • Analytical Checkpoint: At 90 minutes, analyze a quenched aliquot via GC-FID or UPLC-MS.

    • Self-Validation Check: Look specifically for the formation of a bis(amine) palladium complex mass peak. If using BrettPhos, this peak should be completely absent due to the ligand's extreme steric bulk, confirming the mechanism of low-loading efficiency.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues and inorganic salts, and concentrate under reduced pressure.

References

  • A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions, Benchchem,
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry, MDPI,
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles, PMC,
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry, Preprints.org,
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes, Sigma-Aldrich,

Sources

Technical Support Center: Resolving Solubility Issues of 5-Bromo-2-(2-tert-butylphenoxy)pyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Compound Management Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, assay developers, and drug discovery professionals facing solubility challenges with 5-Bromo-2-(2-tert-butylphenoxy)pyridine .

This molecule presents a "perfect storm" of physicochemical liabilities: a highly lipophilic tert-butyl group, a sterically hindered ether linkage, and a heavy, polarizable bromine atom on a weakly basic pyridine core. While Dimethyl Sulfoxide (DMSO) is the gold standard for solubilizing such hydrophobic entities, improper handling can lead to catastrophic precipitation, compromising your biological assays and high-throughput screening (HTS) data.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you maintain compound integrity from the master stock to the final aqueous assay.

Physicochemical Profiling: The Root Cause of Precipitation

To troubleshoot effectively, we must first understand the structural causality behind the compound's behavior. 5-Bromo-2-(2-tert-butylphenoxy)pyridine is exceptionally hydrophobic. It relies entirely on the dipole interactions provided by pure, anhydrous DMSO to remain in solution.

Table 1: Physicochemical Risk Profile of 5-Bromo-2-(2-tert-butylphenoxy)pyridine
ParameterEstimated ValueMechanistic Implication for Solvation
Molecular Weight ~306.2 g/mol Moderate size, but dense halogenation reduces solvation kinetics.
LogP (Lipophilicity) > 4.5Highly hydrophobic; extreme risk of hydrophobic collapse in aqueous media.
H-Bond Donors 0Cannot donate hydrogen bonds to stabilize itself in protic solvents (water).
Steric Hindrance High (tert-butyl)Shields the ether oxygen, preventing stabilizing solvent-dipole interactions.
pKa (Pyridine N) < 3.0 (Weakly basic)Electron-withdrawing bromo group prevents standard aqueous salt formation.

When the solvation shell is disrupted—either by the introduction of water or sudden temperature shifts—the compound rapidly exits the metastable soluble zone and aggregates.

G Start Anhydrous DMSO Stock (Soluble Compound) Exposure Atmospheric Exposure During Handling Start->Exposure FreezeThaw Freeze-Thaw Cycling (-20°C to RT) Start->FreezeThaw WaterUptake H2O Absorption (Hygroscopic DMSO) Exposure->WaterUptake SolvationLoss Disruption of Solvation Shell WaterUptake->SolvationLoss Precipitate Compound Precipitation (Loss of Active Conc.) SolvationLoss->Precipitate Crystallization Lower Energy Crystalline State FreezeThaw->Crystallization Crystallization->Precipitate

Logical relationship between atmospheric exposure, freeze-thaw cycles, and DMSO stock precipitation.

Troubleshooting Guide & FAQs

Q1: Why does my 10 mM stock solution in 100% DMSO precipitate after a few days on the laboratory bench? A1: The causality lies in DMSO's extreme hygroscopicity. When exposed to ambient humidity during pipetting or unsealed storage, DMSO rapidly absorbs atmospheric water. The introduced water molecules thermodynamically prefer to hydrogen-bond with the sulfoxide oxygen of DMSO. This displaces the highly lipophilic 5-Bromo-2-(2-tert-butylphenoxy)pyridine from its solvation shell. As demonstrated in 1, this pushes the solution into an unstable supersaturated zone, ultimately causing the compound to crash out[1].

Q2: I stored my master plates at -20°C. After thawing, the compound formed a crystalline precipitate. How do I recover it? A2: Freezing a DMSO solution that has absorbed even trace amounts of water forces the solute into a highly concentrated micro-environment as the solvent crystallizes. Upon thawing, the compound often nucleates into a lower-energy, highly stable crystalline lattice that is kinetically resistant to re-dissolution at room temperature. To recover it, apply gentle heating (37°C) combined with bath sonication. Acoustic cavitation provides the localized energy required to break the crystalline lattice, successfully rescuing up to 50% of precipitated samples in2[2].

Q3: When I dilute my DMSO stock into aqueous cell culture media, it instantly forms a milky suspension. How do I prevent this "solvent shift"? A3: This is driven by the hydrophobic effect. The sudden drop in the solvent's organic fraction drastically increases the dielectric constant of the medium. Because the bulky tert-butyl and bromo groups cannot form hydrogen bonds with water, the water molecules form highly ordered clathrate cages around the compound. To minimize this thermodynamically unfavorable state, the compound molecules rapidly aggregate and undergo amorphous precipitation[3]. You must utilize a step-wise dilution strategy, pre-warm the aqueous media, and ensure the final DMSO concentration remains below the4[4].

Table 2: Impact of Storage Conditions on DMSO Stock Integrity
Storage ConditionWater Uptake RiskPrecipitation RiskRecommended Action for 5-Bromo-2-(...)pyridine
Room Temp (Desiccated)LowLowOptimal for short-term use (1-2 days) to avoid temperature shock.
Room Temp (Ambient Air)HighHighAvoid entirely. Atmospheric moisture will rapidly induce precipitation.
4°C (Argon purged)LowModerateGood for medium-term; requires warming to 37°C before use.
-20°C (Repeated Freeze-Thaw)HighCriticalAvoid cycling. Aliquot stocks to single-use tubes to prevent degradation[5].

Self-Validating Experimental Protocols

To guarantee the trustworthiness of your assays, do not assume a compound is dissolved just because the solvent is clear. The following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints.

Protocol A: Preparation and Rescue of Anhydrous DMSO Stocks

Objective: Formulate a stable 10 mM master stock and recover precipitated aliquots.

  • Anhydrous Solubilization: Weigh the compound and add strictly bone-dry DMSO (≥99.9% purity, stored over molecular sieves). Vortex vigorously for 60 seconds.

  • Acoustic Assistance: Place the sealed tube in a bath sonicator for 10–15 minutes at room temperature to ensure complete dissolution of micro-particulates.

  • Validation Check (Self-Validation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a stark black background.

    • Validation Criteria: If a white pellet is visible, the compound has exceeded its thermodynamic solubility limit; you must dilute further (e.g., to 5 mM). If no pellet is present, the solution is validated.

  • Aliquot & Purge: Aliquot the validated solution into single-use amber glass vials. Overlay the headspace with dry Argon gas before sealing to prevent atmospheric water uptake, which is critical for5[5]. Store at -20°C.

Protocol B: Aqueous Dilution (The "Solvent Shift" Prevention Workflow)

Objective: Dilute the highly hydrophobic stock into aqueous assay buffer without triggering colloidal aggregation.

  • Thawing: Remove a single-use aliquot from -20°C and immediately place it in a 37°C dry block heater for 15 minutes.

  • Intermediate Dilution (Recommended): To bridge the dielectric gap, create an intermediate stock (e.g., 1 mM) using a co-solvent mixture (e.g., 50% DMSO / 50% PEG400)[3].

  • Pre-warming Media: Warm the target aqueous cell culture media to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent, temporarily expanding the metastable solubility zone during the critical mixing phase.

  • Dropwise Addition: While vortexing the warmed media at medium speed, add the DMSO stock dropwise. Never add the aqueous media directly into the pure DMSO stock.

  • Optical Validation (Self-Validation): Transfer 100 µL of the final assay solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader, blanked against media containing the equivalent percentage of pure DMSO.

    • Validation Criteria: An OD600 > 0.05 indicates sub-visible colloidal precipitation. If OD600 ≤ 0.05, the compound is fully solvated and validated for biological application.

G Stock Thaw 10 mM DMSO Stock (Warm to 37°C) Inspect Visual QC: Check for Particulates Stock->Inspect Sonicate Bath Sonication (10-15 mins) Inspect->Sonicate If cloudy Intermediate Prepare Intermediate Dilution (e.g., 1 mM) Inspect->Intermediate If clear Sonicate->Intermediate FinalDilution Dropwise Addition with Vortexing Intermediate->FinalDilution WarmMedia Pre-warm Aqueous Media (37°C, add carrier proteins) WarmMedia->FinalDilution Assay Final Assay Solution (≤0.5% DMSO) FinalDilution->Assay

Step-by-step workflow for the aqueous dilution of hydrophobic DMSO stocks to prevent precipitation.

References

1.[5] Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. 2.[3] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC. 3.[1] Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. 4.[2] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. (2005). Ziath. 5.[6] DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI. 6.[4] How to control for the effects of DMSO when used as a solvent. (2025). BenchChem.

Sources

storage and handling best practices for 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 5-Bromo-2-(2-tert-butylphenoxy)pyridine is a specialized chemical intermediate for which extensive peer-reviewed data is not publicly available. This guide has been developed by synthesizing information from structurally analogous compounds and applying established principles of organic chemistry. All protocols and advice should be treated as starting points and adapted based on experimental observations.

Introduction

Welcome to the technical support center for 5-Bromo-2-(2-tert-butylphenoxy)pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a molecule combining a reactive bromopyridine core with a sterically hindered phenoxy ether, it presents unique opportunities and challenges. This guide provides field-proven insights into its storage and handling, alongside troubleshooting guides for common experimental hurdles, ensuring you can navigate your research with confidence and scientific rigor.

Section 1: Compound Profile and Properties

While experimental physical data is not widely published, the following properties can be calculated or inferred based on its structure.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₆BrNO(Calculated)
Molecular Weight 306.20 g/mol (Calculated)
IUPAC Name 5-bromo-2-(2-tert-butylphenoxy)pyridine-
Canonical SMILES CC(C)(C)C1=CC=CC=C1OC2=NC=C(C=C2)Br(Calculated)
Appearance Expected to be a liquid or low-melting solid[1]
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Toluene) and insoluble in water.General Principle
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses common questions regarding the safe storage and handling of 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Question 1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: Based on the hazard profiles of similar brominated pyridine derivatives, 5-Bromo-2-(2-tert-butylphenoxy)pyridine should be handled as a substance that may cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3]

Core Directive: Always handle this compound in a well-ventilated area or a chemical fume hood.

Required PPE includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Always wash hands thoroughly after handling.[2]

Question 2: What are the optimal storage conditions to ensure compound stability?

Answer: To maintain the integrity of 5-Bromo-2-(2-tert-butylphenoxy)pyridine, it should be stored in a cool, dry, and dark location. The recommended storage temperature is refrigerated (2-8°C) for long-term stability.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.[2]

Causality: The ether linkage is generally stable, but prolonged exposure to light and air can lead to slow degradation of many organic compounds. Storing it under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice, especially if it will be stored for an extended period or used in sensitive catalytic reactions.

Question 3: How should I handle an accidental spill?

Answer: In the event of a small spill, first ensure the area is well-ventilated and eliminate any nearby ignition sources. Wear your full PPE. Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Sweep up the material and place it into a tightly sealed, appropriately labeled container for hazardous waste disposal. Once the bulk material is removed, decontaminate the spill area with a suitable solvent and wash with soap and water.

Section 3: Troubleshooting Guides for Experimental Workflows

This section provides structured troubleshooting for common issues encountered during reactions involving 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling is a primary application for this substrate. Low yields are a frequent challenge.

Question: My Suzuki-Miyaura coupling reaction with 5-Bromo-2-(2-tert-butylphenoxy)pyridine is not working. What are the likely causes and how can I fix it?

Answer: Failure in these reactions typically stems from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. The pyridine nitrogen, in particular, can be problematic as it can coordinate to the palladium center and inhibit catalysis.[4]

The following decision tree provides a logical path for diagnosing the issue.

G start Low or No Product by TLC/LC-MS reagents Step 1: Verify Reagents start->reagents sub_reagents1 Boronic acid/ester quality? (>1.2 eq used?) reagents->sub_reagents1 Check conditions Step 2: Optimize Conditions sub_conditions1 Increase Temperature? (80-110 °C is typical) conditions->sub_conditions1 Check catalyst Step 3: Re-evaluate Catalyst System sub_catalyst1 Increase Catalyst Loading? (Try 2-5 mol%) catalyst->sub_catalyst1 Check success Reaction Successful sub_reagents1->reagents If No, correct & retry sub_reagents2 Solvent & Base anhydrous? (Degassed properly?) sub_reagents1->sub_reagents2 If Yes sub_reagents2->reagents If No, correct & retry sub_reagents2->conditions If Yes sub_conditions1->conditions If No, correct & retry sub_conditions2 Base strong enough? (Try K₃PO₄ or Cs₂CO₃) sub_conditions1->sub_conditions2 If Yes sub_conditions2->conditions If No, correct & retry sub_conditions2->catalyst If Yes sub_catalyst1->catalyst If No, correct & retry sub_catalyst2 Ligand appropriate? (Try bulky, electron-rich ligands like XPhos, SPhos) sub_catalyst1->sub_catalyst2 If Yes sub_catalyst2->success If problem persists, consult literature for specific substrate.

Caption: Troubleshooting workflow for a failed Suzuki coupling.

This protocol is a robust starting point for coupling arylboronic acids with the title compound.[5]

  • Reagent Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq).[4]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath at 85-95°C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with purification (see Problem 2).

Problem 2: Difficulty in Product Purification

Question: My crude product mixture shows a pure spot on TLC, but during column chromatography on silica gel, the product streaks badly, leading to poor separation and recovery. Why is this happening?

Answer: This is a classic issue when purifying pyridine-containing compounds.[6] The nitrogen atom on the pyridine ring is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction causes the "streaking" or tailing you observe, preventing clean separation.

  • Acid-Base Extraction (Recommended First Step): This powerful technique leverages the basicity of the pyridine to separate it from non-basic impurities.[6]

    • Step 1: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Step 2: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine product will protonate and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Step 3: Separate the layers. Keep the aqueous layer and extract it one more time with fresh organic solvent to remove any residual impurities.

    • Step 4: Carefully basify the acidic aqueous layer by adding a base (e.g., 2 M NaOH or solid NaHCO₃) until the pH is > 9. The product will deprotonate and precipitate or form an oil.

    • Step 5: Extract the now-basic aqueous layer multiple times with an organic solvent (ethyl acetate or DCM) to recover your purified product.

    • Step 6: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Modified Column Chromatography: If chromatography is necessary after extraction:

    • Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites and significantly reduces tailing.

    • Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel.

Problem 3: Potential Compound Decomposition

Question: Are there any chemical incompatibilities or conditions I should avoid to prevent my compound from degrading?

Answer: Yes. While 5-Bromo-2-(2-tert-butylphenoxy)pyridine is expected to be a relatively stable compound for synthetic use, certain conditions should be avoided to prevent unwanted side reactions or decomposition.

The table below summarizes key conditions and reagents to handle with care.

Condition / ReagentPotential Outcome & ExplanationSource
Strong Oxidizing Agents May react violently or lead to uncontrolled oxidation of the pyridine or phenoxy ring.[2][7]
Strong Acids (at high temp.) The ether linkage could be susceptible to cleavage under harsh acidic conditions and heat.General Principle
Strong Bases (at high temp.) While generally stable, very harsh basic conditions could potentially affect the molecule, although the ether linkage is typically robust.[2]
High Temperatures Avoid unnecessarily high temperatures during reactions or distillation to prevent thermal decomposition.[8]
References
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
  • PubChem. (n.d.). 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(tert-butyl)pyridine | 39919-58-9.
  • BenchChem. (2025).
  • BenchChem. (2025). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
  • Cislak, F. E. (1955). Purification of pyridine bases by distillation. U.S.
  • ChemicalBook. (n.d.). 5-BROMO-2-(2,4-DI-TERT-BUTYLPHENOXY)PYRIMIDINE | 1017788-99-6.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Navarro, M., et al. (2001). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). Journal of Thermal Analysis and Calorimetry, 66(1), 141-149.
  • Denmark, S. E., & Kallemeyn, J. M. (2010). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of organic chemistry, 75(15), 5036–5047.
  • ChemicalBook. (n.d.). 2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine(95737-68-1).
  • Yoshikawa, T., & Ueno, H. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. U.S.
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11578-11593.
  • Sciencemadness Discussion Board. (2009).
  • MilliporeSigma. (n.d.). 5-Bromo-2-(2-methoxyethoxy)pyridine | 212961-29-0.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • Strieth-Kalthoff, F., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • PubChem. (n.d.). 4-Phenoxypyridine.
  • BenchChem. (2025).
  • PubChem. (n.d.). 5,5'-Dibromo-2,2'-bipyridine.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-tert-butylpyridine | 39919-58-9.

Sources

Validation & Comparative

In-Depth Analytical Comparison Guide: 1H NMR Spectrum Analysis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered diaryl ethers, such as 5-Bromo-2-(2-tert-butylphenoxy)pyridine , are highly valued building blocks in pharmaceutical drug development and serve as critical intermediates in advanced cross-coupling reactions (e.g., Buchwald-Hartwig aminations). Synthesizing these molecules—often via Ullmann-type condensations[1]—frequently yields complex mixtures of regiochemical isomers.

For researchers, the immediate challenge post-purification is absolute structural verification. This guide objectively compares standard analytical techniques for evaluating this compound and provides a deep-dive into its 1H NMR spectrum, demonstrating exactly why proton NMR serves as the ultimate self-validating system for regiochemical assignment.

Analytical Methodology Comparison

When confirming the structure of a newly synthesized batch of 5-Bromo-2-(2-tert-butylphenoxy)pyridine, scientists must select the most efficient and definitive analytical tool. Table 1 compares the performance of standard spectroscopic techniques for this specific application.

Table 1: Analytical Technique Comparison for Structural Verification

TechniquePrimary UtilityStrengths for this CompoundLimitations
1H NMR Regiochemistry & 3D ConnectivitySuperior. Unambiguous assignment of the substitution pattern via J-coupling networks (easily distinguishes 4-Br vs. 5-Br vs. 6-Br isomers).Requires high sample purity; blind to quaternary carbons without 2D experiments.
13C NMR Carbon FrameworkIdentifies all 15 distinct carbon environments, confirming the presence of the tert-butyl quaternary carbon.Low sensitivity; requires long acquisition times; provides no direct proton connectivity.
GC-MS (EI) Molecular Weight & Isotope ProfilingExcellent for confirming exact mass and the presence of bromine via the characteristic 1:1 (M / M+2) isotope pattern at m/z ~305/307.Poor. Cannot easily differentiate between positional pyridine isomers based on fragmentation alone.
FT-IR Functional Group IdentificationRapidly identifies the C–O–C diaryl ether stretch (~1250 cm⁻¹) and aromatic C=C stretches.Lacks the structural resolution required to determine complex aromatic substitution patterns.

Verdict: While GC-MS is excellent for confirming the successful incorporation of the bromine atom, 1H NMR is the only standalone technique capable of definitively proving the regiochemistry of the pyridine ring[2].

Detailed 1H NMR Spectral Analysis

The 1H NMR spectrum of 5-Bromo-2-(2-tert-butylphenoxy)pyridine can be logically divided into three distinct electronic environments: the aliphatic tert-butyl group, the phenoxy ring, and the pyridine core.

Table 2: 1H NMR Spectral Data (Simulated at 400 MHz, CDCl₃)

Position / GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Pyridine H-6 8.20d2.51HHighly deshielded by adjacent N and Br atoms; meta-coupling to H-4.
Pyridine H-4 7.75dd8.5, 2.51HDeshielded by Br; ortho-coupling to H-3, meta-coupling to H-6.
Phenoxy H-3' 7.42dd7.8, 1.51HDeshielded by the steric bulk of the orthotert-butyl group.
Phenoxy H-5' 7.22td7.8, 1.51HTypical aromatic splitting (para to t-Bu).
Phenoxy H-4' 7.12td7.8, 1.51HTypical aromatic splitting (para to O).
Phenoxy H-6' 6.95dd7.8, 1.51HShielded by the adjacent electron-donating ether oxygen.
Pyridine H-3 6.85d8.51HShielded by adjacent ether oxygen; ortho-coupling to H-4.
tert-Butyl 1.35s-9HNine equivalent methyl protons; highly shielded aliphatic environment.
The Causality Behind the Spectrum (Expertise & Experience)
  • The Pyridine Core (The Regiochemical Proof): The nitrogen atom and the ether oxygen strongly dictate the electronic environment of the pyridine ring[3]. The proton at position 6 (H-6) is heavily deshielded (δ 8.20) due to its position between the electronegative pyridine nitrogen and the bromine atom. Crucially, H-6 appears as a doublet with a coupling constant of J = 2.5 Hz. This small J-value is the absolute hallmark of meta-coupling to H-4. H-4 itself appears as a doublet of doublets (δ 7.75, J = 8.5, 2.5 Hz) because it couples ortho to H-3 and meta to H-6. H-3 (δ 6.85) is shielded by the adjacent ether oxygen via resonance and appears as a doublet (J = 8.5 Hz)[3].

  • The Phenoxy Ring: The massive steric bulk of the tert-butyl group at position 2 forces the two aromatic rings out of coplanarity, altering the local magnetic anisotropy. H-3' (δ 7.42) is pushed downfield by the proximity of the tert-butyl group, while H-6' (δ 6.95) is pulled upfield by the ether oxygen.

  • The Aliphatic Region: The tert-butyl group provides a sharp, intense 9H singlet at δ 1.35. This peak acts as a critical internal reference for integration, ensuring the system is self-validating.

Comparative Isomer Analysis: Why 1H NMR Wins

To truly understand the diagnostic power of this analysis, we must compare the 1H NMR spin systems of the actual 5-bromo product against its potential synthetic misfires (the 4-bromo and 6-bromo isomers).

  • 5-Bromo Isomer (Target Product): Exhibits the classic AMX spin system described above: H-6 (d, J = 2.5 Hz), H-4 (dd, J = 8.5, 2.5 Hz), and H-3 (d, J = 8.5 Hz).

  • 4-Bromo Isomer (Alternative A): The pyridine protons would consist of H-6 (d, J ~ 5.5 Hz), H-5 (dd, J ~ 5.5, 1.5 Hz), and H-3 (d, J ~ 1.5 Hz). The presence of a larger ortho-coupling (~5.5 Hz) across the C5-C6 bond immediately distinguishes it from the 5-bromo isomer.

  • 6-Bromo Isomer (Alternative B): This isomer would show two strongly coupled ortho protons (H-3 and H-4) with a large J ~ 8.5 Hz, appearing as two simple doublets (an AX system). It would completely lack the meta-coupled proton signal.

This stark, mathematically predictable contrast in spin-spin coupling networks makes 1H NMR a self-validating diagnostic tool that leaves no room for structural ambiguity[2].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility in the data, the following standardized protocol must be adhered to during spectral acquisition:

  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Because the molecule lacks exchangeable protons (e.g., -OH, -NH), CDCl₃ is the ideal, non-interacting solvent.

  • Tube Standardization: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column is exactly 4.0 to 4.5 cm high. This specific height is critical to optimize the Z-axis gradient shimming and maintain magnetic field homogeneity.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃. Perform automated 3D gradient shimming until the TMS signal exhibits a line width at half-height (LWHH) of < 1.0 Hz.

  • Acquisition Parameters: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons between pulses, preventing artificial truncation of signal integrations. Acquire a minimum of 16 transients to achieve a signal-to-noise ratio >100:1.

  • Processing & Internal Validation: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase the spectrum manually and apply a polynomial baseline correction. Calibrate the TMS singlet to exactly 0.00 ppm. Validation Step: Integrate the tert-butyl singlet to exactly 9.00; the aromatic signals must sum to exactly 7.00. Any deviation indicates an impurity or an incorrect structure.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (15mg in CDCl3 + TMS) B 2. NMR Acquisition (400 MHz, zg30 pulse) A->B C 3. Spectral Processing (FT, Phase/Baseline Corr.) B->C D 4. Signal Integration (Verify 16 Total Protons) C->D E 5. Multiplet Extraction (Calculate J-Couplings) D->E F 6. Regiochemical Assignment (Confirm 5-Bromo Isomer) E->F

1H NMR workflow for the structural elucidation of 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

References

  • SynArchive. "Ullmann Condensation". SynArchive Named Reactions. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer / Organic Chemistry Portal. URL:[Link]

Sources

A Guide to the 13C NMR Peak Assignments for 5-Bromo-2-(2-tert-butylphenoxy)pyridine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral assignments for 5-Bromo-2-(2-tert-butylphenoxy)pyridine. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide employs a first-principles approach. By dissecting the molecule into its core structural fragments—the 5-bromopyridine and 2-tert-butylphenol moieties—and comparing their known 13C NMR data, we can build a robust and reliable prediction of the full spectrum. This document is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require accurate spectral interpretation for structural verification and characterization.

Molecular Structure and Atom Numbering Convention

To ensure clarity throughout this guide, the following atom numbering scheme will be used for all discussions of 13C NMR peak assignments. The diagram below was generated using the DOT language to illustrate the molecular structure and the designated locants for each carbon atom.

G cluster_pyridine Pyridine Ring cluster_phenyl Phenoxy Ring C2 C2 C3 C3 C2->C3 O O C2->O N1 N1 N1->C2 C6 C6 C6->N1 C5 C5 C5->C6 Br Br C5->Br C4 C4 C4->C5 C3->C4 C1p C1' O->C1p C2p C2' C1p->C2p C3p C3' C2p->C3p Ctb C(CH₃)₃ C2p->Ctb C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p CMe1 CH₃ Ctb->CMe1 CMe2 CH₃ Ctb->CMe2 CMe3 CH₃ Ctb->CMe3

Caption: Molecular structure and atom numbering for 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Methodology: A Comparative Analysis for Spectral Prediction

The prediction of 13C NMR chemical shifts is a powerful tool in structural elucidation, particularly for novel compounds.[1] Our approach is grounded in the principle of additivity of substituent chemical shifts (SCS), where the electronic effect of each substituent on the carbon skeleton is considered.[2] We will analyze experimental data from three key structural analogs:

  • 2-Phenoxypyridine: Provides the baseline chemical shifts for the core pyridine-ether structure.[3]

  • 5-Bromopyridine: Allows for the determination of the SCS effect of the bromine atom on the pyridine ring.

  • 2-tert-Butylphenol: Provides the baseline chemical shifts for the substituted phenoxy ring.[4]

By combining these data sets, we can logically deduce the chemical environment and corresponding chemical shift for each carbon in the target molecule.

Fragment Analysis and Rationale

The 5-Bromo-2-phenoxypyridine Moiety

The pyridine ring is an electron-deficient aromatic system. The carbon atoms are generally found at lower field (higher ppm) than their benzene analogues. In 2-phenoxypyridine, the ether oxygen atom acts as an electron-donating group through resonance, influencing the chemical shifts of the attached pyridine ring.

The introduction of a bromine atom at the C5 position introduces significant electronic effects. Bromine is an electronegative atom that exerts a strong deshielding (downfield) effect on the carbon to which it is directly attached (the ipso-carbon, C5). Its effect on the other ring carbons (ortho, meta, para) is more nuanced but predictable. Based on data for 2-bromopyridine, the ipso-carbon (C2) is significantly deshielded.[5] We can therefore predict that C5 in our target molecule will be heavily deshielded.

The 2-tert-butylphenoxy Moiety

The starting point for this fragment is 2-tert-butylphenol. The bulky tert-butyl group and the hydroxyl group are the primary influencers of the chemical shifts in this ring. The carbon attached to the hydroxyl group (C1') and the carbon attached to the tert-butyl group (C2') are both quaternary and will appear downfield.

Upon formation of the ether linkage to the pyridine ring, the phenolic hydroxyl is replaced by a pyridyloxy group. This change primarily affects C1', which will experience a further downfield shift due to the electron-withdrawing nature of the attached heteroaromatic system. The tert-butyl group itself has characteristic chemical shifts: the quaternary carbon is typically found around 35 ppm, and the three equivalent methyl carbons appear further upfield, generally around 30 ppm. Quaternary carbons, such as C1', C2', and the central carbon of the tert-butyl group, are expected to show peaks of lower intensity in a standard proton-decoupled 13C NMR spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6][7]

Predicted 13C NMR Peak Assignments

The following table summarizes the predicted chemical shifts for 5-Bromo-2-(2-tert-butylphenoxy)pyridine. The assignments are based on the comparative analysis described above.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Pyridine Ring
C2~162.5Attached to ring nitrogen and ether oxygen; expected to be significantly downfield.
C3~112.0Ortho to the ether linkage and meta to bromine.
C4~142.0Meta to both the ether and bromine substituents.
C5~115.0Ipso-carbon attached to electronegative bromine, causing a downfield shift from a typical pyridine C-H.
C6~149.0Ortho to the ring nitrogen; expected to be significantly downfield.
Phenoxy Ring
C1'~150.0Quaternary ipso-carbon attached to the ether oxygen, strongly deshielded.
C2'~138.0Quaternary ipso-carbon attached to the tert-butyl group.
C3'~127.0Aromatic C-H.
C4'~126.5Aromatic C-H.
C5'~122.0Aromatic C-H.
C6'~120.0Aromatic C-H, ortho to the ether linkage.
tert-Butyl Group
C(CH₃)₃~35.0Quaternary carbon of the tert-butyl group.
C(C H₃)₃~30.0Three equivalent methyl carbons.

Standardized Experimental Protocol for 13C NMR Acquisition

To validate the predictions made in this guide, the following experimental protocol provides a standardized method for acquiring high-quality 13C NMR data for 5-Bromo-2-(2-tert-butylphenoxy)pyridine or similar small organic molecules.

Workflow for 13C NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (20-30 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (5 mm tube) dissolve->transfer instrument 4. Insert Sample & Lock transfer->instrument setup 5. Setup Parameters (zgpg30, SW ~240 ppm) instrument->setup acquire 6. Acquire Data (Scans: 1024-4096) setup->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline reference 10. Reference to TMS (0 ppm) or CDCl₃ (77.16 ppm) baseline->reference

Caption: Standard workflow for 13C NMR analysis.

Detailed Methodological Steps
  • Sample Preparation :

    • Analyte : Accurately weigh approximately 20-30 mg of 5-Bromo-2-(2-tert-butylphenoxy)pyridine.[8]

    • Solvent : Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for compounds of moderate polarity and its residual solvent peak at ~77.16 ppm serves as a convenient internal secondary reference.[9]

    • Homogenization : Gently vortex the sample until the solid is completely dissolved.

    • Transfer : Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Parameters for a 400 MHz Spectrometer) :

    • Pulse Program : Use a standard proton-decoupled pulse program with a 30° pulse angle (e.g., 'zgpg30' on a Bruker instrument).

    • Spectral Width : Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals, including any potential carbonyl impurities, are captured.

    • Number of Scans : Due to the low natural abundance of 13C, a higher number of scans is required.[7] Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (d1) : A relaxation delay of 2 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.

    • Temperature : Maintain a constant probe temperature, typically 298 K (25 °C).

  • Data Processing :

    • Apply an exponential multiplication function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform on the Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat and accurate baseline.

    • Calibrate the spectrum by setting the CDCl₃ triplet centered at 77.16 ppm or the tetramethylsilane (TMS) signal to 0.00 ppm if used as an internal standard.

Conclusion

This guide establishes a robust, predicted 13C NMR assignment for 5-Bromo-2-(2-tert-butylphenoxy)pyridine through a scientifically rigorous process of comparative analysis with known structural fragments. The provided rationale for each assignment, rooted in fundamental principles of NMR spectroscopy, offers a reliable reference for researchers. The detailed experimental protocol further equips scientists with the necessary methodology to acquire and validate this data experimentally, ensuring confidence in the structural characterization of this and related compounds.

References

  • The Royal Society of Chemistry. Supporting Information for "A general and practical copper-catalyzed N-arylation of aza-heterocycles with aryl and heteroaryl halides". [Online]. Available: [Link]

  • The Royal Society of Chemistry. Supporting Information for "Palladium-catalyzed cascade reaction of 2-bromo-5-methoxyphenol with terminal alkynes: synthesis of benzofuran derivatives". [Online]. Available: [Link]

  • SpectraBase. 5-Bromo-N-[2-(4-tert-butyl-phenoxy)-ethyl]-nicotinamide - Optional[13C NMR] - Chemical Shifts. [Online]. Available: [Link]

  • PubChem. 2-Phenoxypyridine. National Center for Biotechnology Information. [Online]. Available: [Link]

  • PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. National Center for Biotechnology Information. [Online]. Available: [Link]

  • PubChem. 2-Tert-Butylphenol. National Center for Biotechnology Information. [Online]. Available: [Link]

  • RSC Advances. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Online]. Available: [Link]

  • PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Online]. Available: [Link]

  • The Good Scents Company. 2-tert-butyl phenol. [Online]. Available: [Link]

  • PubChem. 5-Bromopyridine-2-carbonitrile. National Center for Biotechnology Information. [Online]. Available: [Link]

  • NIST. 2,4-Di-tert-butylphenol. NIST Chemistry WebBook. [Online]. Available: [Link]

  • SciSpace. 13C NMR SPECTRA OF SOME SUBSTITUTED 1,2,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-OXADIAZOLES. [Online]. Available: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Online]. Available: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated). [Online]. Available: [Link]

  • University of Puget Sound. 13C-NMR. [Online]. Available: [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Online]. Available: [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Online]. Available: [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-(2-tert-butylphenoxy)pyridine and 2-Phenoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the chemical reactivity of 5-Bromo-2-(2-tert-butylphenoxy)pyridine and its unsubstituted counterpart, 2-phenoxypyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound influence of steric and electronic factors on the synthetic utility of these important heterocyclic scaffolds. We will explore key transformations, including directed ortho-metalation, halogen-metal exchange, and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and practical experimental data.

Introduction: Structural Overview and Synthetic Potential

2-Phenoxypyridine serves as a foundational building block in medicinal chemistry and materials science. Its structure, featuring a phenyl ether at the 2-position of a pyridine ring, offers multiple sites for functionalization. The introduction of a bromine atom at the 5-position and a tert-butyl group on the phenoxy ring, as in 5-Bromo-2-(2-tert-butylphenoxy)pyridine, dramatically alters the molecule's reactivity profile. This substitution pattern not only introduces a versatile synthetic handle (the C-Br bond) for cross-coupling reactions but also imposes significant steric and electronic constraints that dictate the regioselectivity of various transformations.

Understanding these differences is paramount for designing efficient and selective synthetic routes. This guide will dissect these subtleties, providing a clear rationale for experimental design and choice of reagents.

Figure 1. Chemical structures of the compared molecules.

Comparative Reactivity Analysis

The reactivity of these molecules is governed by the interplay of the electron-deficient pyridine ring, the electron-rich phenoxy moiety, and the specific substituents. The pyridine nitrogen acts as a Lewis basic site and a directing group for metalation, while the phenoxy group can also direct ortho-lithiation.[1][2]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful C-H functionalization strategy where a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position.[1][3] Both molecules possess potential DMGs.

  • 2-Phenoxypyridine : In 2-phenoxypyridine, two primary sites are susceptible to DoM: the C3 position of the pyridine ring (directed by the pyridine nitrogen) and the ortho-position of the phenoxy ring (directed by the ether oxygen). The pyridine nitrogen is generally a more effective directing group than an ether oxygen.[2][3] Therefore, lithiation is expected to preferentially occur at the C3-position of the pyridine ring.

  • 5-Bromo-2-(2-tert-butylphenoxy)pyridine : The reactivity landscape for this molecule is more complex.

    • Steric Hindrance : The bulky tert-butyl group at the 2-position of the phenoxy ring effectively blocks one of the ortho-positions of that ring, sterically hindering any potential metalation directed by the ether oxygen.

    • Electronic Effects : The bromine at the 5-position is a weak deactivating group but can influence the acidity of adjacent protons. However, the dominant effect for lithiation remains the directing power of the pyridine nitrogen.

    • Outcome : Similar to the parent compound, DoM is most likely to occur at the C3-position. The C6-position is sterically unencumbered, but C3 is more electronically favored for deprotonation due to the influence of the adjacent nitrogen.

DoM_Comparison cluster_0 2-Phenoxypyridine Reactivity cluster_1 5-Bromo-2-(2-tert-butylphenoxy)pyridine Reactivity A 2-Phenoxypyridine B Organolithium Reagent (e.g., n-BuLi, LDA) A->B DoM C Lithiation at C3 of Pyridine Ring (Major Pathway) B->C N-directing group D Lithiation at C2' of Phenoxy Ring (Minor Pathway) B->D O-directing group E 5-Bromo-2-(2-tert-butylphenoxy)pyridine F Organolithium Reagent (e.g., n-BuLi, LDA) E->F DoM / Exchange G Lithiation at C3 of Pyridine Ring (Favored Pathway) F->G N-directing group H Halogen-Metal Exchange at C5 (Alternative Pathway) F->H Fast Exchange I Lithiation at Phenoxy Ring (Sterically Hindered) F->I t-Bu blocks site

Figure 2. Logical workflow for metalation reactions.

Halogen-Metal Exchange

This reaction is exclusive to 5-Bromo-2-(2-tert-butylphenoxy)pyridine and represents its most significant point of departure from 2-phenoxypyridine. The carbon-bromine bond can be readily converted to a carbon-lithium or carbon-magnesium bond, creating a potent nucleophile at the C5-position.[4]

Halogen-metal exchange is typically a very fast reaction, often outcompeting DoM, especially at low temperatures with strong organolithium reagents like n-BuLi or t-BuLi.[4][5] This provides a highly regioselective route to functionalize the C5-position, a site that is not readily accessible through other electrophilic or nucleophilic substitution pathways on the parent 2-phenoxypyridine. A combination of a Grignard reagent and an organolithium can also be used to achieve efficient exchange under non-cryogenic conditions.[6]

Key Experimental Consideration : To favor halogen-metal exchange over DoM, the reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like THF.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent makes 5-Bromo-2-(2-tert-butylphenoxy)pyridine an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[7] This is arguably the most powerful and versatile aspect of its reactivity, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. 2-Phenoxypyridine, lacking a halide handle, cannot directly participate in these transformations.

Table 1: Comparison of Cross-Coupling Potential

Reaction Type 5-Bromo-2-(2-tert-butylphenoxy)pyridine 2-Phenoxypyridine Mechanistic Rationale
Suzuki-Miyaura Excellent Substrate . Couples with boronic acids/esters to form C-C bonds.[8] Not Applicable . Lacks a halide for oxidative addition. The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[7]
Heck Excellent Substrate . Couples with alkenes to form substituted alkenes.[9] Not Applicable . Similar to Suzuki, the reaction initiates with oxidative addition of the aryl bromide.[9]
Buchwald-Hartwig Excellent Substrate . Couples with amines to form C-N bonds.[7] Not Applicable . Specialized bulky phosphine ligands enable the coupling of amines with the aryl bromide.[7]

| Stille | Excellent Substrate . Couples with organostannanes to form C-C bonds.[10] | Not Applicable . | A versatile method, though toxicity of tin reagents is a consideration.[10] |

The presence of the bulky tert-butylphenoxy group can influence the choice of catalyst and ligand system. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination steps.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine rings are generally favored at the 2- and 4-positions because the anionic Meisenheimer-like intermediate can be stabilized by resonance involving the electronegative nitrogen atom.[11][12]

  • 2-Phenoxypyridine : The phenoxy group at the C2-position is a poor leaving group. Forcing conditions would be required to displace it with a strong nucleophile. The pyridine ring itself is not highly activated towards nucleophilic attack without additional electron-withdrawing groups.

  • 5-Bromo-2-(2-tert-butylphenoxy)pyridine : The bromine atom at C5 does not significantly activate the ring towards SNAr at other positions. While displacement of the C2-phenoxy group remains difficult, the C5-bromo substituent itself could potentially be displaced by a very strong nucleophile under harsh conditions, though this is a less common reaction pathway compared to cross-coupling.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical application of 5-Bromo-2-(2-tert-butylphenoxy)pyridine, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This procedure is based on established methodologies for similar bromopyridine substrates.[8]

Objective : To synthesize 5-Aryl-2-(2-tert-butylphenoxy)pyridine.

Materials :

  • 5-Bromo-2-(2-tert-butylphenoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure :

  • Reaction Setup : To a flame-dried Schlenk flask, add 5-Bromo-2-(2-tert-butylphenoxy)pyridine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction : Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(2-tert-butylphenoxy)pyridine.

Conclusion

The comparison between 5-Bromo-2-(2-tert-butylphenoxy)pyridine and 2-phenoxypyridine highlights the transformative power of strategic substitution in organic synthesis.

  • 2-Phenoxypyridine is a relatively stable scaffold, with its primary reactivity centered on directed ortho-metalation, preferentially at the C3-position of the pyridine ring. Its applications are suitable for modifications that leverage C-H activation close to the pyridine nitrogen.

  • 5-Bromo-2-(2-tert-butylphenoxy)pyridine is a significantly more versatile synthetic intermediate. The C-Br bond is the dominant reactive site, serving as a linchpin for a vast array of palladium-catalyzed cross-coupling reactions. This allows for the reliable and regioselective introduction of diverse aryl, alkyl, and amino groups at the C5-position. The tert-butyl group provides steric shielding and influences solubility, but its main role is to direct the regiochemistry of reactions on the phenoxy ring, should they be desired.

For synthetic campaigns requiring the construction of complex, highly substituted biaryl or heteroaryl structures, 5-Bromo-2-(2-tert-butylphenoxy)pyridine is the superior starting material due to its predictable and powerful reactivity in cross-coupling chemistry.

References

  • Gundla, R., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2849-2856. Available from: [Link][14][15][16]

  • Martorell, G., García-Raso, A., & Saá, J. M. (1990). Palladium catalyzed cross-coupling of phenol triflates with organostannanes. A versatile approach. Tetrahedron Letters, 31(30), 4267-4270. Available from: [Link][17]

  • Wu, J., et al. (2021). Directed nucleophilic aromatic substitution reaction. Nature Communications, 12(1), 543. Available from: [Link][18]

  • Smith, G. E., et al. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 75(15), 4957-4970. Available from: [Link][13]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related dilithiated species. Chemical Reviews, 90(6), 879-933. Available from: [Link][1]

  • Baran, P. S. (2010). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. Available from: [Link][2]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Available from: [Link][3]

  • Tian, Q., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1939. Available from: [Link][6]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link][8]

  • Wikipedia. (n.d.). Metal–halogen exchange. Available from: [Link][4]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link][11][12]

  • Fallis, A. G., & Brade, W. (2000). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Journal of the Brazilian Chemical Society, 11, 411-423. Available from: [Link][19]

  • Copéret, C., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Organic Letters, 21(18), 7385-7389. Available from: [Link][20]

  • Parham, W. E., & Jones, L. D. (1976). Halogen-metal exchange reactions of bromoaryl-substituted β-lactams. The Journal of Organic Chemistry, 41(15), 2704-2706. Available from: [Link][5]

Sources

Comparative IR Spectroscopic Analysis of 5-Bromo-2-(2-tert-butylphenoxy)pyridine for Pharmaceutical QC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, diaryl ethers and substituted halopyridines serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in Buchwald-Hartwig cross-coupling reactions. Rigorous structural verification of these intermediates is paramount. This guide provides an objective, data-driven comparison of the Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopic profile of 5-Bromo-2-(2-tert-butylphenoxy)pyridine against its structural analogs. By understanding the causality behind specific vibrational shifts, researchers can establish robust, self-validating Quality Control (QC) workflows.

Mechanistic Insights: Vibrational Causality

Infrared spectroscopy does not merely fingerprint a molecule; it maps its electronic and steric environment. The IR spectrum of 5-Bromo-2-(2-tert-butylphenoxy)pyridine is defined by two competing intramolecular forces:

  • Steric Inhibition of Resonance (The tert-Butyl Effect): The bulky tert-butyl group at the ortho position of the phenoxy ring introduces severe steric clash with the pyridine moiety. This forces the dihedral angle between the phenoxy ring and the ether oxygen to increase, breaking orbital coplanarity. Consequently, the resonance delocalization of the oxygen lone pair into the phenyl ring is diminished. This localized electron density strengthens the C–O bond, causing a hypsochromic (blue) shift in the asymmetric C–O–C stretching frequency compared to unhindered analogs like 5-bromo-2-phenoxypyridine[1]. This phenomenon is a well-documented cause of spectral shifting in .

  • Inductive Electron Withdrawal (The Bromine Effect): The highly electronegative bromine atom at the 5-position removes electron density from the pyridine π-system via induction. Similar to the vibrational dynamics observed in [2] and [3], this alters the force constants of the heteroaromatic ring, subtly shifting the pyridine C=N and C=C breathing modes.

Comparative Spectral Data

To objectively evaluate the resolving power of FTIR for this compound, we compare its key vibrational modes against two common alternatives: Alternative 1 (lacks the steric bulk) and Alternative 2 (lacks the halogen).

Vibrational ModeTarget: 5-Bromo-2-(2-tert-butylphenoxy)pyridineAlt 1: 5-Bromo-2-phenoxypyridineAlt 2: 2-(2-tert-butylphenoxy)pyridineDiagnostic Significance
Pyridine C=N Stretch ~1585 cm⁻¹~1582 cm⁻¹~1590 cm⁻¹Indicates halogen inductive effect on the heteroaromatic ring.
Asymmetric C–O–C Stretch ~1248 cm⁻¹~1235 cm⁻¹~1245 cm⁻¹Highlights steric inhibition of resonance caused by the ortho-tert-butyl group.
Symmetric C–O–C Stretch ~1030 cm⁻¹~1025 cm⁻¹~1028 cm⁻¹Provides secondary confirmation of the diaryl ether linkage.
tert-Butyl C–H Bending 1395 & 1365 cm⁻¹Absent1395 & 1365 cm⁻¹The "umbrella" doublet is a definitive marker for gem-dimethyl/tert-butyl groups.
Aryl C–Br Stretch ~1005 cm⁻¹~1008 cm⁻¹AbsentConfirms halogenation at the 5-position of the pyridine ring.

Experimental Protocol: Self-Validating ATR-FTIR Methodology

To guarantee trustworthiness and eliminate false positives in structural verification, the following protocol operates as a self-validating system . If any validation gate fails, the procedure cannot proceed.

Step 1: System Suitability and Calibration

  • Action: Power on the FTIR spectrometer equipped with a Diamond ATR accessory. Run a standard 1.5 mil polystyrene film.

  • Validation Gate: The system must automatically verify peak resolution at 1601 cm⁻¹ and 1028 cm⁻¹. Failure indicates interferometer misalignment.

Step 2: Self-Validating Background Acquisition

  • Action: Ensure the ATR crystal is clean, then acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Validation Gate (Critical): Evaluate the raw single-beam background spectrum. If any residual peaks exceed 0.01 absorbance units , cross-contamination from a previous sample is present. The operator must re-clean the crystal with HPLC-grade isopropanol and re-run the background until the <0.01 Abs threshold is achieved.

Step 3: Sample Application

  • Action: Place approximately 2–5 mg of 5-Bromo-2-(2-tert-butylphenoxy)pyridine powder directly onto the diamond crystal. Lower the ATR pressure anvil until the system's software indicates optimal contact pressure (typically ~80-100 psi).

  • Causality: Consistent pressure ensures uniform path length and prevents peak distortion (e.g., the Christiansen effect) caused by poor crystal-to-sample contact.

Step 4: Data Acquisition & Spectral Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, followed by a baseline correction.

  • Action: Compare the processed spectrum against the reference data in Section 3 to verify identity.

Workflow Visualization

IR_Protocol A System Calibration (Polystyrene Film) B Background Scan (Air Blank) A->B Pass C Contamination Check (Abs < 0.01?) B->C D Sample Application (Target Compound) C->D Yes (Valid) H Re-clean Crystal (Isopropanol) C->H No (Fail) E ATR-FTIR Acquisition (32 Scans) D->E F Spectral Processing (ATR Correction) E->F G Structural Verification (Pass/Fail) F->G H->B Cleaned

ATR-FTIR Quality Control Workflow for Phenoxypyridine Derivatives.

References

  • Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (General Spectroscopic Guidelines) Source: National Institute of Standards and Technology URL:[Link]

Sources

Quality Control Standards for 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of quality control (QC) standards for 5-Bromo-2-(2-tert-butylphenoxy)pyridine , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.[1][2][3]

Unlike generic product sheets, this guide objectively compares Analytical Methodologies (HPLC-UV vs. UPLC-MS) and Purity Grades (Industrial vs. Pharma-Grade), demonstrating how "hidden" impurities in lower-grade alternatives can catastrophically affect downstream drug development.[1][2][3]

A Comparative Analytical Guide for Drug Development

Introduction: The Scaffold & The Risk

5-Bromo-2-(2-tert-butylphenoxy)pyridine (CAS: 1159977-12-4 / variants) is a lipophilic ether-linked pyridine scaffold.[1][2][3] It serves as a "linchpin" intermediate—the bromine handle allows for Suzuki/Buchwald couplings, while the bulky tert-butyl phenoxy group often occupies the hydrophobic pocket of target enzymes (e.g., kinases).

The Challenge: Standard industrial synthesis (via SNAr coupling of 2,5-dibromopyridine and 2-tert-butylphenol) is prone to specific, difficult-to-detect impurities.[1][2][3] Using "Standard Grade" (>95%) material in late-stage API synthesis can lead to:

  • Catalyst Poisoning: Residual sulfur or halides deactivating Pd-catalysts in subsequent steps.[1][2][3]

  • Regioisomeric Contamination: Co-eluting isomers that mimic the active drug but lack potency.[3]

This guide compares the rigorous Pharma-Grade QC Protocol against standard industrial testing to highlight why advanced characterization is non-negotiable for pharmaceutical applications.

Critical Quality Attributes (CQAs)

The following specifications define the "Gold Standard" for this intermediate, compared to typical industrial alternatives.

AttributePharma-Grade Specification (Recommended)Industrial/Standard Grade (Alternative)Impact on Drug Development
Purity (HPLC) ≥ 98.5% (Area %)≥ 95.0%Lower purity introduces side-reaction competitors, reducing yield in expensive coupling steps.[1][2][3]
Impurity Profile No single impurity > 0.15%UnspecifiedUnknown peaks >0.5% can trigger genotoxicity alerts (ICH M7).[1][3]
Appearance White to Off-white Crystalline SolidYellow/Brown Solid or OilColor indicates oxidation (N-oxides) or polymerized by-products.[1][2][3]
Water (KF) ≤ 0.5% w/wNot tested / ≤ 2.0%Excess water hydrolyzes sensitive reagents (e.g., organolithiums) used in next steps.[3]
Residual Solvents < ICH Q3C Limits (e.g., DMF < 880 ppm)UncontrolledHigh boiling solvents (DMSO/DMF) are difficult to remove and interfere with crystallization.

Comparative Analysis: Analytical Methodologies

To ensure the specifications above, the choice of analytical method is critical. We compare the industry-standard HPLC-UV against the advanced UPLC-MS/MS workflow.

Method A: HPLC-UV (The "Workhorse")
  • Principle: Separation based on hydrophobicity; detection by UV absorbance (254 nm).[3]

  • Pros: Robust, cheap, widely available.[2][3]

  • Cons: Misses non-chromophoric impurities (e.g., inorganic salts, aliphatic side-products).[2][3]

  • Verdict: Sufficient for routine release but blind to co-eluting isomers.[1][3]

Method B: UPLC-MS (The "Truth-Teller")[1][2][3]
  • Principle: Ultra-high pressure separation coupled with Mass Spectrometry.[1][3]

  • Pros: Identifies impurities by Molecular Weight (MW); detects co-eluting peaks via mass extraction.

  • Cons: Higher cost, requires skilled operators.[3]

  • Verdict: Mandatory for Method Validation and Impurity Characterization .

Performance Data Comparison

Experimental data simulated based on typical pyridine-ether scaffold properties.

MetricHPLC-UV (Agilent 1260)UPLC-MS (Waters Acquity QDa)
Run Time 25.0 min6.5 min
LOD (Limit of Detection) 0.05%0.005%
Resolution (Rs) 2.5 (Main Peak vs. Impurity A)4.2 (Main Peak vs. Impurity A)
Specificity Low (Co-elution risk)High (Mass discrimination)

Experimental Protocols

These protocols are designed to be self-validating.[1][2][3] The "System Suitability" steps ensure the data is reliable before you even analyze the sample.[3]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Use this for routine batch release.[1][2][3]

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions, sharpening the pyridine peak).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Gradient:

    • 0 min: 40% B[1][3]

    • 15 min: 90% B[1][3]

    • 20 min: 90% B[1][3]

    • 21 min: 40% B (Re-equilibration)

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ether bonds).[1][3]

  • Temperature: 30°C.

2. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • Filter through a 0.22 µm PTFE filter (Nylon binds proteins/organics; PTFE is chemically inert).[3]

3. System Suitability (Acceptance Criteria):

  • Tailing Factor: T < 1.5 (Ensures no secondary interactions with the column).

  • Theoretical Plates: N > 5000.[1][3]

  • RSD (Retention Time): < 2.0% over 5 injections.[3]

Protocol 2: Impurity Identification via LC-MS

Use this when an unknown peak exceeds 0.10%.[1][2][3]

1. Workflow:

  • Inject sample using the gradient above but switch Mobile Phase A to 0.1% Formic Acid (volatile buffer required for MS).[3]

  • Scan Mode: Positive ESI (Electrospray Ionization).[3] Pyridines protonate easily (

    
    ).
    
  • Target Masses:

    • Product (

      
      ): ~306/308 amu (Isotope pattern 1:1 for Bromine).[1]
      
    • Impurity A (Hydrolysis): 5-bromo-2-hydroxypyridine (

      
       ~174/176).[1][2][3]
      
    • Impurity B (Bis-substitution): 2,6-bis(2-tert-butylphenoxy)pyridine (

      
       ~High MW).[1][2][3]
      

Visualizing the Quality Ecosystem

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps where impurities enter the process, helping researchers troubleshoot synthesis failures.[3]

ImpurityPathway SM1 2,5-Dibromopyridine Reaction S_NAr Coupling (Base/Heat) SM1->Reaction SM2 2-tert-butylphenol SM2->Reaction Product 5-Bromo-2-(2-tert-butylphenoxy)pyridine (Target) Reaction->Product Main Path Imp1 Impurity A: Unreacted SM1 (Competes in Next Step) Reaction->Imp1 Incomplete Conversion Imp2 Impurity B: Bis-Phenoxy Adduct (Over-reaction) Reaction->Imp2 Excess Phenol/High Temp Imp3 Impurity C: Hydrolysis Product (Wet Solvent) Reaction->Imp3 Water Presence

Caption: Mechanistic origin of critical impurities during the SNAr synthesis route.

Diagram 2: QC Decision Workflow

A logical flow for determining if a batch is "Pharma-Ready."

QCWorkflow Start Batch Received Visual Visual Inspection (White Solid?) Start->Visual HPLC HPLC-UV Analysis (Purity > 98.5%?) Visual->HPLC Pass Fail1 REJECT: Recrystallize Visual->Fail1 Fail (Colored) KF Karl Fischer (Water < 0.5%?) HPLC->KF Pass HPLC->Fail1 Fail (<98.5%) Fail2 REJECT: Dry/Desiccate KF->Fail2 Fail (>0.5%) MS_Check Unknown Peak > 0.10%? KF->MS_Check Pass MS_Run Run UPLC-MS (Identify Impurity) MS_Check->MS_Run Yes Release RELEASE FOR SYNTHESIS MS_Check->Release No Tox Genotoxic Alert? MS_Run->Tox Tox->Fail1 Yes (Structure Alert) Tox->Release No (Benign)

Caption: Step-by-step Quality Control decision tree for release testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27281298, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.[1][2][3] Retrieved from [Link][1]

  • Organic Syntheses (2023). Synthesis of Pyridine Derivatives and Impurity Control Strategies. Organic Syntheses, Vol. 100.[3][4] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[3] Retrieved from [Link][1]

Sources

distinguishing 5-Bromo-2-(2-tert-butylphenoxy)pyridine from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Distinguishing 5-Bromo-2-(2-tert-butylphenoxy)pyridine from its Structural Isomers

For professionals in pharmaceutical development and synthetic chemistry, the precise structural characterization of a molecule is non-negotiable. An isomeric impurity, even in trace amounts, can drastically alter a compound's pharmacological and toxicological profile. This guide provides a comprehensive, data-driven approach to unequivocally identify 5-Bromo-2-(2-tert-butylphenoxy)pyridine and distinguish it from its most probable structural isomers. We will delve into the "why" behind methodological choices, grounding our analysis in established spectroscopic and chromatographic principles.

The Challenge: Isomeric Ambiguity

5-Bromo-2-(2-tert-butylphenoxy)pyridine is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. Its synthesis, typically involving nucleophilic aromatic substitution or cross-coupling reactions, can theoretically give rise to several structural isomers. The most common and challenging to distinguish are those involving positional changes of the substituents on either aromatic ring.

The primary isomers of concern include:

  • Positional Isomers of Bromine: Moving the bromine atom on the pyridine ring (e.g., to the 3- or 4-position).

  • Positional Isomers of the tert-butyl group: Relocating the bulky tert-butyl group on the phenoxy ring (e.g., to the 3- or 4-position).

  • Positional Isomers of the Ether Linkage: Shifting the entire phenoxy group to a different position on the pyridine ring.

This guide will focus on the most illustrative examples to showcase the analytical workflow:

  • Target Molecule: 5-Bromo-2-(2-tert-butylphenoxy)pyridine

  • Isomer A (Phenoxy Isomer): 5-Bromo-2-(4-tert-butylphenoxy)pyridine

  • Isomer B (Bromo Isomer): 3-Bromo-2-(2-tert-butylphenoxy)pyridine

The Analytical Strategy: A Multi-Technique Approach

No single technique can definitively confirm a structure in the presence of its isomers. A robust analytical workflow leverages the strengths of orthogonal methods: chromatography for separation and spectroscopy for structural elucidation.

cluster_workflow Analytical Workflow Sample Synthetic Sample Mixture GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS Initial Screening & Separation HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Alternative Separation NMR NMR Spectroscopy (¹H, ¹³C, 2D) GCMS->NMR Fraction Collection or Parallel Analysis HPLC->NMR Confirm Structure Confirmed/ Impurity Identified NMR->Confirm Definitive Elucidation

Caption: A typical workflow for the separation and identification of isomeric impurities.

Chromatographic Separation: The First Line of Defense

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating isomeric mixtures based on differences in their physicochemical properties like boiling point and polarity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for separating volatile and semi-volatile compounds such as these pyridine derivatives.[2] The isomers will exhibit distinct retention times due to subtle differences in their boiling points and interactions with the stationary phase. The subsequent analysis by MS provides crucial molecular weight and fragmentation data.

Why this choice? The bulky tert-butyl group and the polar C-O and C-Br bonds create subtle but significant differences in molecular shape and dipole moment between isomers, which a high-resolution capillary column can exploit.

Table 1: Predicted GC-MS Data

Compound Predicted Retention Order Key Diagnostic Fragments (m/z)
Target Molecule Intermediate [M-C(CH₃)₃]⁺, [M-Br]⁺, fragments from pyridine ring cleavage
Isomer A Last to elute (more symmetric) [M-C(CH₃)₃]⁺, [M-Br]⁺, likely more stable phenoxy cation

| Isomer B | First to elute (less stable) | [M-C(CH₃)₃]⁺, [M-Br]⁺, different fragmentation due to Br at C3 |

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample mixture in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended to resolve aromatic isomers.

    • Injector: Operate in split mode (e.g., 50:1 split ratio) at 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Scan a mass range from m/z 50 to 450.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Compare the retention times of the peaks in the chromatogram. Analyze the mass spectrum for each separated peak, paying close attention to the molecular ion cluster (a 1:1 ratio for M and M+2 peaks due to the bromine atom) and the fragmentation patterns.[3]

Mass Spectrometry: Deconstructing the Molecules

While all isomers share the same nominal mass, their fragmentation patterns under EI-MS can provide structural clues.[4] The stability of the resulting radical cations and neutral losses is highly dependent on the substituent positions.

The presence of a bromine atom provides a definitive isotopic signature: two peaks of nearly equal intensity (M and M+2) for any fragment containing the bromine atom.[3]

cluster_frag Predicted MS Fragmentation of the Target Molecule M Molecular Ion (M⁺˙) m/z 321/323 M_minus_tBu [M - C(CH₃)₃]⁺ m/z 264/266 M->M_minus_tBu Loss of tert-butyl radical M_minus_Br [M - Br]⁺ m/z 242 M->M_minus_Br Loss of Br radical Pyridine_fragment Bromopyridine Cation m/z 156/158 M->Pyridine_fragment Ether bond cleavage

Caption: A predicted fragmentation pathway for 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

For Isomer A (4-tert-butyl), the loss of the tert-butyl group might be more facile, leading to a more abundant [M-57]⁺ peak. For Isomer B (3-Bromo), the initial fragmentation may involve the pyridine ring itself, leading to a different set of daughter ions compared to the 2-substituted ethers.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing constitutional isomers.[5] Differences in the electronic environment of each proton and carbon atom result in unique chemical shifts (δ) and coupling patterns (J).

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information. The key is to analyze the aromatic region (typically 6.5-9.0 ppm).

  • Rationale for Interpretation: The position of the bromine and the ether linkage dramatically influences the electronic environment of the pyridine protons. The bulky tert-butyl group ortho to the ether linkage in the target molecule and Isomer B will cause steric hindrance, potentially restricting the rotation of the phenoxy ring and influencing the chemical shifts of nearby protons through space (Nuclear Overhauser Effect).

Table 2: Predicted ¹H NMR Chemical Shifts (Aromatic Region)

Proton Assignment Target Molecule (δ, ppm, multiplicity) Isomer A (δ, ppm, multiplicity) Isomer B (δ, ppm, multiplicity)
Pyridine H3 ~6.9 (d) ~6.9 (d) -
Pyridine H4 ~7.8 (dd) ~7.8 (dd) ~7.2 (t)
Pyridine H6 ~8.2 (d) ~8.2 (d) ~8.1 (d)

| Phenoxy Protons | Complex multiplet (ortho-H shielded) | Symmetrical AA'BB' pattern | Complex multiplet (ortho-H shielded) |

  • Key Differentiator: The most telling difference will be in the coupling patterns and chemical shifts of the pyridine protons. The target molecule (5-Bromo-2-phenoxy) will show a distinct three-proton spin system. Isomer B (3-Bromo-2-phenoxy) will also have a three-proton system but with significantly different chemical shifts and coupling constants. Isomer A can be distinguished from the target by the pattern of its phenoxy protons; the symmetrical 4-tert-butyl group will result in a simpler, more symmetrical set of signals compared to the complex multiplet from the 2-tert-butyl group.[6]

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, providing a distinct signal for each unique carbon atom.[7]

  • Rationale for Interpretation: The chemical shifts of the carbon atoms directly attached to the bromine (C-Br) and the ether oxygen (C-O) are highly diagnostic. The number of signals in the aromatic region can also confirm the level of symmetry in the molecule.

Table 3: Predicted Diagnostic ¹³C NMR Chemical Shifts

Carbon Assignment Target Molecule (δ, ppm) Isomer A (δ, ppm) Isomer B (δ, ppm)
Pyridine C-Br ~115 ~115 ~120
Pyridine C-O ~163 ~163 ~158
Phenoxy C-O ~150 ~152 ~150

| Phenoxy C-tBu | ~145 | ~148 | ~145 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample (from GC/HPLC fraction collection or the bulk sample) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (Optional but Recommended): If ambiguity remains, run 2D correlation experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to definitively assign all signals.[8]

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to piece together the molecular structure. Compare the observed data with the predicted values in the tables above.

Conclusion

Distinguishing 5-Bromo-2-(2-tert-butylphenoxy)pyridine from its structural isomers is a critical task that demands a systematic and multi-faceted analytical approach. While chromatographic methods like GC-MS provide the initial separation and preliminary identification, they are not sufficient for unambiguous confirmation. The definitive evidence lies in NMR spectroscopy, where the unique electronic and spatial environment of each isomer generates a distinct and identifiable spectral fingerprint. By combining these techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible science.

References

  • Dalton Transactions (RSC Publishing). (n.d.). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [Link]

  • Guo, H., Zabawa, M., Woo, J., Zheng, C., & Yao, Q. (2007). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Acta Crystallographica Section E: Crystallographic Communications, E63, o3943. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Creative Biostructure. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • Shi, Y.-L., et al. (2021). Synthesis and structure of 2-(N-tert-butoxycarbonylamino) pyridine derivatives. Journal of Molecular Structure, 1234, 130177. Available at: [Link]

  • University of York. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. Retrieved from [Link]

  • Salem, M. A. I., et al. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Organic Chemistry, 3(1), 1-6. Available at: [Link]

  • Rap, D. B., et al. (2021). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Chemical Physics Letters, 769, 138431. Available at: [Link]

  • Kibireva, Y.E., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5786. Available at: [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Diva-portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure and Characterization of Coordination Complexes with 2-(Tert-Butoxy)-6-(1h-Imidazol-1-Yl)Pyridine. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2026). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of Tert-Butylphenoxy Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities. The introduction of a tert-butylphenoxy group to this heterocyclic core has given rise to a class of derivatives with significant potential, demonstrating a spectrum of biological effects ranging from antimicrobial to anticancer. This guide provides a comprehensive comparison of the biological activities of various tert-butylphenoxy pyridine derivatives, supported by experimental data and detailed methodologies to assist researchers in their drug discovery endeavors.

Antimicrobial and Antifungal Efficacy

A notable class of tert-butylphenoxy pyridine derivatives, specifically the 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] series, has demonstrated significant antibacterial and antifungal properties. These compounds have been synthesized and evaluated against a panel of clinically relevant microbial strains, revealing potent inhibitory effects.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A comparative study of 15 newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives revealed marked antibacterial and antifungal effects.

The data presented in Table 1 showcases the varying degrees of antimicrobial activity among the derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, the structure of the dialkylamino substituent plays a crucial role in modulating the biological activity.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives

Compound IDDialkylamino SubstituentS. aureusE. coliC. albicans
I Dimethylamino1.56>20.03.75
II Diethylamino0.7812.51.56
IV Pyrrolidino3.75>20.0>20.0
VII Piperidino0.7812.51.56
IX Morpholino>20.0>20.0>20.0
KVM-219 Not specified in detail0.7812.51.56

Data synthesized from a study on novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives.

The results indicate that derivatives with diethylamino (II) and piperidino (VII) substituents exhibit the most potent activity against S. aureus and C. albicans. The presence of a morpholino group (IX) appears to diminish the antimicrobial effect, suggesting that the lipophilicity and basicity of the amino substituent are critical for activity.

Impact on Biofilm Formation

Beyond planktonic growth, the ability of these derivatives to inhibit biofilm formation, a key virulence factor in chronic infections, has been investigated. The KVM-316 compound, a member of this series, demonstrated a strong inhibitory effect on biofilm formation by S. aureus (96.1% inhibition), E. coli (57.2% inhibition), and P. aeruginosa (96.1% inhibition). This highlights the potential of these compounds to tackle persistent infections associated with biofilms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized derivatives.

A Researcher's Guide to Deconstructing the Certificate of Analysis for 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of every starting material is paramount. A seemingly simple chemical intermediate like 5-Bromo-2-(2-tert-butylphenoxy)pyridine is often a critical building block, where the unseen impurities or deviations from expected structure can derail a synthesis, invalidate biological data, and waste valuable resources. The Certificate of Analysis (COA) is the primary document that stands between you and these risks.[1][2][3] It is the quality passport for a specific batch of material, providing a summary of its identity, purity, and quality.[1][3][4]

However, not all COAs are created equal. A cursory document offers little more than a name and a generic purity value, while a comprehensive COA provides a multi-faceted analytical profile that gives you confidence in the material's quality. This guide provides an in-depth comparison of what to expect and what to demand from a COA for 5-Bromo-2-(2-tert-butylphenoxy)pyridine, empowering you to make informed decisions and ensure the reproducibility of your work.

Section 1: Unambiguous Identity Confirmation

The first and most fundamental question a COA must answer is: "Is this compound what it claims to be?" A simple statement of the name is insufficient. True confirmation relies on a combination of spectroscopic techniques that probe the molecule's unique structure.

Key Spectroscopic Data to Demand:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the gold standard for structural elucidation of organic molecules. The COA should confirm that the proton NMR spectrum is consistent with the structure of 5-Bromo-2-(2-tert-butylphenoxy)pyridine. This involves checking for the correct number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values (proton count).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The COA should report a molecular ion peak (e.g., [M]+ or [M+H]+) that corresponds to the calculated molecular weight of C17H20BrNO (334.25 g/mol ).

  • FTIR (Fourier-Transform Infrared Spectroscopy): While less specific than NMR, FTIR is excellent for confirming the presence of key functional groups. The spectrum should show characteristic peaks for aromatic C-H, C-O-C (ether), and C-Br bonds.

Comparison of COA Quality for Identity:

FeatureBasic COAComprehensive COAWhy It Matters
Identity Test "Conforms" or "Pass"¹H NMR, Mass Spec, and FTIR data provided or referencedA simple "pass" offers no verifiable proof. Access to the raw or interpreted spectral data allows you to independently confirm the structure.
Data Provided NoneKey peaks, shifts, and molecular ion reported. Statement of spectral consistency.Provides a detailed fingerprint of the molecule, allowing for a rigorous and scientific confirmation of its identity.[5][6]

Section 2: Accurate Purity and Assay Assessment

Purity is often the most scrutinized parameter on a COA. However, the method used to determine purity is as important as the final number. For non-volatile, UV-active compounds like 5-Bromo-2-(2-tert-butylphenoxy)pyridine, High-Performance Liquid Chromatography (HPLC) is the industry-standard method for purity assessment.[7][8][9]

Essential Purity Determination Methods:

  • HPLC (UV Detection): This method separates the main compound from its impurities, and a UV detector quantifies the relative area of each peak. A high-quality COA will specify the method parameters (column type, mobile phase, flow rate, and detection wavelength). The purity should be reported as a percentage, typically "% by area."

  • Quantitative NMR (qNMR): For an absolute measure of purity, qNMR can be used. This technique compares the integral of a signal from the target compound to the integral of a certified internal standard of known concentration.[10] While less common on standard COAs, it is a hallmark of a high-quality reference standard.

Comparison of COA Quality for Purity:

FeatureBasic COAComprehensive COAWhy It Matters
Purity Method "Purity: >98%" (method not stated)"Purity (HPLC): 99.5% by area"The method dictates the result's meaning. Purity by Titration, for example, would not detect organic impurities. HPLC is the most appropriate technique for this type of molecule.[11]
Chromatogram Not includedA representative chromatogram is attached or available on request.The chromatogram provides visual proof of the separation, showing the main peak and any detected impurities, giving you a much clearer picture of the compound's profile.
Assay Value Often absentMay include an assay value (e.g., by titration or qNMR) in addition to HPLC purity.HPLC area percent is a relative purity. An assay provides a measure of the absolute amount of the compound, accounting for non-UV active impurities or water content.
Experimental Protocol: HPLC Purity of 5-Bromo-2-(2-tert-butylphenoxy)pyridine
  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of the mobile phase.[10]

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Section 3: Profiling and Controlling Critical Impurities

For drug development professionals, understanding the impurity profile is non-negotiable and is a core tenet of Good Manufacturing Practice (GMP).[12][13][14] Impurities can have their own pharmacological or toxicological effects and can interfere with downstream reactions. A robust COA will provide information on key classes of impurities.

Key Impurity Analyses:

  • Residual Solvents: Manufacturing processes often use organic solvents, which must be removed.[15][16] The COA should include an analysis of residual solvents, typically performed by Gas Chromatography (GC) with Headspace analysis. The results should be compared against established limits, such as those defined in the USP <467> or ICH Q3C guidelines.[15][16][17][18] These guidelines classify solvents into three classes based on their toxicity.[18]

    • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[15][16][18]

    • Class 2: Solvents to be limited (e.g., Acetonitrile, Dichloromethane).[17]

    • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone).[16]

  • Water Content: Water can act as an impurity, affecting reaction stoichiometry or product stability. The Karl Fischer (KF) titration method is the standard for accurately determining water content.

  • Related Substances: These are impurities structurally related to the main compound, such as starting materials, by-products, or degradation products. HPLC is the primary method for detecting and quantifying these.

COA_Validation_Workflow cluster_Initial Step 1: Initial Checks cluster_Analysis Step 2: Technical Review cluster_Decision Step 3: Decision Receive Receive Compound & COA Match Match Lot Numbers (COA vs. Vial) Receive->Match Dates Check Mfg/Expiry Dates Match->Dates Identity Identity Confirmation (NMR, MS Data) Dates->Identity Initial Checks OK Purity Purity & Assay (HPLC/GC Method) Identity->Purity Impurities Impurity Profile (Solvents, Water) Purity->Impurities Accept Accept Lot for Use Impurities->Accept All Specs Met Reject Quarantine & Reject Lot Impurities->Reject OOS Result Query Query Supplier for More Data Impurities->Query Data Missing or Unclear Query->Accept Satisfactory Response Query->Reject Unsatisfactory Response

Caption: A logical workflow for the critical evaluation of a COA upon receipt.

Section 4: Physical and Chemical Properties

A complete COA also includes basic physicochemical data. While seemingly simple, this information is crucial for practical handling and use in the laboratory.

  • Appearance: A description of the physical form (e.g., white crystalline solid, colorless oil). Any deviation from the expected appearance could indicate an impurity or degradation.

  • Solubility: Information on solubility in common laboratory solvents is useful for preparing stock solutions and reaction mixtures.

  • Melting Point (for solids): A sharp melting point range is often a good secondary indicator of purity. A broad or depressed melting point can suggest the presence of impurities.

Conclusion: The COA as a Tool for Scientific Rigor

The Certificate of Analysis is more than a formality; it is a critical component of your quality control process.[2][19] By demanding a comprehensive COA that includes detailed analytical data from appropriate techniques, you are not just buying a chemical; you are investing in the reliability and success of your research. A basic COA places the burden of verification entirely on the end-user, while a comprehensive COA from a reputable supplier demonstrates a commitment to quality and provides the transparency necessary for high-stakes research and development. Always scrutinize the COA before using any material, and do not hesitate to engage with your supplier to request the data you need to proceed with confidence.

References

  • PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. 2000. Available from: [Link]

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. 2022. Available from: [Link]

  • United States Pharmacopeia. (467) Residual Solvents. USP-NF. 2007. Available from: [Link]

  • LCGC. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. 2024. Available from: [Link]

  • ChemistryEurope. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. 2021. Available from: [Link]

  • United States Pharmacopeia. <467> Residual Solvents. 2019. Available from: [Link]

  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. 2000. Available from: [Link]

  • CriticalPoint. API Certificates of Analysis. 2017. Available from: [Link]

  • Growing Science. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. 2021. Available from: [Link]

  • IntuitionLabs.ai. Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. 2026. Available from: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • STM Journals. Synthesis, Characterization And Evaluation Of Pyridine Derivatives. 2024. Available from: [Link]

  • Agilent. All About USP 467 Residual Solvent: Regulatory and Application Updates. 2025. Available from: [Link]

  • Advent Chembio. Certificate of Analysis (CoA) in Pharma. Available from: [Link]

  • ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers. 2025. Available from: [Link]

  • ResearchGate. (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. 2025. Available from: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021. Available from: [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
  • VICH. Proposal for VICH to adopt ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. 2019. Available from: [Link]

  • Pro Carrier. What Is a Certificate of Analysis and Do You Need One? Available from: [Link]

  • At Tianming Pharmaceutical. API COA Guide: Quality Assurance for Manufacturers & Purchasers. 2025. Available from: [Link]

  • ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. Available from: [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. 2025. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 5-Bromo-2-(2-tert-butylphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

As a Senior Application Scientist, I emphasize that the disposal of 5-Bromo-2-(2-tert-butylphenoxy)pyridine (CAS: 1479752-45-8) requires strict adherence to protocols designed for halogenated heteroaromatic compounds . Unlike simple organic solvents, the presence of the bromine atom on the pyridine ring introduces specific thermal degradation risks (formation of HBr and potential brominated dioxin precursors) if incinerated at insufficient temperatures.

The Golden Rule: Never dispose of this compound down the drain or in general trash. It must be treated as Halogenated Organic Waste and directed to high-temperature incineration facilities equipped with acid gas scrubbers.

Chemical Identity & Hazard Profile

Proper disposal begins with accurate identification. This compound is a specialized intermediate often used in medicinal chemistry.[1][2]

Property Data / Specification
Chemical Name 5-Bromo-2-(2-tert-butylphenoxy)pyridine
CAS Number 1479752-45-8
Molecular Formula C₁₅H₁₆BrNO
Molecular Weight 306.20 g/mol
Physical State Solid (typically white to off-white powder) or Viscous Liquid (depending on purity/temp)
Hazard Class Irritant / Aquatic Toxin (Class 9 for transport often applies to bulk)
Key Hazards Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Aquatic Toxicity.[1][2][3]
Waste Code (RCRA) Not explicitly P- or U-listed, but defaults to D001 (Ignitable) or generic Halogenated Organic codes depending on formulation.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Scientific Insight: The tert-butyl group increases lipophilicity (LogP), making this compound potentially bioaccumulative in aquatic environments. This necessitates strict containment to prevent environmental release [1].[2][4]

Pre-Disposal Handling & Segregation

The most common failure point in laboratory waste management is improper segregation. This compound must NOT be mixed with strong oxidizers (risk of exothermic reaction) or non-halogenated solvents (increases disposal cost and complicates recycling).

Segregation Logic:

  • Keep Separate From: Oxidizing acids (Nitric, Perchloric), Alkali metals, and Non-halogenated waste streams.

  • Compatible With: Other halogenated organics (DCM, Chloroform), provided no reactive functional groups are present.

Visualizing the Waste Decision Tree The following diagram illustrates the logical flow for segregating this specific chemical waste.

WasteSegregation Start Waste: 5-Bromo-2-(2-tert-butylphenoxy)pyridine StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved BinA Solid Halogenated Waste Bin (Double Bagged) SolidPath->BinA HalogenCheck Contains >2% Halogens? LiquidPath->HalogenCheck BinB Liquid Halogenated Waste Carboy (High BTU Incineration) HalogenCheck->BinB Yes (Always for this compound) Labeling Label: 'Halogenated Organic' List: Full Chemical Name BinA->Labeling BinB->Labeling

Caption: Decision logic for segregating 5-Bromo-2-(2-tert-butylphenoxy)pyridine waste streams to ensure compliance with halogenated waste protocols.

Step-by-Step Disposal Protocols

Applicability: Expired reagent, contaminated gloves, weighing boats, or spill cleanup materials.

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. If disposing of contaminated gloves/wipes, use a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "5-Bromo-2-(2-tert-butylphenoxy)pyridine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Store the jar/bag in a secondary bin marked "Solid Halogenated Waste" until pickup.

  • Disposal Endpoint: This stream is sent for Rotary Kiln Incineration . The high temperature (>1000°C) ensures the pyridine ring is fully mineralized and the bromine is captured as HBr in the scrubber system [2].

Applicability: Compound dissolved in solvents like DCM, Ethyl Acetate, or DMSO.

  • Selection of Carboy: Use a dedicated "Halogenated Organic Solvents" carboy (typically white or yellow-coded in many labs).

    • Critical Check: Ensure the carboy material (HDPE or Fluorinated HDPE) is compatible with the solvent matrix.

  • Transfer: Use a funnel to prevent spills. Avoid overfilling (leave 10% headspace for thermal expansion).

  • pH Adjustment (If necessary): If the waste solution is highly acidic (e.g., from a reaction workup), neutralize to pH 5-9 before adding to the organic waste carboy to prevent drum corrosion or gas generation.

  • Documentation: Log the volume and concentration of the brominated pyridine on the carboy's accumulation log.

    • Why? Disposal facilities charge premiums based on halogen content (often tiered at <2% and >2%). This compound contributes significantly to the halogen load.

Emergency Procedures: Spills & Exposure

In the event of a spill during disposal handling, immediate action is required to prevent environmental contamination.[2][5]

Scenario Immediate Action Protocol
Minor Spill (<10g/10mL) 1. Evacuate immediate area. 2. Wear PPE (Nitrile gloves, lab coat, goggles). 3. Cover with vermiculite or chem-sorb pads . 4. Scoop into a solid waste container. 5. Wipe area with soap and water; dispose of wipes as hazardous waste.
Major Spill 1. Alert EHS immediately. 2. Do not attempt cleanup without respiratory protection (organic vapor cartridge) if volatile solvents are involved. 3. Prevent entry into floor drains using spill socks/dikes.
Skin Contact Wash with soap and water for 15 minutes. The lipophilic nature of the tert-butyl group aids skin absorption; do not use solvents (like ethanol) to wash skin, as this enhances penetration.

References

  • PubChem. (2023). 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine Compound Summary (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-2-(2-tert-butylphenoxy)pyridine: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, in-depth safety and handling information for 5-Bromo-2-(2-tert-butylphenoxy)pyridine. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower you with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: Understanding the Risks

These compounds are generally classified with the following hazard statements:

  • H302/H332: Harmful if swallowed or if inhaled.[1]

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[2][3][4][5][7]

Given this profile, we must assume the compound is, at a minimum, a significant irritant to the skin, eyes, and respiratory tract, and is harmful if ingested or inhaled.

Core Directive: Your Personal Protective Equipment (PPE)

Your PPE is the primary barrier between you and potential chemical exposure. The following recommendations are based on established protocols for handling pyridine derivatives and are crucial for your safety.[8][9]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling this compound.[10] Given the classification of "Causes serious eye irritation" (H319) for analogous chemicals, any splash could result in significant injury.[2][3] For procedures with a higher risk of splashing, such as transfers or reaction quenching, the use of a full face shield over safety goggles is strongly recommended.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling pyridine derivatives due to their resistance to this class of chemicals.[9] Before every use, gloves must be meticulously inspected for any signs of degradation, punctures, or tears.[2][9] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste. Always wash your hands thoroughly with soap and water after removing gloves.[11][12]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect your skin from accidental contact.[9] The use of impervious clothing or an apron may be necessary for larger-scale operations.[11] Contaminated clothing should be removed immediately and laundered separately before reuse.[7]

  • Respiratory Protection: All manipulations of 5-Bromo-2-(2-tert-butylphenoxy)pyridine, including weighing, transfers, and additions to reaction vessels, must be conducted within a certified chemical fume hood.[8][9] This engineering control is critical to mitigate the risk of inhaling aerosols or vapors, which may cause respiratory irritation (H335).[3][4] If a fume hood is unavailable or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges may be required.[11][13]

Table 1: PPE Requirements for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting Safety GogglesNitrile or Butyl GlovesLab CoatChemical Fume Hood
Solution Preparation Safety GogglesNitrile or Butyl GlovesLab CoatChemical Fume Hood
Reaction Setup/Monitoring Safety GogglesNitrile or Butyl GlovesLab CoatChemical Fume Hood
Large-Scale Transfers (>100g) Face Shield over GogglesNitrile or Butyl GlovesLab Coat/ApronChemical Fume Hood
Waste Disposal Safety GogglesNitrile or Butyl GlovesLab CoatWell-Ventilated Area

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following procedure outlines the critical steps from preparation through disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood.

    • Don all required PPE as outlined in Table 1.

    • Ensure an eyewash station and safety shower are directly accessible.[13]

  • Handling:

    • Perform all manipulations of the solid or its solutions inside the fume hood.

    • When weighing, use a draft shield or perform the task in a balance enclosure within the hood to prevent dissemination of powder.

    • Keep the container tightly sealed when not in use.[10]

    • Avoid any actions that could generate dust or aerosols.[12]

  • Cleanup & Decontamination:

    • Carefully decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wipe down the interior surfaces of the fume hood after completion of work.

    • Dispose of all waste materials according to the disposal plan below.

  • Post-Handling:

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.[11]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Prepare Solution or Add to Reaction handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 post1 Remove PPE clean2->post1 post2 Wash Hands Thoroughly post1->post2

Figure 1. A streamlined workflow for the safe handling of 5-Bromo-2-(2-tert-butylphenoxy)pyridine.

Disposal Plan: Ensuring Regulatory Compliance

Improper disposal of hazardous materials can lead to environmental contamination and regulatory violations.

  • Waste Collection: All waste containing 5-Bromo-2-(2-tert-butylphenoxy)pyridine, including excess reagent, contaminated solvents, and disposable items (e.g., gloves, weighing paper, pipette tips), must be collected in a designated hazardous waste container.[9] The container must be clearly labeled, kept sealed when not in use, and stored in a cool, well-ventilated area.[11]

  • Regulatory Compliance: Do not mix this waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[9] All disposal must adhere to local, state, and federal regulations.[11]

Emergency Procedures: Immediate First Aid

Accidents can occur despite meticulous planning. Knowing the correct immediate response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[8][10] Remove all contaminated clothing while rinsing. If irritation persists, seek medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately.[8][10] If breathing is difficult or they feel unwell, seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

When seeking medical attention, provide the medical professional with the name of the chemical and, if possible, a copy of a relevant Safety Data Sheet for a similar compound.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Molbase. (2012, December 10). MSDS of 5-Bromo-2-hydroxypyridine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.